Product packaging for D-Glucose-d1-1(Cat. No.:)

D-Glucose-d1-1

Cat. No.: B12419361
M. Wt: 181.16 g/mol
InChI Key: GZCGUPFRVQAUEE-SPRLRUCNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Glucose-d1-1 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12419361 D-Glucose-d1-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D

InChI Key

GZCGUPFRVQAUEE-SPRLRUCNSA-N

Isomeric SMILES

[2H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling D-Glucose-d1-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Structure, and Applications of a Key Isotope-Labeled Carbohydrate in Modern Research and Development.

This technical guide provides a comprehensive overview of D-Glucose-d1-1, a stable isotope-labeled monosaccharide, for researchers, scientists, and drug development professionals. This document details its chemical properties, plausible synthesis, and its critical applications as a tracer in metabolic research and as an internal standard for quantitative analysis.

Core Properties of this compound

This compound, also known as Dextrose-1-d1 or Deuterated Glucose, is a form of D-glucose where the hydrogen atom at the C1 (anomeric) position is replaced with a deuterium atom. This isotopic substitution makes it a valuable tool for tracing the metabolic fate of glucose and for use as an internal standard in mass spectrometry-based analytical methods.

PropertyValueReferences
Chemical Formula C₆H₁₁DO₆[1][2]
Linear Formula HOCH₂[CHOH]₄CDO[3][4][5]
Molecular Weight 181.16 g/mol
CAS Number 106032-61-5
Appearance White to off-white powder
Melting Point 150-152 °C
Optical Activity [α]25/D +52.0°, c = 2 in H₂O (with a trace of NH₄OH)
Isotopic Purity Typically ≥98 atom % D
Assay ≥99% (CP)
SMILES String [2H]C1(O)O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O
InChI Key WQZGKKKJIJFFOK-QVTRYHEBSA-N

Chemical Structure

The chemical structure of this compound is identical to that of D-glucose, with the exception of the deuterium atom at the anomeric carbon (C1). In its cyclic hemiacetal form, it exists as an equilibrium of α and β anomers.

Caption: Chemical structures of the α and β anomers of this compound in its cyclic pyranose form.

Experimental Protocols

Plausible Synthesis of this compound

A common and effective method for the stereoselective synthesis of 1-deuterated aldoses is the reduction of the corresponding lactone with a deuterated reducing agent. For this compound, this involves the reduction of D-glucono-1,5-lactone with sodium borodeuteride (NaBD₄).

Methodology:

  • Dissolution: D-glucono-1,5-lactone is dissolved in an appropriate solvent, such as ethanol or a mixture of ethanol and water, and cooled in an ice bath.

  • Reduction: A solution of sodium borodeuteride in a suitable solvent (e.g., water or ethanol) is added dropwise to the cooled lactone solution with continuous stirring. The reaction is maintained at a low temperature to ensure stereoselectivity.

  • Quenching: After the reaction is complete (monitored by thin-layer chromatography), the excess reducing agent is quenched by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases.

  • Purification: The resulting mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Use as an Internal Standard in Mass Spectrometry

This compound is frequently employed as an internal standard for the accurate quantification of glucose in biological samples using isotope dilution mass spectrometry (ID-MS).

Sample Preparation for LC-MS/MS Analysis:

  • Spiking: A known amount of this compound is added to the biological sample (e.g., plasma, serum, or cell lysate).

  • Protein Precipitation: Proteins are precipitated by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing glucose and the internal standard is carefully transferred to a new tube.

  • Solvent Evaporation: The solvent is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Signaling Pathways and Metabolic Fate

The deuterium label at the C1 position of this compound allows for the tracing of its metabolic fate through various pathways, primarily glycolysis and the pentose phosphate pathway (PPP).

Glycolysis

In the initial steps of glycolysis, the C1 aldehyde group of glucose is not directly involved in the key transformations that break the carbon skeleton. The deuterium atom at this position will be retained through the upper phase of glycolysis.

Glycolysis_Pathway This compound This compound Glucose-6-phosphate-d1 Glucose-6-phosphate-d1 This compound->Glucose-6-phosphate-d1 Hexokinase Fructose-6-phosphate-d1 Fructose-6-phosphate-d1 Glucose-6-phosphate-d1->Fructose-6-phosphate-d1 Phosphoglucose isomerase Fructose-1,6-bisphosphate-d1 Fructose-1,6-bisphosphate-d1 Fructose-6-phosphate-d1->Fructose-1,6-bisphosphate-d1 Phosphofructokinase Glyceraldehyde-3-phosphate-d1 Glyceraldehyde-3-phosphate-d1 Fructose-1,6-bisphosphate-d1->Glyceraldehyde-3-phosphate-d1 Aldolase Dihydroxyacetone phosphate Dihydroxyacetone phosphate Fructose-1,6-bisphosphate-d1->Dihydroxyacetone phosphate Aldolase 1,3-Bisphosphoglycerate-d1 1,3-Bisphosphoglycerate-d1 Glyceraldehyde-3-phosphate-d1->1,3-Bisphosphoglycerate-d1 G3P Dehydrogenase Dihydroxyacetone phosphate->Glyceraldehyde-3-phosphate-d1 Triosephosphate isomerase 3-Phosphoglycerate-d1 3-Phosphoglycerate-d1 1,3-Bisphosphoglycerate-d1->3-Phosphoglycerate-d1 Phosphoglycerate kinase 2-Phosphoglycerate-d1 2-Phosphoglycerate-d1 3-Phosphoglycerate-d1->2-Phosphoglycerate-d1 Phosphoglycerate mutase Phosphoenolpyruvate-d1 Phosphoenolpyruvate-d1 2-Phosphoglycerate-d1->Phosphoenolpyruvate-d1 Enolase Pyruvate-d1 Pyruvate-d1 Phosphoenolpyruvate-d1->Pyruvate-d1 Pyruvate kinase

Caption: Fate of the deuterium label from this compound in the glycolytic pathway.

Pentose Phosphate Pathway (Oxidative Phase)

The oxidative phase of the pentose phosphate pathway begins with the oxidation of glucose-6-phosphate at the C1 position. When this compound is the substrate, the deuterium atom at C1 is lost during the conversion of 6-phospho-D-glucono-δ-lactone-d1 to 6-phospho-D-gluconate-d1. This makes this compound an excellent tool for measuring the flux through the oxidative PPP.

Pentose_Phosphate_Pathway Glucose-6-phosphate-d1 Glucose-6-phosphate-d1 6-Phospho-D-glucono-δ-lactone-d1 6-Phospho-D-glucono-δ-lactone-d1 Glucose-6-phosphate-d1->6-Phospho-D-glucono-δ-lactone-d1 G6PD 6-Phospho-D-gluconate 6-Phospho-D-gluconate 6-Phospho-D-glucono-δ-lactone-d1->6-Phospho-D-gluconate 6PGL (-D) Ribulose-5-phosphate Ribulose-5-phosphate 6-Phospho-D-gluconate->Ribulose-5-phosphate 6PGD Ribose-5-phosphate Ribose-5-phosphate Ribulose-5-phosphate->Ribose-5-phosphate Isomerase Xylulose-5-phosphate Xylulose-5-phosphate Ribulose-5-phosphate->Xylulose-5-phosphate Epimerase

Caption: Loss of the deuterium label from this compound in the oxidative phase of the pentose phosphate pathway.

Conclusion

This compound is an indispensable tool in modern biochemical and pharmaceutical research. Its well-defined chemical properties and the strategic placement of the deuterium label provide researchers with a powerful method for elucidating the intricacies of carbohydrate metabolism and for achieving high accuracy in quantitative analyses. The experimental approaches and metabolic pathway diagrams presented in this guide offer a foundational understanding for the effective utilization of this valuable isotopic tracer.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Glucose-d1-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of D-Glucose-d1-1, a deuterated form of D-glucose. This stable isotope-labeled sugar is a critical tool in metabolic research, enabling the tracing of glucose through various biochemical pathways. This document details its fundamental characteristics, experimental protocols for its analysis, and its application in studying metabolic fluxes.

Physical Properties

Table 1: Physical Properties of this compound and D-Glucose

PropertyThis compoundD-Glucose
Appearance White crystalline powder[1]White crystalline solid
CAS Number 106032-61-5[1]50-99-7[3]
Molecular Formula C₆H₁₁DO₆C₆H₁₂O₆
Molecular Weight 181.16 g/mol 180.16 g/mol
Melting Point 150-152 °C146 °C (α-form), 150 °C (β-form)
Solubility in Water Highly soluble (exact value not specified)~91 g/100 mL at 25 °C
Solubility in Ethanol Slightly soluble (exact value not specified)Slightly soluble
Density Data not available1.54 g/cm³
pKa Data not available12.16
Optical Activity [α]D²⁵ +52.0° (c=2 in H₂O with trace NH₄OH)+52.7° (c=10 in H₂O)

Chemical Properties and Reactivity

The chemical structure of this compound is identical to that of D-glucose, with the exception of a deuterium atom at the anomeric carbon (C-1). This isotopic substitution is the basis for its use as a tracer in metabolic studies.

Table 2: Chemical Identifiers for this compound

IdentifierValue
Linear Formula HOCH₂[CHOH]₄CDO
SMILES [2H]C1(O)O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O
InChI 1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D
InChI Key WQZGKKKJIJFFOK-QVTRYHEBSA-N

The primary difference in chemical reactivity between this compound and D-glucose arises from the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for enzymatic processes that involve the cleavage of this bond. This effect is generally small (4-6%) but can be significant in sensitive metabolic flux analyses.

Stability and Storage: this compound is a stable compound. For long-term storage, it is recommended to keep it in a tightly sealed container in a dry and well-ventilated place.

Applications in Metabolic Pathway Analysis

This compound is a valuable tracer for elucidating the flux through key metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The deuterium label allows for the tracking of the glucose molecule and its metabolites using techniques such as mass spectrometry and NMR spectroscopy.

Glycolysis

In glycolysis, this compound is converted to pyruvate. The deuterium at the C-1 position is retained through the initial steps of the pathway. By measuring the isotopic enrichment of downstream metabolites, researchers can quantify the rate of glycolysis.

Glycolysis_Workflow D_Glucose_d1_1 This compound G6P Glucose-6-phosphate-d1 D_Glucose_d1_1->G6P Hexokinase F6P Fructose-6-phosphate-d1 G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate-d1 F6P->F16BP Phosphofructokinase G3P_DHAP Glyceraldehyde-3-phosphate-d1 Dihydroxyacetone phosphate F16BP->G3P_DHAP Aldolase Pyruvate Pyruvate G3P_DHAP->Pyruvate Multiple Steps

Caption: Glycolysis pathway showing the initial steps of this compound metabolism.

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is an alternative route for glucose metabolism. Tracing this compound through the PPP allows for the measurement of NADPH production and the synthesis of nucleotide precursors. The initial decarboxylation step in the oxidative phase of the PPP involves the C-1 carbon of glucose.

PPP_Workflow G6P Glucose-6-phosphate-d1 Six_PGL 6-Phosphoglucono-δ-lactone-d1 G6P->Six_PGL Glucose-6-phosphate dehydrogenase Six_PG 6-Phosphogluconate-d1 Six_PGL->Six_PG 6-Phosphogluconolactonase Ru5P Ribulose-5-phosphate Six_PG->Ru5P 6-Phosphogluconate dehydrogenase (CO₂ released) Nucleotides Nucleotide Synthesis Ru5P->Nucleotides

Caption: Oxidative phase of the Pentose Phosphate Pathway with this compound.

Tricarboxylic Acid (TCA) Cycle

Pyruvate derived from the glycolysis of this compound can enter the TCA cycle. The deuterium label can be tracked through the various intermediates of the cycle, providing insights into cellular respiration and biosynthesis.

TCA_Cycle_Workflow Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Joins with new Acetyl-CoA

Caption: The Tricarboxylic Acid (TCA) Cycle.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of isotopically labeled aldoses is the cyanohydrin synthesis. For this compound, this would involve the reaction of D-arabinose with a deuterated cyanide source (e.g., NaCN in D₂O), followed by hydrolysis of the resulting cyanohydrin and subsequent reduction. This multi-step process allows for the specific introduction of deuterium at the C-1 position.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is placed in a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. A sharp melting range is indicative of high purity.

Optical Rotation Measurement

The specific rotation of this compound is measured using a polarimeter.

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically water.

  • Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.

  • Measurement: The prepared solution is placed in the polarimeter cell, and the angle of rotation of plane-polarized light is measured.

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where:

    • [α] is the specific rotation

    • α is the observed rotation

    • l is the path length of the cell in decimeters

    • c is the concentration of the solution in g/mL

Mass Spectrometry for Isotopic Enrichment Analysis

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for determining the isotopic enrichment of metabolites derived from this compound.

Methodology (GC-MS):

  • Sample Preparation: Biological samples are quenched, and metabolites are extracted. The extracted metabolites are then derivatized to make them volatile for GC analysis.

  • GC Separation: The derivatized sample is injected into the GC, where different metabolites are separated based on their boiling points and interactions with the column.

  • MS Analysis: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured.

  • Data Analysis: The mass spectra of the metabolites are analyzed to determine the incorporation of deuterium. The presence of a peak at M+1 (where M is the mass of the non-deuterated fragment) indicates the presence of the deuterium label. The relative abundance of the M+1 peak to the M peak provides a measure of isotopic enrichment.

Quantitative NMR (qNMR) Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used to determine the purity and concentration of this compound, as well as to trace the deuterium label in metabolic studies.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., D₂O) containing a known amount of an internal standard.

  • NMR Data Acquisition: A ¹H NMR spectrum is acquired. To ensure accurate quantification, a sufficient relaxation delay between scans is crucial.

  • Data Processing: The spectrum is processed, including Fourier transformation, phase correction, and baseline correction.

  • Quantification: The integral of a specific proton signal from this compound is compared to the integral of a known signal from the internal standard. The concentration of this compound can then be calculated based on the known concentration of the internal standard and the molar ratio of the protons being compared.

Experimental_Workflow Start Start: this compound Sample Physical_Char Physical Characterization Start->Physical_Char Chemical_Char Chemical Characterization Start->Chemical_Char Metabolic_Study Metabolic Tracer Study Start->Metabolic_Study MP Melting Point Determination Physical_Char->MP OR Optical Rotation Measurement Physical_Char->OR MS Mass Spectrometry (GC-MS or LC-MS) Chemical_Char->MS NMR NMR Spectroscopy (qNMR) Chemical_Char->NMR Cell_Culture Cell Culture or In Vivo Model Metabolic_Study->Cell_Culture Incubation Incubation with This compound Cell_Culture->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction Analysis Isotopic Enrichment Analysis (MS or NMR) Metabolite_Extraction->Analysis Data Data Interpretation: Metabolic Flux Analysis Analysis->Data

Caption: General experimental workflow for the analysis and application of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Glucose-d1-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Glucose-d1-1, a stable isotope-labeled monosaccharide crucial for metabolic research and as a tracer in various biomedical applications. The methodologies detailed herein are compiled from established chemical syntheses, offering a robust framework for the preparation of this important compound.

Introduction

This compound, also known as D-[1-²H]glucose, is a form of glucose in which the hydrogen atom at the C1 position is replaced with its stable isotope, deuterium. This isotopic labeling allows for the non-invasive tracking and quantification of glucose metabolism in vivo and in vitro using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its applications are pivotal in studying metabolic pathways, diagnosing metabolic disorders, and in the development of therapeutic agents.

This guide focuses on a well-established chemical synthesis route, the cyanohydrin synthesis, adapted for deuterium labeling, followed by detailed purification protocols to ensure high isotopic and chemical purity.

Synthesis of this compound

The primary method for the synthesis of this compound is the cyanohydrin synthesis, starting from D-arabinose. This method involves the extension of the carbon chain of D-arabinose by one carbon, with the introduction of deuterium at the new C1 position.

Synthesis Pathway Overview

The synthesis can be summarized in the following key steps:

  • Cyanohydrin Formation: Reaction of D-arabinose with a cyanide source to form two epimeric cyanohydrins: D-glucononitrile and D-mannononitrile.

  • Hydrolysis: Conversion of the nitrile group of the cyanohydrins to carboxylic acids, yielding D-gluconic acid and D-mannonic acid.

  • Epimer Separation: Separation of the desired D-gluconic acid from its D-mannonic acid epimer.

  • Lactonization: Conversion of D-gluconic acid to D-glucono-δ-lactone.

  • Deuterated Reduction: Reduction of the D-glucono-δ-lactone using a deuterium source to yield this compound.

A schematic of the synthesis workflow is presented below:

Synthesis_Workflow D_Arabinose D-Arabinose Cyanohydrins D-Glucononitrile & D-Mannononitrile D_Arabinose->Cyanohydrins NaCN Acids D-Gluconic Acid & D-Mannonic Acid Cyanohydrins->Acids Hydrolysis Gluconic_Acid D-Gluconic Acid Acids->Gluconic_Acid Separation Lactone D-Glucono-δ-lactone Gluconic_Acid->Lactone Lactonization D_Glucose_d1 This compound Lactone->D_Glucose_d1 Reduction (NaBD4)

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the well-established cyanohydrin synthesis of isotopically labeled glucose.[1][2]

Step 1: Cyanohydrin Formation

  • Dissolve D-arabinose in water.

  • Add a solution of sodium cyanide (NaCN). The reaction conditions, particularly the pH, can influence the ratio of the resulting epimers (D-glucononitrile and D-mannononitrile). In the presence of sodium carbonate, the formation of the gluconic epimer is favored.[1]

  • Allow the reaction to proceed at room temperature. The reaction is typically complete within 48 hours.

Step 2: Hydrolysis to Aldonic Acids

  • The resulting cyanohydrin mixture is hydrolyzed to the corresponding aldonic acids (D-gluconic acid and D-mannonic acid).

  • This can be achieved by heating the solution with a base, such as sodium carbonate, at approximately 60°C.

Step 3: Separation of Epimeric Acids

  • The separation of D-gluconic acid from D-mannonic acid is a critical step. D-gluconic acid can be selectively precipitated as its barium or potassium salt.[1][2]

  • For example, adding barium hydroxide or potassium hydroxide will lead to the crystallization of barium D-gluconate or potassium D-gluconate, which can be collected by filtration.

Step 4: Lactonization

  • The purified D-gluconic acid salt is converted to the free acid using an acid, such as sulfuric acid.

  • The solution of D-gluconic acid is then concentrated to promote the formation of D-glucono-δ-lactone. This is often achieved by slow evaporation at room temperature.

Step 5: Deuterated Reduction

  • The D-glucono-δ-lactone is dissolved in a suitable solvent, such as water or ethanol.

  • The solution is cooled in an ice bath.

  • A deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is added portion-wise to reduce the lactone to the aldehyde, thus forming this compound.

  • The reaction is monitored for completion, and the excess reducing agent is quenched.

Purification of this compound

Purification of the final product is essential to remove any unreacted starting materials, byproducts, and salts. A combination of ion-exchange chromatography and crystallization is typically employed.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound (from reduction) Ion_Exchange Ion-Exchange Chromatography Crude_Product->Ion_Exchange Remove Salts Concentration Concentration Ion_Exchange->Concentration Remove Solvent Crystallization Crystallization Concentration->Crystallization Induce Precipitation Pure_Product Pure this compound Crystallization->Pure_Product Isolate Crystals

References

D-Glucose-d1-1: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for D-Glucose-d1-1, a deuterated form of D-glucose. Understanding the stability profile of this isotopically labeled compound is critical for its effective use in research and development, particularly in metabolic studies, drug development, and clinical applications where its purity and integrity are paramount.

Core Stability and Storage Recommendations

This compound is a stable isotope-labeled monosaccharide. While generally stable, its integrity can be compromised by improper storage conditions, leading to chemical degradation and affecting experimental outcomes. The primary factors influencing its stability are temperature, humidity, and light exposure.

General Handling and Storage

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Anhydrous D-glucose is known to be hygroscopic and will absorb moisture from the air, which can lead to caking and potential degradation.

Quantitative Stability and Storage Parameters

While specific quantitative stability data for this compound is not extensively published, the stability of D-glucose provides a strong basis for its handling. The following tables outline recommended storage conditions and a template for stability testing based on International Council for Harmonisation (ICH) guidelines. Researchers are encouraged to generate their own stability data for critical applications.

Table 1: Recommended Storage Conditions for this compound

Condition TypeTemperatureRelative HumidityDuration
Long-term Storage (Solid) 2°C to 8°CControlledSeveral years
Working Stock (Solid) Room Temperature (15-25°C)ControlledMonths
Stock Solution (-20°C) -20°C ± 5°CN/AUp to 1 month[1][2]
Stock Solution (-80°C) -80°C ± 10°CN/AUp to 6 months[1][2]

Table 2: Template for a Solid-State Stability Testing Protocol

Storage Condition (ICH)TemperatureRelative HumidityMinimum Testing DurationTesting FrequenciesPotential Analytes to Monitor
Long-term 25°C ± 2°C60% ± 5% RH12 months0, 3, 6, 9, 12 monthsPurity (HPLC, GC), Appearance, Water Content (Karl Fischer), Isotopic Enrichment (MS), Degradation Products
Intermediate 30°C ± 2°C65% ± 5% RH6 months0, 3, 6 monthsPurity (HPLC, GC), Appearance, Water Content (Karl Fischer), Isotopic Enrichment (MS), Degradation Products
Accelerated 40°C ± 2°C75% ± 5% RH6 months0, 3, 6 monthsPurity (HPLC, GC), Appearance, Water Content (Karl Fischer), Isotopic Enrichment (MS), Degradation Products

Degradation Pathways

The degradation of this compound is expected to follow pathways similar to that of unlabeled D-glucose. The primary degradation routes are thermal degradation and photodegradation.

Thermal Degradation

At elevated temperatures, D-glucose undergoes a series of complex reactions collectively known as caramelization. This process involves dehydration and the formation of various furan derivatives, such as 5-hydroxymethylfurfural (5-HMF), and other colored and aromatic compounds. The initial stages of thermal decomposition of solid glucose begin around its melting point (approximately 150°C).

Thermal_Degradation D_Glucose_d1_1 This compound Heat High Temperature (>150°C) Dehydration Dehydration Reactions Heat->Dehydration Initiates Isomerization Isomerization Dehydration->Isomerization Fragmentation Fragmentation & Condensation Isomerization->Fragmentation HMF 5-Hydroxymethylfurfural (5-HMF) Fragmentation->HMF Polymers Colored Polymers (Caramel) Fragmentation->Polymers

Thermal Degradation Pathway of this compound.
Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of D-glucose, particularly in aqueous solutions. The primary site of action is the C-1 position. The degradation can lead to the formation of gluconic acid and smaller aldehydic fragments like arabinose.

Photodegradation D_Glucose_d1_1 This compound (in aqueous solution) UV_Light UV Light (e.g., ~230 nm) Excitation Excitation of Lactol Ring Oxygen UV_Light->Excitation Induces Oxidation Oxidation at C-1 Excitation->Oxidation Gluconic_Acid Gluconic Acid Oxidation->Gluconic_Acid Decarboxylation Decarboxylation Gluconic_Acid->Decarboxylation Arabinose Arabinose Decarboxylation->Arabinose

Photodegradation Pathway of this compound.

Experimental Protocols

A robust stability testing protocol is essential for ensuring the quality and reliability of this compound in research and development. The following protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.

Objective

To evaluate the stability of solid this compound under various temperature and humidity conditions over a specified period.

Materials and Equipment
  • This compound (at least three different batches)

  • Stability chambers with controlled temperature and humidity

  • Appropriate containers (e.g., amber glass vials with inert caps)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for isotopic enrichment analysis

  • Karl Fischer titrator for water content determination

  • Analytical balance

Experimental Workflow

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Storage cluster_2 Analysis at Time Points cluster_3 Data Evaluation Batch_Selection Select ≥3 Batches of this compound Packaging Package in Inert Containers Batch_Selection->Packaging Initial_Analysis Initial Analysis (T=0) Packaging->Initial_Analysis Long_Term Long-term (25°C/60% RH) Initial_Analysis->Long_Term Intermediate Intermediate (30°C/65% RH) Initial_Analysis->Intermediate Accelerated Accelerated (40°C/75% RH) Initial_Analysis->Accelerated Sampling Sample at Pre-defined Intervals Long_Term->Sampling Intermediate->Sampling Accelerated->Sampling Analytical_Testing Perform Analytical Tests (Purity, Water Content, etc.) Sampling->Analytical_Testing Data_Analysis Analyze Data for Trends Analytical_Testing->Data_Analysis Shelf_Life Establish Re-test Period/ Shelf Life Data_Analysis->Shelf_Life

Workflow for Solid-State Stability Testing.
Procedure

  • Protocol Design: Define the batches to be tested, storage conditions, testing frequency, and analytical methods as outlined in Table 2.

  • Sample Preparation: Aliquot sufficient quantities of this compound from each batch into the chosen containers. Ensure containers are sealed properly to prevent moisture ingress.

  • Initial Analysis (Time Zero): Perform a complete analysis on samples from each batch before placing them in the stability chambers. This includes appearance, purity assay, water content, and isotopic enrichment.

  • Storage: Place the samples in the stability chambers under the specified long-term, intermediate, and accelerated conditions.

  • Time-Point Testing: At each scheduled time point, remove samples from the stability chambers and allow them to equilibrate to ambient conditions before analysis.

  • Analytical Testing: Perform the pre-defined analytical tests on the samples. The analytical methods should be stability-indicating, meaning they can detect changes in the quality of the substance.

  • Data Analysis: Compile and analyze the data to identify any trends in degradation or changes in physical and chemical properties over time and under different conditions.

Conclusion

While this compound is a relatively stable molecule, its quality can be impacted by temperature, humidity, and light. Adherence to proper storage and handling procedures is crucial for maintaining its integrity. For applications where purity and stability are critical, it is highly recommended that researchers and drug development professionals conduct their own stability studies following established guidelines, such as those provided by the ICH. The information and protocols in this guide serve as a comprehensive resource for ensuring the reliable use of this compound in scientific research.

References

An In-depth Technical Guide to the Isotopic Purity of D-Glucose-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of D-Glucose-d1, a critical parameter for its application in metabolic research, drug development, and other scientific fields where it is used as a tracer. This document outlines the typical isotopic purity, methods for its determination, and the experimental protocols for these analytical techniques.

Quantitative Data Summary

The isotopic purity of commercially available D-Glucose-d1 is consistently high, ensuring its suitability for sensitive analytical applications. The following table summarizes the key quantitative specifications for D-Glucose-d1, compiled from various suppliers.

ParameterValueSource
Isotopic Purity 98 atom % DSigma-Aldrich[1]
Isotopic Enrichment 98%MedChemExpress[2][3]
Chemical Purity (Assay) 99% (CP)Sigma-Aldrich
Molecular Weight 181.16 g/mol Sigma-Aldrich, MedChemExpress
CAS Number 106032-61-5Sigma-Aldrich

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity and the precise location of the deuterium label in D-Glucose-d1 are crucial for the interpretation of experimental results. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). These methods provide quantitative data on isotopic enrichment and confirm the structural integrity of the labeled molecule.

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For the analysis of D-Glucose-d1, ¹H NMR and ²H NMR are particularly valuable.

  • ¹H NMR (Proton NMR): In the ¹H NMR spectrum of D-Glucose-d1, the signal corresponding to the proton at the C-1 position is expected to be significantly diminished or absent when compared to the spectrum of unlabeled D-glucose. The integration of the remaining proton signals relative to an internal standard can be used to quantify the degree of deuteration.

  • ²H NMR (Deuterium NMR): A ²H NMR spectrum will exhibit a signal at the chemical shift corresponding to the C-1 position, directly confirming the presence and location of the deuterium atom.

GC-MS is a highly sensitive technique used to separate, identify, and quantify components of a mixture. For glucose analysis, a derivatization step is typically required to make the sugar volatile. The resulting mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of isotopic enrichment.

Experimental Protocols

The following are detailed protocols for the determination of the isotopic purity of D-Glucose-d1 using NMR spectroscopy and GC-MS.

This protocol provides a general framework for the analysis of D-Glucose-d1 by NMR.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of D-Glucose-d1.

  • Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., trimethylsilyl propionate - TSP) for quantitative analysis.

Instrumentation and Data Acquisition:

  • Acquire ¹H and ²H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ²H NMR, use appropriate acquisition parameters for deuterium.

Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • In the ¹H spectrum, integrate the area of the residual H-1 signal and compare it to the integral of a well-resolved, non-deuterated proton signal (e.g., anomeric proton of the β-anomer if distinguishable, or other ring protons).

  • Calculate the isotopic purity based on the relative integrals.

  • In the ²H spectrum, confirm the presence of a signal at the chemical shift corresponding to the C-1 position.

This protocol is based on established methods for the analysis of deuterated glucose.

Sample Preparation and Derivatization:

  • Lyophilize an aqueous sample of D-Glucose-d1 to complete dryness.

  • To the dry sample, add a solution of hydroxylamine hydrochloride in pyridine.

  • Heat the mixture to facilitate the formation of the oxime.

  • Add acetic anhydride to the reaction mixture and heat to form the aldonitrile pentaacetate derivative.

  • Evaporate the reagents under a stream of nitrogen.

  • Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

Instrumentation and Parameters:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., DB-17).

  • Injection: 1 µL splitless injection.

  • Oven Program: An appropriate temperature gradient to ensure separation of the analyte.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in Electron Ionization (EI) mode.

Data Acquisition and Analysis:

  • Acquire mass spectra in full scan mode or using selected ion monitoring (SIM) for specific fragments.

  • Analyze the mass spectrum of the derivatized glucose. The molecular ion peak and specific fragment ions will show a mass shift corresponding to the presence of the deuterium atom.

  • Calculate the isotopic enrichment by determining the relative abundance of the deuterated (M+1) and non-deuterated (M) ions in the mass spectrum, correcting for the natural abundance of ¹³C.

Visualizations

The following diagrams illustrate the logical workflow for the analytical determination of isotopic purity.

Workflow for Isotopic Purity Determination cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_nmr_steps NMR Analysis cluster_gcms_steps GC-MS Analysis cluster_results Results Sample D-Glucose-d1 Sample NMR NMR Spectroscopy Sample->NMR GCMS GC-MS Sample->GCMS Dissolve Dissolve in Deuterated Solvent NMR->Dissolve Derivatize Derivatization GCMS->Derivatize AcquireSpectra Acquire 1H and 2H Spectra Dissolve->AcquireSpectra AnalyzeNMR Analyze Spectral Data (Integration) AcquireSpectra->AnalyzeNMR Purity Isotopic Purity (atom % D) AnalyzeNMR->Purity Inject Inject into GC-MS Derivatize->Inject AnalyzeGCMS Analyze Mass Spectrum (Ion Abundance) Inject->AnalyzeGCMS AnalyzeGCMS->Purity

Caption: General workflow for determining the isotopic purity of D-Glucose-d1.

Detailed GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output Start Dry D-Glucose-d1 Sample AddHydroxylamine Add Hydroxylamine HCl in Pyridine Start->AddHydroxylamine Heat1 Heat to form Oxime AddHydroxylamine->Heat1 AddAnhydride Add Acetic Anhydride Heat1->AddAnhydride Heat2 Heat to form Aldonitrile Pentaacetate AddAnhydride->Heat2 Evaporate Evaporate Reagents Heat2->Evaporate Dissolve Dissolve in Ethyl Acetate Evaporate->Dissolve Inject Inject into GC-MS Dissolve->Inject Acquire Acquire Mass Spectra Inject->Acquire Analyze Analyze Ion Abundance (M vs M+1) Acquire->Analyze Result Calculate Isotopic Enrichment Analyze->Result

Caption: Detailed workflow for the GC-MS analysis of D-Glucose-d1.

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in glucose, focusing on the site-specific distribution of this stable isotope. It details the analytical methodologies used to determine intramolecular deuterium content and explores the biosynthetic origins of the observed isotopic fractionation. This information is critical for researchers in drug development, metabolomics, and food authenticity, where understanding baseline isotopic compositions is essential for tracer studies and origin analysis.

Introduction to Deuterium and its Natural Abundance in Glucose

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. Its natural abundance is approximately 0.0156% of all hydrogen atoms.[1][2] While this concentration is low, the mass difference between protium (¹H) and deuterium is significant, leading to kinetic isotope effects that cause slight variations in the deuterium content of organic molecules depending on their biosynthetic pathways.

In glucose (C₆H₁₂O₆), the distribution of deuterium is not random among the seven non-exchangeable, carbon-bound hydrogen atoms.[3][4] This site-specific natural isotope fractionation is primarily influenced by the photosynthetic pathway of the source plant.[5] Consequently, glucose derived from plants with different carbon fixation metabolisms, such as C3, C4, and Crassulacean acid metabolism (CAM) plants, exhibits distinct and characteristic intramolecular deuterium profiles. Understanding this baseline natural abundance is crucial for studies involving deuterium-labeled glucose tracers, as it provides the necessary background against which enrichment is measured.

Quantitative Data: Intramolecular Deuterium Distribution in Glucose

The natural abundance of deuterium at specific positions within the glucose molecule is not uniform and varies systematically with the photosynthetic origin of the glucose. The primary analytical technique for these measurements is Site-specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR). The data reveals that glucose from C3 and C4 plants have nearly opposite patterns of deuterium enrichment and depletion at specific hydrogen positions relative to the average deuterium content of the molecule.

Table 1: Relative Natural Abundance of Deuterium at Specific Positions in Glucose from C3 and C4 Plants

Hydrogen PositionC3 Plants (e.g., Potato, Wheat, Rice)C4 Plants (e.g., Maize, Sugarcane)
H1 DepletedEnriched
H2 Variable/Slightly EnrichedVariable/Slightly Depleted
H3 VariableVariable
H4 EnrichedDepleted
H5 EnrichedDepleted
H6 (pro-R & pro-S) DepletedEnriched

Note: "Enriched" or "Depleted" refers to the deuterium content at a specific site relative to the average deuterium content of all seven carbon-bound hydrogens in the glucose molecule. This non-statistical distribution is a result of isotopic fractionation during biosynthesis.

The distinct patterns are attributed to differences in the photosynthetic pathways. In C3 plants, processes like photorespiration are believed to contribute to the relative ²H enrichment at H5 and depletion at H1 and H6. In C4 plants, the compartmentation of biochemical reactions between mesophyll and bundle sheath cells, including the shuttling of metabolites like malate and triose phosphates, leads to the enrichment at H1 and H6 and depletion at H4 and H5.

Experimental Protocols

The determination of natural deuterium abundance at specific molecular sites requires highly sensitive analytical techniques. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Site-specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) is the definitive method for determining the intramolecular distribution of deuterium at natural abundance.

Objective: To quantify the deuterium content at each non-exchangeable hydrogen position in glucose.

Methodology:

  • Sample Preparation and Hydrolysis:

    • If glucose is part of a larger polymer like starch, an acidic hydrolysis is required.

    • Suspend approximately 50g of starch in 300 mL of 2% sulfuric acid.

    • Heat the suspension to induce hydrolysis.

    • Neutralize the solution to pH 5-6 using calcium hydroxide, Ca(OH)₂.

    • Filter to remove the calcium sulfate precipitate.

    • The resulting aqueous solution of glucose is then concentrated.

  • Derivatization of Glucose:

    • Direct NMR analysis of glucose in a solvent can be challenging. Therefore, derivatization is often performed to improve spectral resolution.

    • A common derivatization is the conversion of glucose to glucose penta-acetate. This locks the molecule in a specific conformation and provides sharp signals for the different hydrogen atoms.

    • Other derivatives can also be synthesized to distinguish between 5-6 different hydrogen positions.

  • ²H-NMR Spectroscopy:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is required due to the low natural abundance and low gyromagnetic ratio of deuterium.

    • Dissolve the derivatized glucose sample in a suitable solvent.

    • Acquire the ²H-NMR spectrum using quantitative parameters. This involves long relaxation delays to ensure full relaxation of the deuterium nuclei and suppression of the Nuclear Overhauser Effect.

    • An internal standard with a known deuterium concentration, such as tetramethylurea, is used for quantification.

  • Data Analysis:

    • The resulting spectrum will show separate signals corresponding to the different hydrogen positions in the glucose derivative.

    • The area of each signal is proportional to the concentration of deuterium at that specific position.

    • Perform a deconvolution of the spectral signals using a least-squares fitting algorithm to accurately determine the area of each peak.

    • The site-specific isotope ratios ((D/H)i) are calculated by comparing the signal intensities of the different positions to that of the internal standard.

While GC-MS is more commonly used for measuring higher levels of deuterium enrichment, it can be adapted for high-precision analysis to study variations in natural abundance.

Objective: To measure the overall deuterium content and, with specific fragmentation analysis, infer positional enrichment.

Methodology:

  • Sample Preparation:

    • A small amount of plasma (e.g., 20 µL) or a solution of purified glucose is required.

    • The sample is typically evaporated to dryness before derivatization.

  • Derivatization of Glucose:

    • Glucose is not volatile and must be derivatized before GC analysis. A common method is the preparation of the aldonitrile pentaacetate derivative. Other derivatives like pentapropionate can also be used.

    • This two-step process first involves a reaction with a hydroxylamine to form an oxime, followed by acetylation with an anhydride.

  • GC-MS Analysis:

    • An electron impact (EI) GC-MS system is used.

    • The derivatized glucose is injected into the gas chromatograph, where it is separated from other components.

    • The separated compound enters the mass spectrometer, where it is fragmented.

    • Specific ion fragments that contain different sets of hydrogen atoms from the original glucose molecule are monitored. For the aldonitrile pentaacetate derivative, key fragments include m/z 187 (containing H from C3-C6) and m/z 328 (containing H from C1-C6).

  • Data Analysis:

    • The mass isotopomer distribution (MID) of each fragment is measured. The M+1 peak relative to the monoisotopic (M) peak provides information about the deuterium content in that fragment.

    • By analyzing a set of fragments that contain different portions of the original glucose molecule, a system of equations can be solved to determine the deuterium enrichment at each carbon position through a least-squares regression analysis.

    • Careful correction for the natural abundance of other isotopes (like ¹³C) is necessary for accurate determination.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for SNIF-NMR and the underlying biochemical pathways responsible for deuterium fractionation.

SNIF_NMR_Workflow Experimental Workflow for SNIF-NMR Analysis of Glucose cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_data_analysis Data Analysis Starch Starch Sample Hydrolysis Acid Hydrolysis Starch->Hydrolysis GlucoseSol Glucose Solution Hydrolysis->GlucoseSol Derivatize Conversion to Glucose Penta-acetate GlucoseSol->Derivatize NMR High-Field ²H-NMR Spectroscopy Derivatize->NMR Deconvolution Spectral Deconvolution & Peak Integration NMR->Deconvolution Calculation Calculation of Site-Specific (D/H)i Ratios Deconvolution->Calculation

Caption: Workflow for determining site-specific natural deuterium abundance in glucose via SNIF-NMR.

Photosynthesis_Fractionation Biosynthetic Origin of Deuterium Fractionation in Glucose cluster_c3 C3 Photosynthesis cluster_c4 C4 Photosynthesis C3_Input CO₂ CalvinCycle Calvin Cycle C3_Input->CalvinCycle Photoresp Photorespiration CalvinCycle->Photoresp C3_Glucose C3 Glucose (H1, H6 depleted; H4, H5 enriched) CalvinCycle->C3_Glucose Photoresp->C3_Glucose Influences D-distribution C4_Input CO₂ Mesophyll Mesophyll Cell (Initial CO₂ Fixation) C4_Input->Mesophyll MetaboliteShuttle Metabolite Shuttle (e.g., Malate) Mesophyll->MetaboliteShuttle BundleSheath Bundle Sheath Cell (Calvin Cycle) C4_Glucose C4 Glucose (H1, H6 enriched; H4, H5 depleted) BundleSheath->C4_Glucose MetaboliteShuttle->BundleSheath MetaboliteShuttle->C4_Glucose Influences D-distribution

Caption: Contrasting C3 and C4 pathways leading to different deuterium profiles in glucose.

Applications in Research and Drug Development

A thorough understanding of the natural deuterium abundance in glucose has several important applications for researchers:

  • Metabolic Tracer Studies: In studies using deuterium-labeled glucose to trace metabolic fluxes, knowing the precise natural background abundance is essential for accurately calculating enrichment and determining metabolic rates.

  • Authenticity and Origin Analysis: The distinct isotopic fingerprint of glucose from C3 and C4 plants allows for the verification of the origin of food products (e.g., honey, sugar) and the detection of adulteration.

  • Pharmacology and Drug Development: Deuterium-containing drugs (deuterated drugs) can exhibit altered metabolic profiles and pharmacokinetic properties due to the kinetic isotope effect. Understanding natural deuterium levels in key metabolites like glucose provides a baseline for assessing the metabolic fate and impact of such drugs.

  • Ecophysiology and Climate Science: The isotopic composition of plant-derived materials, including glucose preserved in tree rings, can provide insights into past metabolic responses to environmental changes like drought and atmospheric CO₂ concentrations.

References

CAS number for D-Glucose-d1-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to D-Glucose-d1-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a stable, non-radioactive isotopically labeled form of D-glucose, where the hydrogen atom at the C1 position is substituted with a deuterium atom. This modification makes it an invaluable tracer for metabolic research and a reliable internal standard in analytical chemistry. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthesis routes, analytical methodologies for its characterization, and its key applications in metabolic flux analysis and drug development.

Physicochemical Properties

This compound, also referred to as Dextrose-1-d1, possesses well-defined physical and chemical characteristics that are crucial for its application in scientific research.

PropertyValue
CAS Number 106032-61-5
Molecular Formula C₆H₁₁DO₆
Molecular Weight 181.16 g/mol
Isotopic Purity ≥98 atom % D
Physical Form Powder
Melting Point 150-152 °C
Optical Activity [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH)
Mass Shift M+1
SMILES String [2H]C1(O)O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O
InChI Key WQZGKKKJIJFFOK-QVTRYHEBSA-N

Synthesis of this compound

While a definitive, step-by-step protocol for the synthesis of this compound is not widely published, a chemically sound and frequently utilized approach for introducing a deuterium atom at the anomeric carbon (C1) of an aldose involves the reduction of the corresponding lactone with a deuterated reducing agent. This method is analogous to the synthesis of other isotopically labeled sugars, such as D-Glucose-1-¹⁴C, which is prepared by the reduction of D-glucono-δ-lactone.

Plausible Experimental Protocol for Synthesis
  • Starting Material: High-purity D-glucono-δ-lactone serves as the precursor.

  • Deuterated Reducing Agent: Sodium borodeuteride (NaBD₄) is a commonly used and effective reagent for this transformation.

  • Reaction Setup: The D-glucono-δ-lactone is dissolved in an anhydrous solvent, typically ethanol or a mixture of ethanol and water, under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the reducing agent by atmospheric moisture.

  • Reduction: The reaction vessel is cooled in an ice bath (0-5 °C) to moderate the exothermic reaction. A solution of sodium borodeuteride is then added dropwise to the stirred lactone solution. The reaction is allowed to proceed for several hours, with the temperature gradually rising to room temperature.

  • Reaction Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a weak acid, such as acetic acid, to neutralize any unreacted NaBD₄.

  • Purification: The resulting mixture is purified to remove inorganic salts and byproducts. This is typically achieved through ion-exchange chromatography.

  • Isolation and Characterization: The purified this compound is isolated as a solid by lyophilization (freeze-drying) or crystallization. The final product's identity and purity are confirmed by analytical techniques as described in the following section.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. In the ¹H NMR spectrum of this compound, the characteristic signal for the anomeric proton at the C1 position will be absent or significantly diminished, providing direct evidence of successful deuteration.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic enrichment of the final product. The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the deuterated glucose, which is one mass unit higher (M+1) than that of unlabeled D-glucose. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the positional enrichment of the deuterium atom.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for scientists engaged in metabolic research and the development of novel therapeutics.

  • Metabolic Flux Analysis: As a stable isotope tracer, this compound can be introduced into cellular or animal models to quantitatively track the flow of glucose through various metabolic pathways, including glycolysis, the pentose phosphate pathway, and the Krebs cycle. This allows researchers to understand how these pathways are altered in disease states or in response to drug treatment.

  • Internal Standard for Quantitation: In analytical methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS, this compound serves as an ideal internal standard for the precise and accurate quantification of endogenous D-glucose in complex biological matrices.

  • Elucidation of Enzyme Mechanisms: The deuterium at the C1 position can induce a kinetic isotope effect in enzyme-catalyzed reactions. By comparing the reaction rates of deuterated and non-deuterated glucose, researchers can gain valuable insights into the reaction mechanisms and rate-limiting steps of glucose-metabolizing enzymes.

Experimental Protocols for Metabolic Tracing

The following provides a generalized protocol for conducting an in vitro metabolic labeling study using this compound.

In Vitro Cell Culture Labeling Protocol
  • Cell Seeding and Growth: Cells of interest are seeded in appropriate culture vessels and allowed to reach the desired confluency.

  • Preparation of Labeling Medium: A custom culture medium is prepared, typically glucose-free, and then supplemented with a known concentration of this compound (e.g., 5-25 mM, depending on the cell type and experimental goals).

  • Initiation of Labeling: The standard culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The prepared labeling medium containing this compound is then added to the cells.

  • Incubation: The cells are incubated for a predetermined period (ranging from minutes to hours) to allow for the uptake and incorporation of the labeled glucose into various metabolic pathways.

  • Metabolite Extraction: To halt metabolic activity and preserve the metabolic state of the cells, the labeling medium is rapidly aspirated, and the cells are quenched with an ice-cold extraction solvent, such as 80% methanol. The cells are then scraped and collected.

  • Sample Processing: The cell extracts are centrifuged to pellet cellular debris. The supernatant, which contains the metabolites, is collected for analysis.

  • Analytical Detection: The extracted metabolites are analyzed by LC-MS or GC-MS to identify and quantify the downstream metabolites that have incorporated the deuterium label from this compound.

Mandatory Visualizations

metabolic_pathway_tracing This compound This compound Glycolysis Glycolysis This compound->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway This compound->Pentose Phosphate Pathway TCA Cycle TCA Cycle Glycolysis->TCA Cycle Labeled Metabolites Labeled Metabolites Glycolysis->Labeled Metabolites Pentose Phosphate Pathway->Labeled Metabolites TCA Cycle->Labeled Metabolites

Physicochemical Properties of D-Glucose-d1-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to D-Glucose-d1-1

This guide provides comprehensive information on this compound, a deuterated form of D-glucose, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's physicochemical properties, outlines a key experimental protocol for its use, and illustrates a typical workflow.

This compound is a stable, isotopically labeled monosaccharide where a deuterium atom replaces a hydrogen atom at the C1 position. This labeling results in a mass shift of +1 compared to its unlabeled counterpart, making it an invaluable tool in various analytical and metabolic studies.[1][2] The key quantitative data for this compound are summarized below.

PropertyValue
Molecular Weight 181.16 g/mol [1][2]
Molecular Formula C₆DH₁₁O₆
Linear Formula HOCH₂[CHOH]₄CDO
CAS Number 106032-61-5
Isotopic Purity ≥98 atom % D
Chemical Purity (Assay) ≥99% (CP)
Melting Point 150-152 °C
Appearance Powder
Unlabeled D-Glucose MW 180.156 g/mol

Applications in Research

Isotopically labeled glucose, such as this compound, serves critical functions in scientific research:

  • Metabolic Tracing: It is used to trace the metabolic fate of glucose in various biological systems, including cells, tissues, and whole organisms, to elucidate pathways like glycolysis and the pentose phosphate pathway.

  • Internal Standard: Due to its chemical identity and distinct mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), correcting for variations during sample preparation and analysis.

  • Enzyme Activity Studies: It can be used as a substrate to investigate the kinetics and mechanisms of glucose-metabolizing enzymes.

  • Magnetic Resonance Imaging (MRI): D-glucose has shown potential for use as a biodegradable T2 contrast agent for MRI at physiological pH.

Experimental Protocol: Use as an Internal Standard in LC-MS

This section details a generalized protocol for using this compound as an internal standard for the quantification of D-glucose in a biological matrix (e.g., plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To accurately quantify the concentration of unlabeled D-glucose in plasma samples.

Materials:

  • This compound (Internal Standard, IS)

  • Unlabeled D-glucose (Analyte standard for calibration curve)

  • Biological plasma samples

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

  • LC-MS grade water and solvents

  • Vials, pipettes, and centrifuge

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of unlabeled D-glucose (e.g., 1 mg/mL) in a suitable solvent (e.g., water/methanol 50:50 v/v).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the unlabeled D-glucose stock solution to create a set of calibration standards at different concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Spike each calibration standard with a fixed concentration of the this compound internal standard solution.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of each plasma sample, add the same fixed amount of this compound internal standard solution as used in the calibration standards.

    • Add 200 µL of ice-cold protein precipitation solvent (e.g., methanol) to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to an LC-MS vial for analysis.

  • LC-MS Analysis:

    • Inject the prepared samples and calibration standards into the LC-MS system.

    • Liquid Chromatography (LC): Use a suitable column (e.g., HILIC or C18) to separate glucose from other matrix components. The mobile phase composition and gradient will depend on the column chosen.

    • Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source. Monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled D-glucose and this compound using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

      • Unlabeled D-glucose transition (example): [M-H]⁻ → m/z precursor → m/z product

      • This compound transition (example): [M-H]⁻ → m/z precursor+1 → m/z product

  • Data Analysis:

    • Integrate the peak areas for both the analyte (unlabeled glucose) and the internal standard (this compound) in each chromatogram.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Calculate the peak area ratio for the unknown plasma samples and use the calibration curve to determine the concentration of D-glucose in those samples.

Visualizations

The following diagram illustrates the logical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Analyte Unlabeled Glucose (Analyte) Cal_Standards Calibration Standards (Analyte + IS) Analyte->Cal_Standards Serial Dilutions IS This compound (Internal Standard) IS->Cal_Standards Fixed Amount Test_Samples Test Samples (Matrix + IS) IS->Test_Samples Fixed Amount Matrix Biological Matrix (e.g., Plasma) Matrix->Test_Samples Extraction Protein Precipitation & Supernatant Collection Cal_Standards->Extraction Test_Samples->Extraction LCMS LC-MS Analysis (MRM Mode) Extraction->LCMS Integration Peak Area Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve From Standards Quant Quantify Analyte in Test Samples Ratio->Quant From Samples Curve->Quant

Caption: Workflow for quantitative analysis using an internal standard.

References

An In-depth Technical Guide to the Safety and Handling of D-Glucose-d1-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-Glucose-d1-1, a deuterated form of glucose used as a stable isotope tracer in metabolic research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

This compound is a form of glucose in which the hydrogen atom at the C-1 position is replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows researchers to trace the metabolism of glucose through various biochemical pathways without the use of radioactive materials.[1][2] Its physical and chemical properties are largely similar to that of unlabeled D-glucose.

Table 1: Physical and Chemical Properties of D-Glucose and this compound

PropertyD-GlucoseThis compoundSource(s)
Molecular Formula C₆H₁₂O₆C₆H₁₁DO₆[3]
Molecular Weight 180.16 g/mol 181.16 g/mol [4]
Appearance White crystalline solidWhite powder[3]
Melting Point 146 °C (α-form), 150 °C (β-form)150-152 °C
Solubility Highly soluble in water and acetic acid; slightly soluble in ethanol.Soluble in water.
Isotopic Purity Not Applicable≥98 atom % D

Toxicological Information

This compound is not classified as a hazardous substance. However, as with any chemical, it should be handled with care. The toxicological data is largely based on its non-labeled counterpart, D-glucose.

Table 2: Toxicological Data for D-Glucose

MetricValueSpeciesSource(s)
Oral LD50 25,800 mg/kgRat
Intraperitoneal LD50 18,000 mg/kgMouse
Intravenous LD50 9,000 mg/kgMouse

Long-term exposure to high concentrations of glucose dust may cause changes in lung function.

Hazard Identification and Safety Precautions

While this compound is not considered hazardous, some suppliers indicate that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled. Therefore, standard laboratory safety precautions should be followed.

GHS Hazard Statements and Precautionary Statements

Some safety data sheets for D-Glucose-d1 provide the following classifications, which should be considered as a precautionary measure:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat. Protective garments are not normally required but are good practice.

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

Handling and Storage

Proper handling and storage are essential to maintain the quality and isotopic enrichment of this compound.

  • Handling: Minimize dust generation and accumulation. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place. While deuterated compounds are generally stable, they can be affected by temperature, light, and humidity. For long-term storage, temperatures of 2-8°C or -20°C are recommended. Protect from light by storing in amber vials or other light-protecting containers.

Experimental Protocols

This compound is a valuable tracer for studying metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). Below is a generalized protocol for an in vitro cell culture labeling experiment.

In Vitro Cell Culture Labeling Protocol

This protocol outlines the key steps for tracing the metabolism of this compound in cultured cells.

  • Media Preparation: Prepare a glucose-free culture medium. Supplement this medium with this compound to the desired final concentration (e.g., 10 mM). It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose.

  • Cell Seeding and Growth: Seed cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%).

  • Tracer Introduction: Remove the standard culture medium and wash the cells once with phosphate-buffered saline (PBS). Add the this compound-containing labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer. This timing is critical and should be optimized for the specific metabolites of interest.

  • Metabolite Extraction:

    • To halt enzymatic activity, rapidly wash the cells with ice-cold PBS.

    • Place the culture dish on dry ice and add ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis: The extracted metabolites can be analyzed by mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of deuterium into downstream metabolites.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis media_prep Media Preparation (this compound) tracer_intro Tracer Introduction cell_seeding Cell Seeding & Growth cell_seeding->tracer_intro incubation Incubation tracer_intro->incubation metabolite_extraction Metabolite Extraction incubation->metabolite_extraction sample_analysis Sample Analysis (MS or NMR) metabolite_extraction->sample_analysis data_analysis Data Analysis sample_analysis->data_analysis

Caption: A generalized experimental workflow for metabolic tracing studies using this compound.

Metabolic Pathways

This compound enters central carbon metabolism and its deuterium label can be traced through glycolysis and the pentose phosphate pathway.

Glycolysis and Pentose Phosphate Pathway Diagram

The following diagram illustrates the entry of this compound into these key metabolic pathways.

Metabolic_Pathway Metabolism of this compound D_Glucose_d1 This compound G6P Glucose-6-Phosphate-d1 D_Glucose_d1->G6P F6P Fructose-6-Phosphate-d1 G6P->F6P Glycolysis PPP Pentose Phosphate Pathway G6P->PPP G3P Glyceraldehyde-3-Phosphate-d1 F6P->G3P F6P->PPP Pyruvate Pyruvate-d1 G3P->Pyruvate G3P->PPP Lactate Lactate-d1 Pyruvate->Lactate R5P Ribose-5-Phosphate PPP->R5P

Caption: Simplified metabolic fate of this compound in glycolysis and the pentose phosphate pathway.

References

Methodological & Application

Application Notes: Utilizing D-Glucose-d1-1 as a Tracer in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Glucose-d1-1 is a stable isotope-labeled sugar in which the hydrogen atom at the C1 position is replaced with deuterium. This tracer is a valuable tool for researchers, scientists, and drug development professionals to investigate various aspects of glucose metabolism. Unlike radioactive isotopes, stable isotopes like deuterium are non-radioactive and can be safely used in a wide range of in vitro and in vivo studies.[1][2] The deuterium label at a specific position allows for the tracing of the glucose molecule and its metabolic fate through various biochemical pathways.

Principle of this compound Tracing

The core principle behind using this compound lies in the ability to track the deuterium atom as it is processed by metabolic enzymes. When this compound enters a cell, it is phosphorylated to glucose-6-phosphate and subsequently metabolized through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect the presence and position of the deuterium label in downstream metabolites, providing insights into the activity of these pathways.[4]

Key Applications

  • Glycolytic Flux: By monitoring the transfer of the deuterium from this compound to lactate and other glycolytic intermediates, researchers can quantify the rate of glycolysis.

  • Pentose Phosphate Pathway (PPP) Activity: The initial step of the PPP involves the oxidation of glucose-6-phosphate at the C1 position, leading to the loss of the deuterium label from this compound. Comparing the labeling patterns of metabolites in the PPP versus glycolysis can help elucidate the relative flux through these two pathways.

  • TCA Cycle Dynamics: The deuterium from this compound can be incorporated into TCA cycle intermediates through the conversion of pyruvate to acetyl-CoA. Tracing this label provides information on the entry of glucose-derived carbons into the TCA cycle.

  • Drug Development: In drug development, this compound can be used to assess the mechanism of action of therapeutic compounds that target metabolic pathways. By observing how a drug alters the metabolic fate of the tracer, researchers can understand its effects on cellular metabolism.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with this compound

This protocol outlines a general procedure for labeling cultured cells with this compound to study its metabolism.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Glucose-free cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Plate cells at a suitable density in a standard culture medium and allow them to reach the desired confluency (typically mid-exponential growth phase).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 10 mM).

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state. This time should be optimized for the specific cell line and experimental goals, often ranging from 8 to 24 hours.

  • Metabolite Extraction:

    • Place the culture plates on ice to quench metabolic activity.

    • Aspirate the labeling medium.

    • Add 1 mL of ice-cold 80% methanol to each plate.

    • Scrape the cells and collect the cell suspension into pre-chilled microcentrifuge tubes.

    • Vortex the tubes vigorously and centrifuge at maximum speed for 10-15 minutes at 4°C.

    • Collect the supernatant, which contains the polar metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • The dried extract is now ready for derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or can be reconstituted in a suitable buffer for Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR analysis.

Protocol 2: Analysis of this compound Labeled Metabolites by Mass Spectrometry

This protocol provides a general workflow for the analysis of deuterium-labeled metabolites using GC-MS.

Materials:

  • Dried metabolite extract

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS)

  • GC-MS system

Procedure:

  • Derivatization:

    • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. Vortex and incubate at 37°C for 90 minutes.

    • Add 80 µL of MSTFA with 1% TMCS to silylate hydroxyl and amine groups, making the metabolites volatile. Vortex and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Gas Chromatography: Use a capillary column suitable for metabolite analysis (e.g., DB-5ms). The oven temperature program should be optimized to separate the metabolites of interest. A typical program might start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify metabolites and use selective ion monitoring (SIM) to quantify the abundance of specific isotopologues.

  • Data Analysis:

    • Identify metabolites based on their retention times and mass spectra by comparing them to a standard library.

    • Determine the mass isotopomer distributions (MIDs) for key metabolites by analyzing the relative abundances of the unlabeled (M+0) and labeled (M+1) ions.

    • Calculate the fractional enrichment to determine the extent of deuterium incorporation from this compound into downstream metabolites.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of Key Metabolites from this compound.

MetaboliteControl Condition (%)Treatment Condition (%)
Glucose-6-Phosphate95.2 ± 2.185.7 ± 3.4
Fructose-6-Phosphate94.8 ± 2.384.9 ± 3.6
3-Phosphoglycerate45.1 ± 1.832.5 ± 2.5
Pyruvate43.9 ± 2.031.8 ± 2.7
Lactate44.2 ± 2.232.1 ± 2.9
Citrate15.3 ± 1.18.7 ± 0.9
α-Ketoglutarate12.1 ± 0.96.5 ± 0.7

Data are presented as mean ± standard deviation.

Table 2: Relative Metabolic Fluxes Calculated from Isotopomer Data.

Metabolic FluxControl Condition (Relative Units)Treatment Condition (Relative Units)
Glycolysis100 ± 575 ± 4
Pentose Phosphate Pathway15 ± 225 ± 3
TCA Cycle (from Glucose)30 ± 318 ± 2

Fluxes are normalized to the glycolytic flux in the control condition.

Mandatory Visualization

experimental_workflow cluster_cell_culture In Vitro Cell Culture cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Seed Cells labeling Label with this compound cell_seeding->labeling quenching Quench Metabolism labeling->quenching extraction Extract Metabolites quenching->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis gcms->data_analysis

Experimental workflow for this compound tracing.

central_carbon_metabolism glucose This compound g6p Glucose-6-Phosphate-d1 glucose->g6p ppp Pentose Phosphate Pathway g6p->ppp Loss of D glycolysis Glycolysis g6p->glycolysis co2 CO2 ppp->co2 pyruvate Pyruvate-d1 glycolysis->pyruvate lactate Lactate-d1 pyruvate->lactate acetyl_coa Acetyl-CoA-d1 pyruvate->acetyl_coa tca TCA Cycle acetyl_coa->tca

Metabolic fate of this compound.

References

Applications of D-Glucose-d1-1 in NMR Spectroscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of D-Glucose-d1-1 in Nuclear Magnetic Resonance (NMR) spectroscopy. The unique isotopic label at the C1 position offers a powerful tool for investigating metabolic pathways, quantifying enzyme kinetics, and understanding complex biological systems.

Application: Metabolic Flux Analysis

The deuterium label at the anomeric position of D-glucose allows for the tracing of its metabolic fate through various pathways, most notably glycolysis and the pentose phosphate pathway (PPP). By monitoring the appearance of the deuterium label in downstream metabolites, researchers can elucidate metabolic fluxes and identify alterations in response to disease or drug treatment.[1][2][3][4]

Key Advantages of this compound in Metabolic Flux Analysis:
  • Probing Glycolysis: The deuterium at C1 is transferred to the methyl group of lactate during glycolysis, allowing for the quantification of glycolytic flux via ¹H or ²H NMR.

  • Assessing Pentose Phosphate Pathway (PPP) Activity: In the initial oxidative phase of the PPP, the C1 carbon of glucose is lost as CO₂. Consequently, the absence of the deuterium label in PPP-derived metabolites provides a method to differentiate this pathway from glycolysis.

  • Investigating the Tricarboxylic Acid (TCA) Cycle: The deuterium label can be traced into TCA cycle intermediates, providing insights into anaplerotic and cataplerotic fluxes.

Experimental Protocol: In Vitro Metabolic Labeling with this compound

This protocol outlines the steps for labeling cultured cells with this compound and preparing extracts for NMR analysis.

  • Cell Culture and Media Preparation:

    • Culture cells to the desired confluence in standard growth medium.

    • Prepare a labeling medium by supplementing glucose-free medium with this compound to a final concentration of 10 mM. The exact concentration may need to be optimized for the specific cell line and experimental goals.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state. This time typically ranges from 8 to 24 hours and should be determined empirically.[1]

  • Metabolite Extraction:

    • Place the culture plates on ice to quench metabolic activity.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Centrifuge the samples at >13,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for NMR:

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 600 µL) of NMR buffer (e.g., phosphate buffer in D₂O, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TMSP).

    • Transfer the solution to a 5 mm NMR tube for analysis.

Experimental Workflow for In Vitro Metabolic Labeling

G cluster_0 Cell Preparation cluster_1 Isotope Labeling cluster_2 Metabolite Extraction cluster_3 NMR Sample Preparation cell_culture Culture Cells wash_pbs Wash with PBS cell_culture->wash_pbs media_prep Prepare this compound Labeling Medium add_media Add Labeling Medium media_prep->add_media wash_pbs->add_media incubate Incubate (8-24h) add_media->incubate quench Quench on Ice incubate->quench extract_methanol Extract with 80% Methanol quench->extract_methanol centrifuge Centrifuge extract_methanol->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_extract Dry Extract collect_supernatant->dry_extract reconstitute Reconstitute in NMR Buffer with Internal Standard dry_extract->reconstitute transfer_tube Transfer to NMR Tube reconstitute->transfer_tube

Caption: Workflow for in vitro metabolic labeling using this compound.

Application: Quantitative NMR (qNMR)

Quantitative NMR can be employed to determine the concentration of this compound and its metabolic products with high accuracy and precision. This is particularly useful in drug development for assessing the impact of a compound on glucose metabolism.

Experimental Protocol: Quantitative ¹H NMR Analysis
  • Sample Preparation:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Prepare the test samples, ensuring they are free of particulate matter.

    • To each standard and test sample, add a precise amount of an internal standard (e.g., maleic acid, TMSP) of known concentration.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra using a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Use a pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T₁).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the NMR spectra with appropriate apodization and phase correction.

    • Integrate the signals corresponding to the analyte (this compound or its metabolites) and the internal standard.

    • Calculate the concentration of the analyte using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons giving rise to the signal

    • MW = molecular weight

    • m = mass

    • V = volume

    • analyte = the compound of interest

    • IS = internal standard

Quantitative Data Summary
Compound¹H Chemical Shift (ppm)MultiplicityJ-coupling (Hz)
α-D-Glucose-d1-1 (anomeric)~5.22d~3.7
β-D-Glucose-d1-1 (anomeric)~4.64d~8.0
Lactate (methyl group)~1.33d~6.9
Alanine (methyl group)~1.48d~7.2

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.

Application: Enzymatic Assays

This compound can be used as a substrate in enzymatic assays to monitor the activity of glucose-metabolizing enzymes such as glucose oxidase and hexokinase. The deuterium label provides a unique spectroscopic handle to follow the reaction progress.

Experimental Protocol: Monitoring Glucose Oxidase Activity
  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.1).

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a solution of glucose oxidase in the reaction buffer.

  • NMR Measurement:

    • In an NMR tube, mix the this compound solution with the glucose oxidase solution to initiate the reaction.

    • Acquire a series of ¹H NMR spectra over time.

    • Monitor the decrease in the signal intensity of the anomeric proton of this compound and the appearance of the signal for the product, D-glucono-δ-lactone.

  • Data Analysis:

    • Integrate the substrate and product signals at each time point.

    • Plot the concentration of the substrate or product as a function of time to determine the reaction rate.

Signaling Pathway: Glucose Oxidase Reaction

G D_Glucose_d1_1 This compound Glucose_Oxidase Glucose Oxidase D_Glucose_d1_1->Glucose_Oxidase O2 O₂ O2->Glucose_Oxidase D_Glucono_lactone D-Glucono-δ-lactone-d1-1 Glucose_Oxidase->D_Glucono_lactone H2O2 H₂O₂ Glucose_Oxidase->H2O2

Caption: Enzymatic oxidation of this compound by glucose oxidase.

NMR Spectroscopy Parameters

For optimal results, the following NMR parameters are recommended.

Parameter¹H NMR¹³C NMR²H NMR
Spectrometer Frequency ≥ 500 MHz≥ 125 MHz≥ 76 MHz
Pulse Program zg30 or noesypr1dzgpg30zg
Acquisition Time 2-4 s1-2 s0.5-1 s
Relaxation Delay (D1) 5 x T₁3-5 x T₁1-2 s
Number of Scans 16-64≥ 1024≥ 256

These protocols and application notes provide a comprehensive guide for utilizing this compound in NMR-based research. The specific experimental conditions may require optimization based on the instrumentation and the biological system under investigation.

References

Application Notes and Protocols for D-Glucose-d1-1 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In metabolic research, clinical diagnostics, and drug development, the accurate quantification of D-glucose in biological matrices is of paramount importance. Mass spectrometry (MS), coupled with liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for this application due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for variations that can occur during sample preparation and instrument analysis.

D-Glucose-d1-1, a deuterated analog of D-glucose, serves as an excellent internal standard for isotope dilution mass spectrometry (IDMS). Its chemical and physical properties are nearly identical to those of endogenous D-glucose, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise ratiometric quantification. While other deuterated or 13C-labeled glucose isotopes such as D-Glucose-d2 and 13C6-D-glucose are more commonly described in scientific literature, the principles and protocols outlined here are readily applicable to this compound.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard for the quantitative analysis of D-glucose in biological samples using LC-MS/MS and GC-MS.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS involves the addition of a known amount of an isotopically labeled internal standard (e.g., this compound) to a sample containing the analyte of interest (D-glucose). The analyte and the internal standard are then extracted and analyzed by mass spectrometry. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the concentration of the analyte in the original sample. This method effectively corrects for analyte loss during sample processing and for variations in instrument response, leading to highly accurate and precise measurements.[2]

Experimental Protocols

The following sections provide detailed protocols for sample preparation and analysis using both LC-MS/MS and GC-MS.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The LC-MS/MS method offers a rapid and straightforward approach for the analysis of D-glucose, often requiring minimal sample derivatization.

1. Materials and Reagents

  • D-Glucose (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium hydroxide

  • Ammonium acetate

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum)

2. Preparation of Stock and Working Solutions

  • D-Glucose Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of D-glucose in 10 mL of ultrapure water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the D-glucose stock solution.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water).

3. Sample Preparation (Protein Precipitation)

This protocol is a common and effective method for removing proteins from biological samples like plasma or serum.[2]

  • Pipette 50 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the this compound internal standard (at a final concentration of, for example, 10 µg/mL).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 16,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.

Workflow for LC-MS/MS Sample Preparation

LCMS_Workflow cluster_prep Sample Preparation Sample Biological Sample (50 µL) Add_IS Add Acetonitrile with This compound (200 µL) Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (16,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for LC-MS/MS sample preparation.

4. LC-MS/MS Instrumental Parameters

The following table summarizes typical parameters for the LC-MS/MS analysis of D-glucose. These may require optimization for specific instruments.

ParameterTypical Setting
LC System UPLC or HPLC system
Column Acquity UPLC BEH Amide (1.7 µm, 2.1 x 50 mm) or equivalent HILIC column[3]
Mobile Phase A 95% Acetonitrile, 2.5% Methanol, 2.4% Water, 0.1% Ammonium Hydroxide
Mobile Phase B 50% Acetonitrile, 25% Methanol, 24.9% Water, 0.1% Ammonium Hydroxide
Flow Rate 0.13 mL/min
Column Temperature 85°C
Injection Volume 5-10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions D-Glucose: m/z 179 -> 89This compound: m/z 180 -> 89 (or other suitable product ion)
Collision Energy Optimized for specific instrument and transitions
Dwell Time 100-200 ms
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of glucose requires a derivatization step to increase its volatility. The formation of a glucose oxime derivative followed by acetylation is a common and robust method.

1. Materials and Reagents

  • D-Glucose (analyte standard)

  • This compound (internal standard)

  • Pyridine

  • Hydroxylamine hydrochloride

  • Acetic anhydride

  • Ethyl acetate

  • Biological matrix (e.g., plasma, serum)

2. Sample Preparation and Derivatization

  • Pipette 100 µL of the biological sample into a glass tube.

  • Add a known amount of this compound internal standard solution.

  • Lyophilize the sample to dryness.

  • Add 150 µL of 0.2 M hydroxylamine hydrochloride in pyridine to the dried sample to form the glucose oxime.

  • Incubate at 60°C for 30 minutes.

  • Cool the sample to room temperature.

  • Add 200 µL of acetic anhydride to acetylate the oxime derivative.

  • Incubate at 60°C for 30 minutes.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.

Workflow for GC-MS Sample Preparation and Derivatization

GCMS_Workflow cluster_prep Sample Preparation and Derivatization Start Biological Sample with This compound Lyophilize Lyophilize to Dryness Start->Lyophilize Deriv_1 Add Hydroxylamine HCl in Pyridine (60°C, 30 min) Lyophilize->Deriv_1 Deriv_2 Add Acetic Anhydride (60°C, 30 min) Deriv_1->Deriv_2 Evaporate Evaporate to Dryness Deriv_2->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for GC-MS sample preparation.

3. GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized glucose.

ParameterTypical Setting
GC System Gas Chromatograph with a split/splitless injector
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Program Initial temp 150°C, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Mass Spectrometer Single or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Selected Ion Monitoring D-Glucose derivative: Monitor characteristic fragment ionsThis compound derivative: Monitor corresponding fragment ions with a +1 m/z shift
Transfer Line Temp 280°C
Ion Source Temp 230°C

Data Presentation

The following table summarizes typical quantitative performance data that can be expected from a validated method using a stable isotope-labeled internal standard for glucose quantification.

Performance MetricTypical ValueReference
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.25 mg/dL
Limit of Quantitation (LOQ) 0.83 mg/dL
Precision (CV%) < 15% (typically < 5%)
Accuracy (Bias%) Within ± 15% (typically < 5%)
Recovery 85-115%

Signaling Pathway Context

The accurate measurement of glucose is fundamental to understanding central metabolic pathways. This compound can be used as a tracer to follow the metabolic fate of glucose through pathways such as glycolysis and the pentose phosphate pathway.

Simplified Glucose Metabolism

Glucose_Metabolism cluster_pathway Central Glucose Metabolism Glucose Glucose (this compound tracer) G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Nucleotides Nucleotide Synthesis PPP->Nucleotides

References

Application Notes and Protocols for D-Glucose-d1-1 Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes within biological systems. D-Glucose-d1-1, a stable isotope-labeled version of glucose, serves as a valuable tracer for investigating central carbon metabolism. By replacing a hydrogen atom with its heavier, non-radioactive isotope deuterium at the C1 position, researchers can track the metabolic fate of glucose through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This document provides detailed application notes and protocols for the administration of this compound in cell culture experiments, tailored for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Core Principles

The foundational principle of stable isotope tracing with this compound is the replacement of standard (unlabeled) glucose in the cell culture medium with its deuterated counterpart. As cells metabolize this compound, the deuterium label is incorporated into downstream metabolites. The pattern and extent of this isotopic enrichment provide a quantitative measure of the activity of various metabolic pathways. Analysis of mass isotopologue distributions (MIDs) via MS or the detection of deuterium signals by NMR allows for the calculation of metabolic fluxes. A critical aspect of these experiments is the use of dialyzed fetal bovine serum (dFBS) to minimize the interference from unlabeled glucose present in standard serum.

Data Presentation

The quantitative data derived from this compound tracing experiments are typically presented to compare metabolic fluxes between different experimental conditions. The following tables provide examples of how such data can be structured.

Table 1: Recommended this compound Concentrations and Incubation Times for Various Metabolic Pathways

Metabolic Pathway InvestigatedCell Type ExampleThis compound Concentration (mM)Incubation TimeAnalytical Method
GlycolysisCancer Cell Lines (e.g., HeLa, A549)5 - 251 - 60 minutesGC-MS, LC-MS/MS
Pentose Phosphate Pathway (PPP)Immune Cells (e.g., Macrophages)10 - 2530 minutes - 4 hoursGC-MS, LC-MS/MS
TCA CyclePrimary Neurons5 - 102 - 24 hoursGC-MS, LC-MS/MS, NMR
Isotopic Steady State (Global)Adherent Cell Lines10 - 2518 - 24 hoursGC-MS, LC-MS/MS

Table 2: Example Mass Isotopologue Distribution (MID) Data for Key Metabolites

MetaboliteCondition A (M+n Fraction)Condition B (M+n Fraction)
Lactate
M+00.250.45
M+10.750.55
Citrate
M+00.600.80
M+10.350.18
M+20.050.02
Ribose-5-phosphate
M+00.500.70
M+10.500.30

Table 3: Calculated Relative Metabolic Fluxes (Normalized to Glucose Uptake)

Metabolic FluxCondition A (Relative Flux)Condition B (Relative Flux)
Glycolysis (Glucose -> Pyruvate)1.001.00
Lactate Secretion0.850.92
PPP (G6P -> R5P)0.120.07
TCA Cycle (Pyruvate -> Citrate)0.080.04

Experimental Protocols

Protocol 1: Preparation of this compound Labeling Medium

Materials:

  • Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound powder

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile, cell culture grade water

  • 0.22 µm sterile filter unit

Procedure:

  • Calculate the required amount of this compound to achieve the desired final concentration in your total volume of medium.

  • In a sterile container, dissolve the this compound powder in a small volume of cell culture grade water.

  • Add the dissolved this compound to the glucose-free base medium.

  • Supplement the medium with dFBS to the desired concentration (e.g., 10%).

  • Add other required supplements such as L-glutamine and antibiotics.

  • Bring the medium to the final volume with cell culture grade water.

  • Sterilize the complete labeling medium by passing it through a 0.22 µm filter.

  • Store the labeling medium at 4°C until use.

Protocol 2: this compound Administration and Sample Collection for Adherent Cells

Materials:

  • Adherent cells cultured in multi-well plates (e.g., 6-well plates)

  • Pre-warmed this compound labeling medium

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold quenching solution (e.g., 80% methanol at -80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency (typically 70-80%).

  • Initiate Labeling:

    • Aspirate the standard culture medium from the wells.

    • Quickly wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.

    • Immediately add the pre-warmed this compound labeling medium to each well.

  • Incubation: Return the plates to the incubator and incubate for the predetermined time based on the metabolic pathway of interest (see Table 1).

  • Quenching Metabolism:

    • To halt all enzymatic activity, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add ice-cold quenching solution (e.g., 80% methanol) to each well to rapidly stop metabolism.

  • Metabolite Extraction (Intracellular):

    • Scrape the cells in the quenching solution using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • The sample is now ready for downstream processing and analysis (e.g., drying and derivatization for GC-MS).

  • Metabolite Extraction (Extracellular):

    • Prior to quenching, collect a sample of the labeling medium from each well.

    • Centrifuge the medium to remove any detached cells.

    • The supernatant can be analyzed to determine the secretion of labeled metabolites like lactate.

Visualizations

Signaling Pathway: Insulin-Mediated Glucose Uptake

Insulin_Signaling cluster_membrane Plasma Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Activation GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Translocation GLUT4_Membrane GLUT4 Transporter (at Plasma Membrane) GLUT4_Vesicle->GLUT4_Membrane Glucose_Extracellular Extracellular This compound Glucose_Intracellular Intracellular This compound Glucose_Extracellular->Glucose_Intracellular Transport

Caption: Insulin signaling pathway leading to the uptake of this compound.

Experimental Workflow: this compound Tracing in Cell Culture

Experimental_Workflow start Start: Cell Seeding (~70-80% Confluency) prep_media Prepare this compound Labeling Medium start->prep_media labeling Incubate with This compound Medium prep_media->labeling quench Quench Metabolism (e.g., Cold Methanol) labeling->quench extract_extra Collect Extracellular Medium labeling->extract_extra (Optional) extract_intra Extract Intracellular Metabolites quench->extract_intra analysis Sample Analysis (MS or NMR) extract_intra->analysis extract_extra->analysis data_processing Data Processing and Flux Analysis analysis->data_processing end End: Quantitative Metabolic Profile data_processing->end

Caption: General workflow for this compound stable isotope tracing.

Logical Relationship: Central Carbon Metabolism Tracing

Central_Carbon_Metabolism Glucose This compound G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA via Acetyl-CoA Ribose5P Ribose-5-Phosphate (Nucleotide Synthesis) PPP->Ribose5P Citrate Citrate (Fatty Acid Synthesis) TCA->Citrate

Quantifying Cellular Glucose Uptake Using D-Glucose-d1-1: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose is a fundamental source of energy for most living organisms, and its uptake and metabolism are tightly regulated processes. Aberrant glucose uptake is a hallmark of various diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2][3] Consequently, the quantification of glucose uptake is a critical aspect of biomedical research and drug development, enabling the screening of therapeutic compounds and the elucidation of disease mechanisms. Stable isotope-labeled glucose analogues, such as D-Glucose-d1-1, offer a safe and effective alternative to radioactive tracers for measuring glucose transport and metabolism.[4][5] This application note provides a detailed protocol for quantifying glucose uptake in cultured cells using this compound, coupled with analysis by mass spectrometry.

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes. In this compound, a deuterium (d1) atom replaces a hydrogen atom on the first carbon. When cells are incubated with this compound, it is transported into the cell by glucose transporters (GLUTs) and subsequently metabolized. By tracking the incorporation of the deuterium label into intracellular metabolites using mass spectrometry, researchers can accurately quantify the rate of glucose uptake.

This method provides a powerful tool for:

  • Screening compounds that modulate glucose uptake.

  • Investigating the mechanisms of insulin resistance.

  • Characterizing the metabolic phenotype of cancer cells.

  • Elucidating the role of glucose transport in various physiological and pathological processes.

Signaling Pathways Regulating Glucose Uptake

The uptake of glucose is primarily regulated by the insulin signaling pathway, particularly in insulin-responsive tissues like muscle and adipose tissue.

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates AS160 AS160 Akt->AS160 phosphorylates/ inhibits GLUT4_vesicles GLUT4 Vesicles AS160->GLUT4_vesicles inhibition released GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Figure 1: Insulin Signaling Pathway for GLUT4 Translocation.

Experimental Workflow

The general workflow for quantifying glucose uptake using this compound involves several key steps, from cell culture to data analysis.

cluster_cell_prep Cell Preparation cluster_labeling Isotope Labeling cluster_analysis Sample Processing & Analysis Cell_Culture 1. Cell Culture (e.g., Adherent cells in multi-well plates) Serum_Starvation 2. Serum Starvation (To reduce basal glucose uptake) Cell_Culture->Serum_Starvation Compound_Treatment 3. Compound Treatment (e.g., Insulin, inhibitors) Serum_Starvation->Compound_Treatment Labeling 4. Incubation with This compound Compound_Treatment->Labeling Wash 5. Wash Cells (Ice-cold PBS to stop uptake) Labeling->Wash Quench 6. Quench Metabolism & Metabolite Extraction Wash->Quench Analysis 7. LC-MS/MS Analysis Quench->Analysis Data_Analysis 8. Data Analysis (Quantify labeled metabolites) Analysis->Data_Analysis

Figure 2: Experimental Workflow for this compound Uptake Assay.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that can be obtained from a this compound uptake experiment. The values are for illustrative purposes and will vary depending on the cell type, experimental conditions, and the specific compounds being tested.

Treatment ConditionGlucose Uptake Rate (pmol/min/mg protein)Fold Change vs. BasalMass Isotopomer Distribution (M+1) of Intracellular Glucose-6-Phosphate
Basal (No Treatment)150 ± 151.00.35 ± 0.04
Insulin (100 nM)450 ± 303.00.78 ± 0.06
Compound X (10 µM)225 ± 201.50.55 ± 0.05
Insulin + Compound X600 ± 454.00.85 ± 0.07
GLUT Inhibitor (e.g., Cytochalasin B)20 ± 50.130.05 ± 0.01

Table 1: Example Quantitative Data from a this compound Uptake Assay.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: Insulin-responsive cell line (e.g., 3T3-L1 adipocytes, L6 myotubes, or other relevant cell line)

  • This compound: High-purity, sterile-filtered

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Phosphate-Buffered Saline (PBS): Ice-cold

  • Insulin Solution

  • Test Compounds/Inhibitors

  • Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Water: LC-MS grade

  • Acetonitrile: LC-MS grade

  • Formic Acid: LC-MS grade

Protocol: this compound Uptake Assay in Adherent Cells

1. Cell Culture and Seeding a. Culture cells in complete medium (DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂. b. Seed cells in a 12-well or 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. c. For differentiation of cell lines like 3T3-L1 or L6, follow established protocols.

2. Serum Starvation a. Once cells are confluent (or differentiated), aspirate the complete medium. b. Wash the cells twice with warm PBS. c. Add serum-free medium and incubate for 2-4 hours. This step is crucial to minimize basal glucose uptake.

3. Compound Treatment a. Prepare working solutions of insulin and test compounds in serum-free medium. b. Aspirate the serum-free medium from the wells. c. Add the medium containing the respective treatments (e.g., vehicle control, insulin, test compound, insulin + test compound). d. Incubate for the desired time (e.g., 30 minutes for insulin stimulation).

4. Stable Isotope Labeling a. Prepare a labeling medium consisting of glucose-free medium supplemented with this compound at a final concentration of 5-10 mM. b. Aspirate the treatment medium. c. Quickly add the this compound labeling medium to each well. d. Incubate for a short period (e.g., 5-15 minutes). The optimal time should be determined empirically to ensure linear uptake.

5. Termination of Uptake and Washing a. To stop the glucose uptake, rapidly aspirate the labeling medium. b. Immediately wash the cells three times with ice-cold PBS. This step is critical to remove any extracellular labeled glucose.

6. Metabolite Extraction a. After the final wash, aspirate all residual PBS. b. Place the plate on dry ice to quench metabolism instantly. c. Add 500 µL of pre-chilled (-80°C) 80% methanol to each well. d. Scrape the cells from the bottom of the well in the methanol. e. Transfer the cell lysate/methanol mixture to a microcentrifuge tube. f. Vortex the tubes vigorously for 1 minute. g. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins. h. Carefully transfer the supernatant (containing the metabolites) to a new tube. i. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

7. Sample Preparation for LC-MS/MS a. Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for your LC-MS/MS method (e.g., 50% acetonitrile in water). b. Vortex and centrifuge to remove any insoluble material. c. Transfer the supernatant to an autosampler vial for analysis.

8. LC-MS/MS Analysis a. Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). b. Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate intracellular glucose-6-phosphate. c. Set up the mass spectrometer to monitor the transition of the unlabeled (M+0) and labeled (M+1) glucose-6-phosphate. The specific m/z values will depend on the ionization mode and the specific adducts formed.

9. Data Analysis a. Integrate the peak areas for the M+0 and M+1 isotopologues of glucose-6-phosphate. b. Calculate the fraction of the labeled metabolite (M+1 enrichment) as: M+1 / (M+0 + M+1). c. Determine the total amount of glucose-6-phosphate by comparing the peak area to a standard curve. d. Calculate the glucose uptake rate, often normalized to the total protein content of the well. Protein concentration can be determined from a parallel set of wells using a BCA or Bradford assay.

Conclusion

The use of this compound provides a robust and sensitive method for quantifying glucose uptake in a variety of cell-based models. This stable isotope tracing approach, combined with the specificity and sensitivity of mass spectrometry, offers a powerful platform for researchers in basic science and drug discovery to investigate the intricate regulation of glucose metabolism and to identify novel therapeutic agents targeting these pathways. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this technique.

References

Application Notes: Tracing Gluconeogenesis Pathways with D-Glucose-d1-1

Author: BenchChem Technical Support Team. Date: November 2025

Synopsis: This document provides a detailed overview and protocol for utilizing D-Glucose-d1-1 (also known as 1-d-Glucose) in the study of glucose metabolism, specifically for quantifying the rate of endogenous glucose production (EGP). While tracers like deuterated water (²H₂O) or ¹³C-labeled precursors (e.g., lactate, glycerol) are used to determine the fractional contribution of gluconeogenesis, this compound is a crucial tool for measuring the total rate of glucose appearance in plasma via the isotope dilution technique.[1][2][3] The combination of these methods allows for the calculation of the absolute rate of gluconeogenesis.

Introduction to Isotope Dilution with this compound

In metabolic research, particularly in the context of diseases like type 2 diabetes, accurately measuring the rate of new glucose synthesis (gluconeogenesis) is critical.[3] Endogenous glucose production (EGP) represents the total amount of glucose released into the circulation from the liver and kidneys, comprising both gluconeogenesis and glycogenolysis.[4]

The principle of isotope dilution is employed to determine EGP. A known amount of a stable isotope-labeled glucose tracer, such as this compound, is infused into the bloodstream at a constant rate. As this tracer mixes with the body's glucose pool, it is diluted by the unlabeled glucose being produced endogenously. By measuring the extent of this dilution in plasma samples at a steady state, the rate of appearance (Ra) of unlabeled glucose can be calculated. In a fasted state, this Ra is equivalent to the EGP.

This compound is a suitable tracer for these studies as the deuterium atom at the C-1 position allows it to be distinguished from unlabeled glucose by mass spectrometry.

Experimental Design and Workflow

A typical experimental design involves a primed-continuous infusion of this compound to achieve a steady-state isotopic enrichment in the plasma. A priming dose is administered to rapidly bring the plasma enrichment to the expected steady-state level, followed by a continuous infusion to maintain this level.

Below is a generalized workflow for an in vivo study in human subjects.

G cluster_prep Phase 1: Preparation cluster_infusion Phase 2: Isotope Infusion cluster_sampling Phase 3: Steady-State Sampling cluster_analysis Phase 4: Sample Analysis A Subject Acclimatization (Overnight Fast) B Baseline Blood Sampling (t = -30, -15, 0 min) A->B C Priming Dose of This compound B->C D Continuous Infusion of This compound C->D E Achieve Isotopic Steady State D->E F Blood Sampling (e.g., t = 120, 135, 150 min) E->F G Plasma Separation F->G H Derivatization of Glucose G->H I LC-MS/MS or GC-MS Analysis H->I J Calculate Isotopic Enrichment I->J K Calculate Endogenous Glucose Production (EGP) J->K

Caption: Experimental workflow for measuring EGP using this compound.

Detailed Experimental Protocol

This protocol outlines the key steps for a primed-continuous infusion study to measure EGP.

3.1. Materials and Reagents

  • Sterile, pyrogen-free this compound

  • Sterile 0.9% saline solution

  • Infusion pump

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Reagents for protein precipitation (e.g., acetonitrile)

  • Derivatization agents for GC-MS analysis (e.g., hydroxylamine hydrochloride, acetic anhydride)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

3.2. Subject Preparation

  • Subjects should fast overnight (10-12 hours) to ensure a post-absorptive state.

  • Insert intravenous catheters into each arm: one for tracer infusion and one for blood sampling.

  • Allow subjects to rest for at least 30 minutes to acclimatize.

  • Collect baseline blood samples at -30, -15, and 0 minutes before starting the infusion to determine background glucose concentration and enrichment.

3.3. Tracer Infusion

  • Prepare the this compound infusion solution in sterile saline at a concentration appropriate for the subject's body weight.

  • Administer a priming bolus dose of this compound over 1-2 minutes to rapidly raise the plasma isotopic enrichment. The priming dose is typically 80-100 times the continuous infusion rate per minute.

  • Immediately following the priming dose, begin a continuous infusion of this compound at a constant rate (e.g., 0.04 mg/kg/min).

  • Continue the infusion for at least 2 hours to ensure an isotopic steady state is reached.

3.4. Blood Sampling

  • During the last 30 minutes of the infusion (e.g., at 120, 135, and 150 minutes), collect blood samples from the sampling catheter.

  • Immediately place samples on ice and centrifuge at 4°C to separate plasma.

  • Store plasma at -80°C until analysis.

3.5. Sample Preparation for Mass Spectrometry

  • For LC-MS/MS: A simple protein precipitation is often sufficient.

    • To 50 µL of plasma, add 200 µL of cold acetonitrile.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • For GC-MS: Derivatization is required to make glucose volatile.

    • Perform protein precipitation as described above.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Derivatize the dried residue, for example, by converting glucose to a glucose oxime and then to an aldononitrile pentaacetate derivative using hydroxylamine hydrochloride and acetic anhydride.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

3.6. Mass Spectrometry Analysis

  • Analyze the samples to determine the ratio of labeled (this compound) to unlabeled glucose. This is expressed as isotopic enrichment.

  • For LC-MS/MS, monitor the appropriate mass-to-charge ratio (m/z) transitions for both unlabeled glucose and this compound.

  • For GC-MS, monitor the characteristic fragment ions of the derivatized glucose and its labeled counterpart.

Data Presentation and Calculations

The primary outcome of the experiment is the calculation of the Rate of Appearance (Ra) of glucose.

4.1. Calculation of Endogenous Glucose Production

At isotopic steady state, the rate of appearance of glucose (Ra) is calculated using the following formula:

Ra (mg/kg/min) = Infusion Rate (mg/kg/min) * [(Enrichment_infusate / Enrichment_plasma) - 1]

Where:

  • Infusion Rate is the rate of this compound infusion.

  • Enrichment_infusate is the isotopic enrichment of the infusate (often close to 100% or 1).

  • Enrichment_plasma is the isotopic enrichment of plasma glucose at steady state.

In the fasted state, Ra is equal to Endogenous Glucose Production (EGP).

4.2. Example Quantitative Data

The following table summarizes hypothetical data from a study comparing EGP in healthy controls versus individuals with insulin resistance.

ParameterHealthy Control (n=10)Insulin Resistant (n=10)
Fasting Plasma Glucose (mg/dL) 85 ± 5110 ± 8
This compound Infusion Rate (mg/kg/min) 0.040.04
Steady-State Plasma Enrichment (%) 2.5 ± 0.22.0 ± 0.3
Calculated EGP (mg/kg/min) 1.56 ± 0.131.96 ± 0.21

These results would indicate that the insulin-resistant group has a significantly higher rate of endogenous glucose production, a common feature of this condition.

Visualizing the Metabolic Pathway

The diagram below illustrates the principle of isotope dilution for measuring EGP. The infused labeled glucose (this compound) mixes with the unlabeled glucose produced by the liver and kidneys.

G cluster_liver Endogenous Production cluster_infusion Exogenous Tracer cluster_disposal Glucose Disposal Liver Liver & Kidneys (Gluconeogenesis & Glycogenolysis) Plasma Plasma Glucose Pool Liver->Plasma Unlabeled Glucose (EGP) Infusion Infusion of This compound Infusion->Plasma Labeled Glucose (Tracer) Tissues Peripheral Tissues (e.g., Muscle, Brain) Plasma->Tissues Glucose Uptake

Caption: Isotope dilution principle for measuring EGP.

Conclusion

The use of this compound in conjunction with the isotope dilution technique is a robust and reliable method for quantifying the total rate of endogenous glucose production. While it does not differentiate between gluconeogenesis and glycogenolysis on its own, it provides an essential component for calculating the absolute rate of gluconeogenesis when combined with other tracer methods, such as ²H₂O. This protocol serves as a foundational methodology for researchers and drug development professionals investigating glucose homeostasis in health and disease.

References

Application Notes and Protocols for D-Glucose-d1-1 in Pentose Phosphate Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It plays a central role in cellular biosynthesis and the maintenance of redox balance.[1][2] The PPP is responsible for producing NADPH, a primary cellular reductant, and pentose sugars, which are essential precursors for nucleotide and nucleic acid synthesis. Given its significance in normal physiology and various disease states, including cancer and metabolic disorders, the ability to accurately measure the flux through the PPP is of paramount importance in biomedical research and drug development.

Stable isotope tracers, such as D-Glucose-d1-1, offer a powerful tool for elucidating the dynamics of metabolic pathways. By introducing a labeled substrate into a biological system and tracking the incorporation of the isotope into downstream metabolites, researchers can gain quantitative insights into metabolic fluxes. This compound, with a deuterium atom at the C1 position, is a valuable tracer for specifically interrogating the oxidative branch of the PPP.

Principle of this compound Tracing for PPP Flux

The rationale for using this compound to study the PPP lies in the enzymatic mechanism of the first committed step of the oxidative branch. Glucose-6-phosphate (G6P), formed from the phosphorylation of glucose, is oxidized to 6-phosphoglucono-δ-lactone by the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH). This reaction involves the removal of a hydride ion from the C1 position of G6P.

When this compound is used as a tracer, the deuterium atom at the C1 position is removed during this oxidation step. Consequently, the deuterium label is lost from the carbon backbone of the sugar and is transferred to NADP+ to form NADPH-d1. By measuring the rate of disappearance of the deuterated glucose or the appearance of deuterated NADPH, the flux through the G6PDH reaction, and thus the entry into the oxidative PPP, can be quantified. This makes this compound a specific probe for the initial, rate-limiting step of the oxidative PPP.

Applications

  • Quantification of Oxidative PPP Flux: Directly measure the rate of glucose entry into the oxidative PPP.

  • Studying G6PDH Activity in situ: Assess the enzymatic activity of G6PDH within intact cells or tissues.

  • Investigating Redox Metabolism: Trace the flow of reducing equivalents from glucose to NADPH.

  • Drug Discovery and Development: Evaluate the effect of therapeutic agents on PPP activity and cellular redox state.

  • Understanding Disease Metabolism: Characterize alterations in PPP flux in pathological conditions such as cancer, diabetes, and neurodegenerative diseases.

Data Presentation

Table 1: Key Metabolites and Expected Labeling Patterns with this compound
MetaboliteAbbreviationPathwayExpected Deuterium LabelingAnalytical Method
Glucose-6-phosphateG6PGlycolysis/PPPM+1LC-MS/MS
6-Phosphogluconate6PGOxidative PPPM+0LC-MS/MS
Ribose-5-phosphateR5PPPPM+0LC-MS/MS
Fructose-6-phosphateF6PGlycolysis/PPPM+0 (from PPP)LC-MS/MS
Glyceraldehyde-3-phosphateG3PGlycolysis/PPPM+0 (from PPP)LC-MS/MS
LactateLacGlycolysisM+0 (from PPP-derived carbons)LC-MS/MS
NADPHNADPHAll pathwaysM+1LC-MS/MS

M+1 indicates the singly deuterated isotopologue. M+0 indicates the unlabeled isotopologue.

Table 2: Representative PPP Flux Data (Hypothetical)
Cell LineConditionPPP Flux (% of Glucose Uptake)NADPH Production Rate (nmol/10^6 cells/hr)
Cancer Cell Line AControl15%50
Cancer Cell Line ADrug Treatment5%18
Normal FibroblastsControl8%25
Normal FibroblastsOxidative Stress20%70

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling

This protocol outlines the general procedure for labeling cultured cells with this compound to measure PPP flux.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium (glucose-free)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Liquid nitrogen or dry ice

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by dissolving this compound in glucose-free culture medium to the desired final concentration (e.g., 10 mM).

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Quench metabolism by adding a sufficient volume of -80°C 80% methanol to the plate.

    • Scrape the cells into the methanol solution using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and quantify the isotopologues of key metabolites (see Table 1).

Protocol 2: Enzymatic Assay for G6PDH Activity

This protocol describes an in vitro assay to measure the activity of G6PDH, the enzyme that utilizes this compound.

Materials:

  • Cell or tissue lysate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)

  • D-Glucose-6-phosphate-d1 (enzymatically or chemically synthesized from this compound)

  • NADP+

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate that contains active G6PDH.

  • Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing:

    • Assay buffer

    • NADP+ (final concentration, e.g., 0.67 mM)

    • D-Glucose-6-phosphate-d1 (final concentration, e.g., 2 mM)

  • Initiate Reaction: Add the cell or tissue lysate to the reaction mixture to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. This absorbance change corresponds to the production of NADPH.

  • Calculate Activity: The rate of NADPH production is proportional to the G6PDH activity. Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Mandatory Visualizations

PentosePhosphatePathway Glucose Glucose G6P Glucose-6-Phosphate (G6P) Glucose->G6P F6P Fructose-6-Phosphate (F6P) G6P->F6P Glycolysis SixPGDL 6-Phosphoglucono- δ-lactone G6P->SixPGDL G6PDH (Oxidative PPP) G3P Glyceraldehyde-3-Phosphate (G3P) F6P->G3P Pyruvate Pyruvate G3P->Pyruvate invis2 G3P->invis2 Lactate Lactate Pyruvate->Lactate SixPG 6-Phosphogluconate (6PG) SixPGDL->SixPG Ru5P Ribulose-5-Phosphate (Ru5P) SixPG->Ru5P 6PGDH R5P Ribose-5-Phosphate (R5P) Ru5P->R5P Xu5P Xylulose-5-Phosphate (Xu5P) Ru5P->Xu5P Nucleotides Nucleotides R5P->Nucleotides invis1 R5P->invis1 Xu5P->invis1 invis3 Xu5P->invis3 S7P Sedoheptulose-7-Phosphate (S7P) S7P->invis2 E4P Erythrose-4-Phosphate (E4P) E4P->invis3 invis1->G3P Transketolase invis1->S7P Transketolase invis2->F6P Transaldolase invis2->E4P Transaldolase invis3->F6P Transketolase invis3->G3P Transketolase

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.

ExperimentalWorkflow start Start: Cell Culture labeling Isotope Labeling with This compound start->labeling quench Metabolic Quenching (Cold Methanol) labeling->quench extract Metabolite Extraction quench->extract analysis LC-MS/MS Analysis extract->analysis data Data Processing and Isotopologue Analysis analysis->data flux Flux Calculation and Interpretation data->flux

Caption: General experimental workflow for metabolic flux analysis.

DGlucoseD1Fate Glucose_d1 This compound C1-D G6P_d1 Glucose-6-Phosphate-d1 C1-D Glucose_d1->G6P_d1 Hexokinase SixPGDL 6-Phosphoglucono-δ-lactone C1 lost G6P_d1->SixPGDL G6PDH NADP NADP+ F6P Fructose-6-Phosphate Glycolysis G6P_d1->F6P NADPH_d1 NADPH-d1 NADP->NADPH_d1 G6PDH

Caption: Metabolic fate of the deuterium label from this compound.

References

Application Notes and Protocols for D-Glucose-d1-1 Labeling in Microbiological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing D-Glucose-d1-1, a stable isotope-labeled sugar, to investigate microbial metabolism. This powerful tool enables researchers to trace the fate of glucose through central carbon pathways, providing critical insights into metabolic fluxes and cellular physiology. The protocols outlined below are designed for microbiology research and are applicable to a wide range of microorganisms, including bacteria and yeast.

Application Notes

This compound is a valuable tracer for studying the intricacies of microbial metabolism. By replacing a hydrogen atom with its stable isotope, deuterium, at the C1 position of D-glucose, researchers can follow the journey of this molecule and its metabolic products. This non-radioactive labeling approach offers a safe and effective method for quantitative metabolic flux analysis (MFA).

The primary applications of this compound in microbiology include:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP).

  • Pathway Elucidation: Identifying and confirming active metabolic routes for glucose catabolism in various microorganisms.

  • Investigating Metabolic Reprogramming: Studying how microbial metabolism adapts to genetic modifications, environmental changes, or the presence of antimicrobial compounds.

  • Drug Discovery and Development: Assessing the metabolic effects of novel therapeutic agents on microbial pathogens.

The core principle involves cultivating microorganisms in a medium where unlabeled glucose is replaced with this compound. As the microbes metabolize the labeled glucose, the deuterium label is incorporated into downstream metabolites. The extent and pattern of this incorporation can be precisely measured using mass spectrometry (MS), providing a dynamic snapshot of the metabolic network.

Experimental Protocols

This section details a comprehensive protocol for a typical stable isotope labeling experiment in microorganisms using this compound.

Preparation of Isotope Labeling Medium
  • Basal Medium Selection: Choose a defined minimal medium appropriate for the microorganism of interest (e.g., M9 minimal medium for E. coli or Yeast Nitrogen Base for Saccharomyces cerevisiae). It is crucial that the medium does not contain any unlabeled glucose.

  • Carbon Source Preparation: Prepare a sterile, concentrated stock solution of this compound. The final concentration in the culture medium will depend on the specific experimental requirements, but typically ranges from 2 to 10 g/L.

  • Medium Formulation: Aseptically add the this compound stock solution and other necessary sterile supplements (e.g., amino acids, vitamins, if required for auxotrophic strains) to the sterile basal medium. To minimize the presence of unlabeled glucose, it is recommended to use components that are free of contaminating sugars.

Microbial Culture and Labeling
  • Pre-culture Preparation: Inoculate a single colony of the microorganism from a fresh agar plate into a small volume of standard growth medium (containing unlabeled glucose) and incubate under optimal conditions (e.g., temperature, shaking) until the culture reaches the mid-exponential growth phase.

  • Inoculation of Labeling Culture: Harvest the cells from the pre-culture by centrifugation and wash them twice with the defined minimal medium lacking a carbon source to remove any residual unlabeled glucose.

  • Initiation of Labeling: Resuspend the washed cells in the prepared this compound labeling medium to a specified initial optical density (OD), for example, an OD600 of 0.1.

  • Incubation: Incubate the culture under the desired experimental conditions. The duration of labeling can vary from minutes to hours, depending on the metabolic rates of the microorganism and the pathways being investigated. It is often critical to harvest cells during the exponential growth phase to ensure metabolic steady-state.

Rapid Quenching and Metabolite Extraction
  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, it is essential to rapidly quench the metabolism. A common method is to quickly transfer a specific volume of the cell culture into a quenching solution kept at a very low temperature. An effective quenching solution is a 60% methanol solution pre-chilled to -50°C. The volume of the quenching solution should be at least four times the volume of the cell culture sample.

  • Cell Harvesting: Immediately after quenching, harvest the cells by centrifugation at a low temperature (e.g., -20°C).

  • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent. A widely used solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) pre-chilled to -20°C.

  • Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as bead beating or freeze-thaw cycles.

  • Sample Clarification: Centrifuge the cell lysate at high speed and low temperature to pellet cell debris. The resulting supernatant contains the polar metabolites and is transferred to a new tube for analysis.

Sample Preparation for Mass Spectrometry
  • Drying: Dry the metabolite extract completely using a vacuum concentrator or by lyophilization.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites need to be derivatized to increase their volatility. A common derivatization procedure involves two steps:

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.

  • Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the dried metabolites are reconstituted in a solvent compatible with the LC method, typically a mixture of water and an organic solvent like acetonitrile or methanol.

Data Presentation

The analysis of metabolite extracts by mass spectrometry will yield mass isotopomer distributions (MIDs) for key metabolites. The MID represents the relative abundance of each isotopologue (a molecule with a specific number of isotopic labels). This data provides direct insights into the metabolic pathways that were active during the labeling experiment.

Below is a table with illustrative quantitative data from a hypothetical labeling experiment using this compound to demonstrate the type of results that can be obtained. The values represent the percentage of the metabolite pool for each mass isotopologue.

MetaboliteM+0M+1M+2M+3
Glucose-6-Phosphate5.2%94.1%0.7%0.0%
Fructose-6-Phosphate6.1%93.2%0.7%0.0%
3-Phosphoglycerate45.3%52.5%2.2%0.0%
Phosphoenolpyruvate48.9%49.1%2.0%0.0%
Pyruvate55.7%41.3%3.0%0.0%
Ribose-5-Phosphate60.2%38.5%1.3%0.0%

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the microorganism and experimental conditions.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways and the experimental workflow described in these application notes.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Extraction cluster_analysis Analysis medium_prep 1. Prepare this compound Labeling Medium preculture 2. Prepare Microbial Pre-culture inoculation 3. Inoculate Labeling Medium preculture->inoculation incubation 4. Incubate and Monitor Growth inoculation->incubation quenching 5. Rapid Quenching of Metabolism incubation->quenching extraction 6. Metabolite Extraction quenching->extraction sample_prep 7. Sample Preparation (Derivatization/Reconstitution) extraction->sample_prep ms_analysis 8. Mass Spectrometry (GC-MS or LC-MS) sample_prep->ms_analysis data_analysis 9. Data Analysis and Flux Calculation ms_analysis->data_analysis

Caption: Experimental workflow for microbial metabolic labeling with this compound.

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose D-Glucose-d1 G6P Glucose-6-P-d1 Glucose->G6P F6P Fructose-6-P-d1 G6P->F6P G6P_ppp Glucose-6-P-d1 F16BP Fructose-1,6-BP-d1 F6P->F16BP DHAP DHAP-d1 F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG P3G 3-Phosphoglycerate BPG->P3G P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate P2G->PEP Pyruvate Pyruvate PEP->Pyruvate PGL 6-P-Glucono- δ-lactone-d1 G6P_ppp->PGL PG 6-P-Gluconate-d1 PGL->PG Ru5P Ribulose-5-P PG->Ru5P CO2 R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P R5P->S7P GAP_ppp GAP_ppp X5P->GAP_ppp Glyceraldehyde-3-P F6P_ppp F6P_ppp X5P->F6P_ppp Fructose-6-P E4P Erythrose-4-P S7P->E4P E4P->F6P_ppp Fructose-6-P

Caption: Tracing this compound through Glycolysis and the Pentose Phosphate Pathway.

Troubleshooting & Optimization

Technical Support Center: D-Glucose-d1-1 Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Glucose-d1-1 in stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in metabolic research?

This compound is a stable isotope-labeled tracer used to investigate glucose metabolism.[1] The deuterium label at the C1 position allows for the tracing of the glucose backbone through various metabolic pathways, such as glycolysis and the pentose phosphate pathway (PPP).[2] It is particularly useful for assessing the relative activity of these initial pathways of glucose catabolism.

Q2: How does the metabolism of this compound differ from that of unlabeled glucose?

The primary metabolic difference arises from the deuterium label at the C1 position. In the oxidative branch of the pentose phosphate pathway, the C1 carbon of glucose is lost as CO2.[3] Consequently, the deuterium label from this compound will be lost if the molecule enters this pathway. This specific loss of the label is a key feature used to distinguish flux through the PPP versus glycolysis. Additionally, there can be a kinetic isotope effect (KIE), where enzymatic reactions involving the C-D bond may be slower than those with a C-H bond, potentially altering metabolic rates.[4][5]

Q3: What are the key analytical techniques for measuring this compound incorporation?

The primary analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are used to separate and identify metabolites, and to determine their mass isotopomer distributions (MIDs), which reveal the extent of deuterium incorporation. For GC-MS analysis, derivatization of metabolites is typically required to make them volatile.

Troubleshooting Common Issues

Q4: I am observing low or no deuterium incorporation in my downstream metabolites. What are the possible causes?

Low deuterium incorporation is a common issue that can arise from several factors. The primary reasons include high activity of the pentose phosphate pathway, H/D exchange during sample preparation, or issues with the experimental setup.

Possible Causes and Solutions:

  • High Pentose Phosphate Pathway (PPP) Flux: The deuterium on this compound is lost as deuterated water if it enters the oxidative PPP. If your experimental system has a high PPP flux, you will naturally see low incorporation into glycolytic and TCA cycle intermediates.

    • Solution: Consider using a different tracer, such as D-Glucose-6,6-d2, in a parallel experiment to trace carbon flow through glycolysis and the TCA cycle without loss in the PPP.

  • Hydrogen/Deuterium (H/D) Exchange: Labile deuterium atoms can exchange with protons from solvents or reagents during sample extraction and preparation. This is particularly a risk in protic solvents or under acidic or basic conditions.

    • Solution: Use aprotic solvents for extraction where possible and minimize exposure to acidic or basic conditions. Lyophilize samples quickly and store them in a desiccated environment.

  • Presence of Unlabeled Glucose: Contamination with unlabeled glucose in the culture medium will dilute the labeled pool. Standard fetal bovine serum (FBS) is a common source of unlabeled glucose.

    • Solution: Use dialyzed FBS to minimize the concentration of unlabeled glucose and other small molecules in your tracer medium.

  • Insufficient Labeling Time: The time required to reach isotopic steady state varies depending on the metabolite's pool size and turnover rate.

    • Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific system and metabolites of interest.

Troubleshooting Workflow for Low Deuterium Incorporation

TroubleshootingWorkflow start Low/No Deuterium Incorporation Observed check_ppp Is high PPP flux expected in your system? start->check_ppp ppp_yes High PPP flux is likely a major contributor. check_ppp->ppp_yes Yes ppp_no Consider other causes. check_ppp->ppp_no No end Consult further with analytical chemist or metabolomics expert. ppp_yes->end check_hd_exchange Review sample preparation protocol for H/D exchange risk. ppp_no->check_hd_exchange hd_yes Optimize extraction: - Use aprotic solvents - Minimize pH extremes - Lyophilize promptly check_hd_exchange->hd_yes High Risk hd_no Consider other sources of error. check_hd_exchange->hd_no Low Risk hd_yes->end check_media Did you use dialyzed FBS? hd_no->check_media media_no Unlabeled glucose in FBS is diluting the tracer. Switch to dialyzed FBS. check_media->media_no No media_yes Consider other issues. check_media->media_yes Yes media_no->end check_time Was labeling time sufficient to reach isotopic steady state? media_yes->check_time time_no Perform a time-course experiment to determine optimal labeling duration. check_time->time_no No/Unsure check_time->end Yes time_no->end

Caption: A decision tree for troubleshooting low deuterium incorporation.

Q5: How can I differentiate between deuterium loss due to the Pentose Phosphate Pathway versus H/D exchange?

Differentiating between these two sources of deuterium loss requires careful experimental design and analysis.

  • Metabolic Analysis: Analyze the labeling patterns of intermediates specific to the PPP, such as 6-phosphogluconate and ribose-5-phosphate. If these intermediates show low deuterium enrichment while glucose-6-phosphate is highly labeled, it suggests significant flux through the PPP.

  • Control Experiments: Prepare a set of labeled standards for key metabolites and subject them to your entire sample preparation workflow. Any loss of deuterium from these standards would indicate H/D exchange during the procedure.

  • Use of Different Tracers: In a parallel experiment, use [U-13C6]glucose. The carbon labeling patterns from this tracer can be used to model the fluxes through glycolysis and the PPP independently of deuterium exchange. Comparing the results from both tracers can help elucidate the extent of deuterium loss from this compound in the PPP.

Data Presentation

Illustrative Mass Isotopomer Distribution (MID) Data

The following table presents hypothetical MID data for key metabolites in a this compound labeling experiment. This illustrates how to interpret the data to understand pathway activity. M+0 represents the unlabeled metabolite, and M+1 represents the metabolite with one deuterium atom.

MetaboliteCondition A (Low PPP Flux) - % AbundanceCondition B (High PPP Flux) - % AbundanceInterpretation
M+0 M+1 M+0
Glucose-6-Phosphate 10.589.511.2
Lactate 35.264.885.1
Citrate 45.854.290.3
Potential Impact of Kinetic Isotope Effects (KIEs)

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where enzymes that catalyze reactions involving the C-D bond may have a slower reaction rate.

EnzymeMetabolic PathwayPotential Impact of KIE with this compoundExperimental Consideration
Glucose-6-phosphate dehydrogenase Pentose Phosphate PathwayA slower rate of the first committed step of the oxidative PPP could lead to an underestimation of the PPP flux.Be aware that the measured flux may be a slight underrepresentation of the true flux in the unlabeled system.
Aldose Reductase Polyol PathwayA reduced rate of glucose conversion to sorbitol may occur.If studying the polyol pathway, the observed flux might be lower than the physiological rate.

Experimental Protocols

Protocol 1: this compound Labeling in Cultured Cells

This protocol outlines a general procedure for stable isotope labeling of adherent mammalian cells with this compound.

  • Cell Culture and Media Preparation:

    • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

    • Prepare the tracer medium: a glucose-free base medium (e.g., DMEM) supplemented with this compound at the desired concentration (e.g., 10 mM) and 10% dialyzed fetal bovine serum (dFBS). Sterile filter the final tracer medium.

  • Labeling Experiment:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

    • Add the pre-warmed tracer medium to the cells.

    • Incubate the cells for a predetermined duration to allow for label incorporation and to reach isotopic steady state. This time should be optimized for your specific cell line and pathways of interest.

  • Metabolite Quenching and Extraction:

    • To rapidly halt metabolic activity, aspirate the tracer medium and immediately wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol in water, cooled to -80°C) to the culture dish.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Visualization of Metabolic Pathways and Workflows

Metabolic Fate of this compound

MetabolicFate cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria D-Glucose-d1 This compound (Labeled) G6P Glucose-6-Phosphate-d1 (Labeled) D-Glucose-d1->G6P Hexokinase F6P Fructose-6-Phosphate-d1 (Labeled) G6P->F6P PGI PPP Pentose Phosphate Pathway G6P->PPP G6PD Glycolysis Glycolysis F6P->Glycolysis CO2 CO2 + D2O (Label Lost) PPP->CO2 Pyruvate Pyruvate-d1 (Labeled) Glycolysis->Pyruvate Lactate Lactate-d1 (Labeled) Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA-d1 (Labeled) Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic fate of the deuterium label from this compound.

Protocol 2: Sample Preparation for GC-MS Analysis

This protocol describes a common derivatization procedure to prepare samples for GC-MS analysis.

  • Drying the Sample:

    • Evaporate the metabolite extract to complete dryness under a stream of nitrogen gas or using a vacuum concentrator. Ensure all solvent is removed as water can interfere with derivatization.

  • Derivatization:

    • This is a two-step process involving oximation followed by silylation.

    • Step 1 (Oximation): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex thoroughly and incubate at 37°C for 90 minutes. This step protects carbonyl groups.

    • Step 2 (Silylation): Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes. This step replaces acidic protons with trimethylsilyl (TMS) groups, increasing volatility.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject the sample into the GC-MS system. The separation is typically performed on a DB-5ms or similar non-polar column.

    • The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan mode to identify metabolites and their mass isotopomer distributions.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

LC-MS/MS is often preferred for polar and non-volatile metabolites as it typically does not require derivatization.

  • Sample Reconstitution:

    • Dry the metabolite extract as described for the GC-MS protocol.

    • Reconstitute the dried extract in a suitable solvent, often the initial mobile phase of the LC gradient (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject the sample into the LC-MS/MS system.

    • Separate metabolites using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

    • The mass spectrometer is operated in electrospray ionization (ESI) mode, either positive or negative, depending on the metabolites of interest. Data can be acquired in full scan mode or, for targeted analysis, in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to quantify the abundance of different mass isotopomers.

General Experimental Workflow

ExperimentalWorkflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture (to desired confluency) media_prep 2. Prepare Tracer Medium (this compound + dFBS) cell_culture->media_prep labeling 3. Labeling (Incubate cells with tracer) media_prep->labeling quenching 4. Quenching & Extraction (e.g., 80% Methanol) labeling->quenching preparation 5. Sample Preparation quenching->preparation gcms GC-MS Analysis (Derivatization required) preparation->gcms Option 1 lcms LC-MS/MS Analysis (Direct injection) preparation->lcms Option 2 data_processing 6. Data Processing (Peak integration, MID calculation) gcms->data_processing lcms->data_processing mfa 7. Metabolic Flux Analysis (Modeling and Interpretation) data_processing->mfa

Caption: A general workflow for this compound labeling experiments.

References

Technical Support Center: Optimizing D-Glucose-d1-1 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing D-Glucose-d1-1 concentration for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a stable isotope-labeled form of D-glucose where the hydrogen atom at the C-1 position is replaced with deuterium. It is a valuable tool in metabolic research to trace the flow of glucose through various biochemical pathways, such as glycolysis and the pentose phosphate pathway. By using mass spectrometry to detect the deuterium label in downstream metabolites, researchers can quantify metabolic fluxes and gain insights into cellular metabolism under specific conditions.

Q2: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound typically mirrors that of unlabeled D-glucose in standard cell culture media. The concentration should be chosen based on the specific cell type and the experimental goals. Many classical cell culture media contain D-glucose at concentrations that approximate normal blood sugar levels, around 5.5 mM (1 g/L).[1] However, concentrations can range from 5.5 mM to 25 mM.[1][2] It is crucial to maintain a consistent glucose concentration throughout the experiment to avoid introducing metabolic artifacts.

Q3: Can high concentrations of this compound be toxic to cells?

While the deuterium label itself is generally considered non-toxic and introduces minimal perturbations to the biological system, high concentrations of glucose, in general, can have detrimental effects on certain cell types.[3] High glucose levels can lead to increased oxidative stress, induce apoptosis, and alter cellular functions.[4] Therefore, it is advisable to determine the optimal glucose concentration for your specific cell line before initiating stable isotope labeling experiments. In a study on MCF-7 breast cancer cells, high doses of D-glucose (10–80 mg/mL) were found to reduce cell viability and induce DNA damage.

Q4: How can I determine the optimal this compound concentration for my specific cell line?

To determine the optimal this compound concentration, it is recommended to perform a dose-response experiment. This involves culturing your cells in media containing a range of this compound concentrations and assessing key parameters such as cell viability, proliferation, and morphology. The ideal concentration will support healthy cell growth while providing sufficient isotopic enrichment for detection by mass spectrometry.

Troubleshooting Guides

Issue 1: Low Isotopic Enrichment of Downstream Metabolites

Possible Cause Troubleshooting Step
Insufficient this compound Concentration Increase the concentration of this compound in the culture medium. Ensure the final concentration is within the optimal range for your cell line.
Presence of Unlabeled Glucose Use glucose-free basal medium to prepare your labeling medium. Utilize dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled glucose.
Short Labeling Time Increase the duration of the labeling period to allow for sufficient incorporation of the deuterium label into downstream metabolites. The required time can range from minutes to days depending on the metabolic pathway of interest.
Rapid Cell Proliferation A high rate of cell division can dilute the isotopic label. Consider seeding cells at a higher density or reducing the labeling time to minimize the number of cell divisions during the experiment.

Issue 2: Altered Cell Morphology or Reduced Viability

Possible Cause Troubleshooting Step
High Glucose Toxicity Reduce the concentration of this compound to a level that is non-toxic to your specific cell line. Perform a dose-response experiment to identify the optimal, non-toxic concentration. High glucose concentrations are known to have detrimental effects on many cell types.
Osmotic Stress Ensure that the osmolality of the labeling medium is comparable to that of the standard culture medium. If necessary, adjust the osmolality with a non-metabolizable sugar alcohol like mannitol.
Contamination Check the cell culture for any signs of microbial contamination. Discard any contaminated cultures and ensure aseptic techniques are strictly followed.

Experimental Protocols

Key Experiment: this compound Metabolic Labeling

Objective: To trace the metabolic fate of glucose in cultured cells using this compound.

Materials:

  • Cells of interest

  • Glucose-free cell culture basal medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (FBS)

  • This compound

  • Unlabeled D-Glucose (for control group)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

  • Cell scrapers

  • Centrifuge tubes

Methodology:

  • Cell Seeding: Seed cells in multi-well plates at a density that will allow them to reach the desired confluency at the time of the experiment. Allow cells to adhere and grow overnight in their standard culture medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free basal medium with the desired final concentration of this compound and dialyzed FBS. Prepare a control medium with an equivalent concentration of unlabeled D-glucose.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS to remove any residual unlabeled glucose.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period. The incubation time will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Add a pre-chilled metabolite extraction solution to each well.

    • Scrape the cells and collect the cell lysate into pre-chilled centrifuge tubes.

  • Sample Preparation for Analysis:

    • Centrifuge the cell lysates at high speed to pellet proteins and cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a vacuum or nitrogen stream.

    • The dried metabolite extract is now ready for derivatization (if required) and analysis by mass spectrometry (e.g., GC-MS or LC-MS/MS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_extraction Extraction cluster_analysis Analysis seed_cells 1. Seed Cells prep_media 2. Prepare Labeling Medium (with this compound) wash_cells 3. Wash Cells with PBS prep_media->wash_cells add_media 4. Add Labeling Medium wash_cells->add_media incubate 5. Incubate for Desired Time add_media->incubate quench 6. Quench Metabolism (Wash with Cold PBS) incubate->quench extract 7. Add Extraction Solution quench->extract collect 8. Collect Lysate extract->collect centrifuge 9. Centrifuge Lysate collect->centrifuge supernatant 10. Collect Supernatant centrifuge->supernatant analyze 11. Analyze by Mass Spectrometry supernatant->analyze

Caption: Experimental workflow for stable isotope labeling with this compound.

Glycolysis_Pathway glucose This compound g6p Glucose-6-phosphate-d1 glucose->g6p f6p Fructose-6-phosphate-d1 g6p->f6p f16bp Fructose-1,6-bisphosphate-d1 f6p->f16bp dhap DHAP-d1 f16bp->dhap g3p Glyceraldehyde-3-phosphate f16bp->g3p dhap->g3p bpg13 1,3-Bisphosphoglycerate g3p->bpg13 pg3 3-Phosphoglycerate bpg13->pg3 pg2 2-Phosphoglycerate pg3->pg2 pep Phosphoenolpyruvate pg2->pep pyruvate Pyruvate pep->pyruvate lactate Lactate pyruvate->lactate Anaerobic acetyl_coa Acetyl-CoA pyruvate->acetyl_coa Aerobic tca TCA Cycle acetyl_coa->tca

Caption: Simplified glycolysis pathway showing the fate of the deuterium label from this compound.

References

Minimizing isotopic effects of D-Glucose-d1-1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Glucose-d1-1. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot experiments involving this stable isotope tracer. Here you will find answers to frequently asked questions and detailed guides to minimize isotopic effects and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary isotopic effect of concern when using this compound?

A1: The primary isotopic effect to consider is the Kinetic Isotope Effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[1] In the case of this compound, the deuterium atom at the C1 position is heavier than a hydrogen atom. This can lead to a slightly slower rate of enzymatic reactions involving the cleavage of the C-H/D bond.[2] However, studies have shown that the measured KIE for deuterated glucose is relatively small, typically around 4-6%.[2][3]

Q2: How does the deuterium label on this compound behave in metabolic pathways?

A2: The deuterium atom on the C1 position of glucose can be lost during certain enzymatic reactions. For instance, the enzyme phosphomannose isomerase can facilitate the loss of the deuterium at the C1 position.[2] Additionally, during glycolysis, there can be an exchange of hydrogen atoms (and therefore deuterium) with the aqueous environment of the cell. It's important to be aware that over a full turn of the TCA cycle, it is possible for all deuterium labels to be lost.

Q3: When should I choose this compound versus a 13C-labeled glucose tracer?

A3: The choice between this compound and a 13C-labeled glucose tracer depends on your specific research question.

  • This compound is useful for probing specific enzymatic steps and can provide insights into redox metabolism. However, the potential for label loss and the kinetic isotope effect need to be considered.

  • 13C-labeled glucose (e.g., [U-13C6]glucose) is often preferred for general metabolic flux analysis of central carbon metabolism, including glycolysis and the TCA cycle. This is because the carbon backbone of glucose remains intact through these pathways, making it easier to trace the fate of the carbon atoms. The kinetic isotope effect of 13C is also smaller than that of deuterium.

Q4: Is this compound stable in cell culture medium?

A4: D-Glucose is chemically stable in standard physiological solutions and cell culture media. However, like unlabeled glucose, high concentrations in the medium can lead to the formation of lactic acid, which can lower the pH and cause cellular stress. It is important to monitor the pH of your culture medium, especially in experiments with high glucose concentrations.

Troubleshooting Guides

Issue 1: Low Isotopic Enrichment in Downstream Metabolites

Symptoms:

  • Mass spectrometry or NMR analysis shows a lower-than-expected percentage of deuterium incorporation in metabolites like lactate, pyruvate, or TCA cycle intermediates.

  • Difficulty in distinguishing the labeled signal from the natural abundance background.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Metabolic Loss of Deuterium The deuterium at the C1 position can be lost through enzymatic reactions or exchange with water in the cellular environment.1. Quantify Deuterium Loss: If feasible for your experimental setup, quantify the extent of deuterium loss. This can be achieved by comparing the labeling patterns from different deuterated glucose tracers. 2. Consider Alternative Tracers: For tracing carbon backbones through glycolysis and the TCA cycle, [U-13C6]glucose may be a more suitable option as the carbon labels are less prone to loss.
Kinetic Isotope Effect (KIE) Enzymes may preferentially metabolize the lighter, non-deuterated glucose, leading to lower incorporation of deuterium into downstream products.1. Include Controls: Run parallel experiments with unlabeled glucose to determine baseline metabolic rates. This will help in quantifying the extent of the KIE in your system. 2. Mathematical Correction: When calculating metabolic fluxes, incorporate a correction factor for the known KIE of deuterated glucose (typically 4-6%).
Insufficient Tracer Concentration or Incubation Time The concentration of this compound in the medium may be too low, or the incubation time may be too short to achieve detectable enrichment.1. Optimize Tracer Concentration: Perform a dose-response experiment to find the optimal concentration of this compound for your cell type and experimental conditions. 2. Optimize Incubation Time: Conduct a time-course experiment to determine the time required to reach isotopic steady-state for your metabolites of interest.
Contamination with Unlabeled Glucose The presence of unlabeled glucose in your reagents or media will dilute the isotopic enrichment.1. Use High-Purity Reagents: Ensure that all components of your cell culture medium are free from contaminating glucose. 2. Pre-incubate in Glucose-Free Medium: Before adding the this compound, consider incubating your cells in a glucose-free medium for a short period to deplete intracellular stores of unlabeled glucose.
Issue 2: Inaccurate Quantification of Metabolic Fluxes

Symptoms:

  • Calculated metabolic flux rates are inconsistent across biological replicates or do not align with expected physiological values.

  • Flux analysis results are difficult to interpret.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Ignoring Isotopic Effects Failing to account for the Kinetic Isotope Effect (KIE) and deuterium label loss will lead to an underestimation of the true metabolic flux.1. Incorporate Correction Factors: In your metabolic flux analysis models, include parameters to account for both the KIE and the percentage of deuterium loss at specific enzymatic steps. 2. Consult Literature: Refer to published studies that have quantified these effects for similar biological systems to inform your correction factors.
Incorrect Precursor Enrichment Value The isotopic enrichment of the intracellular precursor pool (e.g., glucose-6-phosphate) may not be identical to the enrichment of the this compound supplied in the medium due to dilution from endogenous sources like glycogen.1. Measure Precursor Enrichment: If possible, directly measure the isotopic enrichment of key intracellular metabolites like glucose-6-phosphate to determine the true precursor enrichment. 2. Model Endogenous Contributions: If direct measurement is not feasible, use metabolic modeling to estimate the contribution of endogenous sources to the precursor pool.
Sample Preparation and Analysis Artifacts Inconsistent sample handling, extraction, or derivatization can introduce variability and lead to inaccurate quantification.1. Standardize Protocols: Adhere strictly to a standardized and validated protocol for metabolite extraction and sample preparation. 2. Use Internal Standards: Include appropriate internal standards in your samples to correct for variations in extraction efficiency and instrument response.

Experimental Protocols

Protocol 1: In Vitro this compound Labeling in Adherent Cells
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.

  • Medium Exchange:

    • Aspirate the standard growth medium.

    • Wash the cells twice with pre-warmed, glucose-free DMEM or PBS.

    • Add pre-warmed experimental medium containing a known concentration of this compound.

  • Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled glucose. This time should be optimized to reach isotopic steady-state for the metabolites of interest.

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Sample Clarification:

    • Centrifuge the samples at >13,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for Analysis:

    • For LC-MS: The supernatant can often be directly injected or may require a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

    • For NMR: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a known volume of NMR buffer (e.g., phosphate buffer in D2O) containing an internal standard.

Protocol 2: Sample Preparation from Plasma for LC-MS Analysis
  • Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

  • Protein Precipitation:

    • To a 50 µL plasma sample, add 200 µL of cold acetonitrile.

    • Vortex the sample for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS analysis.

Visualizations

Experimental Workflow for this compound Tracing

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting cluster_analysis Analysis seed_cells 1. Seed Cells prepare_media 2. Prepare Labeling Media with this compound media_exchange 3. Medium Exchange prepare_media->media_exchange incubation 4. Incubate for Desired Time media_exchange->incubation wash_cells 5. Wash with Ice-Cold PBS incubation->wash_cells quench_extract 6. Quench Metabolism & Extract Metabolites wash_cells->quench_extract centrifuge 7. Centrifuge to Remove Debris quench_extract->centrifuge analyze 8. Analyze by LC-MS or NMR centrifuge->analyze data_analysis 9. Data Analysis & Flux Calculation analyze->data_analysis

Caption: A generalized experimental workflow for in vitro metabolic tracing studies using this compound.

Troubleshooting Logic for Low Isotopic Enrichment

troubleshooting_low_enrichment start Low Isotopic Enrichment Observed check_protocol Review Experimental Protocol start->check_protocol cause1 Possible Cause: Metabolic Loss of Deuterium check_protocol->cause1 Protocol Followed Correctly cause2 Possible Cause: Kinetic Isotope Effect (KIE) check_protocol->cause2 Protocol Followed Correctly cause3 Possible Cause: Suboptimal Tracer/Incubation check_protocol->cause3 Protocol Followed Correctly cause4 Possible Cause: Contamination with Unlabeled Glucose check_protocol->cause4 Protocol Followed Correctly solution1 Solution: - Quantify label loss - Consider alternative tracers (e.g., 13C-glucose) cause1->solution1 solution2 Solution: - Include unlabeled controls - Apply correction factor in flux calculations cause2->solution2 solution3 Solution: - Perform dose-response and time-course experiments cause3->solution3 solution4 Solution: - Use high-purity reagents - Pre-incubate in glucose-free medium cause4->solution4

Caption: A decision tree for troubleshooting low isotopic enrichment in this compound tracing experiments.

References

Improving signal-to-noise ratio in D-Glucose-d1-1 NMR studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in D-Glucose-d1-1 Nuclear Magnetic Resonance (NMR) studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to a low signal-to-noise ratio in this compound ¹H NMR spectra?

A1: A low signal-to-noise ratio in ¹H NMR spectra of this compound can stem from several factors. The concentration of the sample is critical; dilute samples will inherently produce a weaker signal.[1][2] Additionally, suboptimal acquisition parameters, such as an insufficient number of scans or an inappropriate relaxation delay, can significantly diminish the signal intensity relative to the noise.[3][4] The quality of the NMR tube and the choice of deuterated solvent also play a role in the overall spectral quality.[1]

Q2: How does the concentration of the this compound sample affect the signal-to-noise ratio?

A2: The signal-to-noise ratio is directly proportional to the concentration of the analyte. For small molecules like this compound, a higher concentration generally leads to a better signal-to-noise ratio. For typical ¹H NMR experiments on spectrometers operating at 300-600 MHz, a concentration range of 2-10 mg in 0.6-1 mL of solvent is recommended. Doubling the sample concentration can roughly double the signal intensity. However, excessively high concentrations can lead to increased viscosity, which may broaden the spectral lines and can make shimming the magnet more challenging.

Q3: What is the recommended solvent for this compound NMR studies and why?

A3: For carbohydrates like this compound, deuterated water (D₂O) and dimethyl sulfoxide-d6 (DMSO-d6) are common solvent choices due to their ability to dissolve glucose effectively. It is crucial to use high-purity deuterated solvents to minimize residual proton signals that could interfere with the signals of interest. The choice of solvent can also influence the chemical shifts of the glucose protons.

Q4: How many scans are typically required to obtain a good signal-to-noise ratio for this compound?

A4: The signal-to-noise ratio improves with the square root of the number of scans. While a single scan might be sufficient for a highly concentrated sample using a high-field instrument, it is common to acquire multiple scans for weaker samples. A typical starting point for a moderately concentrated sample of this compound could be 8 to 16 scans. For very dilute samples, a significantly larger number of scans, such as 128 or 256, may be necessary to achieve an acceptable signal-to-noise ratio.

Troubleshooting Guides

Issue: Low Signal Intensity and Poor Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting and resolving issues of low signal intensity and poor signal-to-noise ratio in your this compound NMR experiments.

Step 1: Verify Sample Preparation

Proper sample preparation is the first and most critical step for a high-quality NMR spectrum.

  • Concentration Check: Ensure your sample concentration is within the optimal range.

  • Solvent Selection: Use a high-purity deuterated solvent that fully dissolves your sample.

  • Sample Filtration: If you observe any solid particles, filter the sample solution through a glass wool plug in a Pasteur pipette into the NMR tube to remove any precipitates or dust that can degrade spectral quality.

  • NMR Tube Quality: Use clean, high-quality NMR tubes without any scratches or imperfections.

Step 2: Optimize NMR Acquisition Parameters

Fine-tuning the acquisition parameters on the NMR spectrometer is crucial for maximizing the signal-to-noise ratio.

  • Number of Scans (NS): Increase the number of scans to enhance the signal. Remember that the SNR increases with the square root of the number of scans.

  • Pulse Angle: For experiments with multiple scans, using a smaller pulse angle (e.g., 30°) in conjunction with a shorter relaxation delay can improve the signal intensity over a given experiment time.

  • Relaxation Delay (D1): Ensure the relaxation delay is set appropriately. For quantitative measurements, a longer D1 (5 times the longest T1) is necessary. For routine spectra where signal-to-noise is the primary concern, a shorter D1 can be used, especially with a smaller pulse angle.

  • Acquisition Time (AQ): A longer acquisition time can improve resolution, but acquiring for too long can also lead to an increase in the noise level relative to the decaying signal.

Step 3: Utilize Data Processing Techniques

Post-acquisition data processing can also be employed to improve the signal-to-noise ratio.

  • Apodization (Line Broadening): Applying a matched filter, which involves multiplying the Free Induction Decay (FID) by an exponential function, can significantly improve the signal-to-noise ratio at the cost of slightly broader lines.

  • Zero Filling: While zero filling does not inherently improve the signal-to-noise ratio, it can improve the digital resolution of the spectrum, making it easier to distinguish small signals from noise.

Data Presentation

Table 1: Recommended Sample Preparation Parameters for this compound ¹H NMR

ParameterRecommended ValueRationale
Concentration 2-10 mg / 0.6-1 mLBalances signal strength with potential for line broadening at very high concentrations.
Solvent D₂O or DMSO-d6Good solubility for glucose and common in carbohydrate NMR.
NMR Tube High-quality, 5 mmMinimizes distortions to the magnetic field.
Filtration Recommended if solids are presentRemoves particulates that can degrade spectral quality.

Table 2: Key Acquisition Parameters for Signal-to-Noise Enhancement

ParameterTypical Starting ValueOptimization Strategy for Higher SNR
Number of Scans (NS) 8-16Increase (e.g., 64, 128, 256). SNR ∝ √NS.
Pulse Angle 90° (for single scan)Use 30° for multiple scans with a shorter D1.
Relaxation Delay (D1) 1-2 secondsFor non-quantitative spectra with a small pulse angle, a shorter D1 can be used to increase the number of scans in a given time.
Acquisition Time (AQ) ~2-3 secondsA longer AQ can improve resolution, but may not always improve SNR.

Experimental Protocols

Protocol 1: Sample Preparation for this compound

Materials:

  • This compound

  • High-purity deuterated solvent (e.g., D₂O or DMSO-d6)

  • High-quality 5 mm NMR tube and cap

  • Vial

  • Pasteur pipette and glass wool (if filtration is needed)

Procedure:

  • Weigh 2-10 mg of this compound and place it in a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently vortex or sonicate the vial until the this compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles.

  • If particles are present, pack a small amount of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube.

  • If the solution is clear, use a clean Pasteur pipette to transfer the solution into the NMR tube.

  • Cap the NMR tube securely and label it appropriately.

Protocol 2: Standard ¹H NMR Data Acquisition

Instrument:

  • NMR Spectrometer (e.g., 400 MHz) with a suitable probe.

Procedure:

  • Insert the prepared this compound sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Load a standard ¹H experiment (e.g., zg on Bruker instruments for a single scan with a 90° pulse, or zg30 for a 30° pulse).

  • Set the key acquisition parameters as a starting point (refer to Table 2).

  • Set the initial number of scans (NS) to 16.

  • Acquire a preliminary spectrum.

  • Assess the signal-to-noise ratio. If it is insufficient, increase the number of scans (e.g., to 64, 128, or 256) and re-acquire the spectrum.

  • Continue to increase the number of scans until a satisfactory signal-to-noise ratio is achieved.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Signal-to-Noise Ratio cluster_0 Problem Identification cluster_1 Step 1: Sample Preparation cluster_2 Step 2: NMR Acquisition Parameters cluster_3 Step 3: Data Processing cluster_4 Resolution start Low Signal-to-Noise Ratio Observed check_conc Verify Sample Concentration (2-10 mg in 0.6-1 mL) start->check_conc check_solvent Check Solvent Quality (High-Purity D₂O or DMSO-d6) check_conc->check_solvent check_filtration Filter Sample if Particulates are Present check_solvent->check_filtration increase_ns Increase Number of Scans (NS) check_filtration->increase_ns optimize_pulse Optimize Pulse Angle (e.g., 30° for multiple scans) increase_ns->optimize_pulse adjust_d1 Adjust Relaxation Delay (D1) optimize_pulse->adjust_d1 apply_apodization Apply Apodization (Line Broadening) adjust_d1->apply_apodization end Acceptable Signal-to-Noise Ratio Achieved apply_apodization->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

ParameterOptimization Logical Relationships in NMR Parameter Optimization for SNR cluster_sample Sample Factors cluster_acquisition Acquisition Parameters cluster_processing Data Processing snr Signal-to-Noise Ratio (SNR) concentration Sample Concentration concentration->snr Directly Proportional solvent Solvent Choice solvent->snr Affects Solubility & Linewidth num_scans Number of Scans (NS) num_scans->snr SNR ∝ √NS pulse_angle Pulse Angle pulse_angle->snr Affects Signal per Scan relaxation_delay Relaxation Delay (D1) relaxation_delay->snr Affects Signal per Scan apodization Apodization apodization->snr Improves by Filtering Noise

Caption: Key factors influencing the signal-to-noise ratio in NMR.

References

Preventing degradation of D-Glucose-d1-1 during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Glucose-d1-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during my experiments?

A1: The degradation of this compound is primarily influenced by three main factors: pH, temperature, and the presence of strong oxidizing agents. Like its non-deuterated counterpart, this compound is susceptible to degradation under both acidic and alkaline conditions, especially when heated.[1]

  • pH: this compound is most stable in mildly acidic to neutral conditions (pH 4-7). Both strongly acidic and alkaline conditions can accelerate degradation through various reaction pathways, including enolization, isomerization, and fragmentation.

  • Temperature: Elevated temperatures significantly increase the rate of degradation. This is particularly critical during procedures like sample preparation, sterilization, or long incubations.

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to the oxidation of the aldehyde group and other hydroxyl groups on the glucose molecule.

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of your this compound. For long-term storage, it is recommended to store the solid compound at -20°C to -80°C in a tightly sealed container, protected from light and moisture.[2] For aqueous stock solutions, it is advisable to prepare them fresh. If storage is necessary, filter-sterilize the solution and store it at -80°C for up to six months or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.

Q3: What are the common degradation products of this compound I should be aware of?

A3: The degradation of this compound follows similar pathways to unlabeled glucose, leading to a complex mixture of degradation products. Key degradation products include:

  • 5-Hydroxymethylfurfural (5-HMF): Formed under acidic and heated conditions.

  • Glyoxal and Methylglyoxal: Formed through retro-aldol fragmentation.

  • Glucosone and 3-Deoxyglucosone: Intermediates in the Maillard reaction and caramelization.

  • Formic Acid and Levulinic Acid: Result from further degradation of 5-HMF.

The presence of the deuterium atom at the C1 position is unlikely to significantly alter the types of degradation products formed, but it may influence the rate of their formation due to the kinetic isotope effect.

Q4: How can I monitor the purity and degradation of my this compound sample?

A4: Several analytical techniques can be used to assess the purity of this compound and detect degradation products. These include:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify this compound and its non-volatile degradation products.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile degradation products after derivatization.[4] It is also used to determine the isotopic enrichment of glucose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and is useful for confirming the isotopic labeling position and purity of the starting material.

Troubleshooting Guides

Issue 1: Low Isotopic Enrichment in Downstream Metabolites

Q: I am using this compound in a metabolic flux experiment, but I am observing lower than expected deuterium enrichment in my target metabolites. What could be the cause?

A: Low isotopic enrichment is a common challenge in stable isotope tracing experiments. Several factors could contribute to this issue:

  • Metabolic Exchange Reactions: The deuterium atom at the C1 position of glucose can be lost during certain enzymatic reactions. For example, the activity of phosphomannose isomerase can lead to the exchange of the deuterium with protons from the aqueous environment.

  • Kinetic Isotope Effect (KIE): Enzymes may preferentially metabolize the lighter, non-deuterated glucose, leading to a slower incorporation of the deuterated label into downstream pathways. The C-D bond is stronger than the C-H bond, which can result in a slower reaction rate when this bond is broken in the rate-determining step.

  • Contribution from Endogenous Sources: Unlabeled glucose from intracellular stores (e.g., glycogen) or other components in the culture medium (like non-dialyzed serum) can dilute the labeled precursor pool.

  • Incomplete Isotopic Steady State: The labeling experiment may not have been run long enough to achieve isotopic steady state in the metabolite pools of interest.

Solutions:

  • Experimental Design: Consider using glucose labeled at more stable positions, such as [6,6-²H₂]-glucose, if the experimental goals allow.

  • Quantify Label Loss: If possible, perform experiments to quantify the extent of deuterium loss in your specific model system.

  • Use Dialyzed Serum: When preparing cell culture media, use dialyzed fetal bovine serum to minimize the introduction of unlabeled glucose.

  • Time-Course Experiments: Conduct time-course experiments to ensure that you are sampling at a time point where isotopic steady state has been reached for your metabolites of interest.

Issue 2: Unexpected Peaks in Analytical Data (GC-MS, LC-MS)

Q: I am analyzing my samples and see unexpected peaks that I suspect are degradation products of this compound. How can I confirm this and prevent it?

A: The appearance of unexpected peaks is often indicative of sample degradation.

Confirmation:

  • Mass Spectrometry: Analyze the mass spectra of the unexpected peaks. Degradation products will have specific mass-to-charge ratios that can be matched to known glucose degradation products.

  • Blank Controls: Analyze a blank sample (matrix without this compound) and a this compound standard that has been intentionally degraded (e.g., by heating) to see if the peaks match.

Prevention:

  • Control Temperature: Minimize the exposure of your samples to high temperatures during all steps, including extraction, derivatization, and storage.

  • Optimize pH: Ensure that the pH of your solutions is within the stable range for glucose (pH 4-7).

  • Sample Preparation: Prepare samples immediately before analysis whenever possible. If storage is necessary, follow the recommended storage conditions.

  • Inert Atmosphere: For sensitive experiments, consider performing sample preparation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid-20°C to -80°CLong-termTightly sealed container, protected from light and moisture.
Aqueous Solution-80°CUp to 6 monthsFilter-sterilized, single-use aliquots.
Aqueous Solution-20°CUp to 1 monthFilter-sterilized, single-use aliquots.

Table 2: Factors Influencing this compound Degradation

FactorCondition Leading to DegradationPrimary Degradation Pathways
pH < 4 (Strongly Acidic)Dehydration, Formation of 5-HMF.
> 7 (Alkaline)Enolization, Isomerization, Fragmentation.
Temperature > 40°CAccelerates all degradation pathways.
Oxidizing Agents Presence of strong oxidantsOxidation of aldehyde and hydroxyl groups.

Experimental Protocols

Protocol: In Vitro Metabolic Flux Analysis using this compound

This protocol provides a general workflow for a stable isotope tracing experiment in cultured cells.

  • Cell Culture and Media Preparation:

    • Culture cells to the desired confluency (typically 70-80%).

    • Prepare custom culture medium containing this compound at the desired concentration. Crucially, use dialyzed fetal bovine serum to avoid introducing unlabeled glucose.

  • Isotopic Labeling:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Replace the standard medium with the this compound containing medium.

    • Incubate the cells for a predetermined time to allow for the incorporation of the label into downstream metabolites. This time should be optimized to reach isotopic steady state.

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol pre-chilled to -80°C).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples as required for your analytical method (e.g., for GC-MS analysis).

    • Analyze the samples using GC-MS or LC-MS to determine the isotopic enrichment in your target metabolites.

  • Data Analysis:

    • Correct the raw data for the natural abundance of isotopes.

    • Calculate the fractional enrichment of the metabolites.

    • Use metabolic flux analysis software to model the data and determine metabolic fluxes.

Mandatory Visualization

Degradation Pathways of D-Glucose This compound This compound Enolization Enolization This compound->Enolization Alkaline pH Dehydration Dehydration This compound->Dehydration Acidic pH, Heat Fragmentation Fragmentation This compound->Fragmentation Heat Oxidation Oxidation This compound->Oxidation Oxidizing Agents Isomerization Isomerization Enolization->Isomerization D-Fructose-d1-1 D-Fructose-d1-1 Isomerization->D-Fructose-d1-1 5-HMF 5-HMF Dehydration->5-HMF Glyoxal_Methylglyoxal Glyoxal, Methylglyoxal Fragmentation->Glyoxal_Methylglyoxal Gluconic_acid-d1-1 Gluconic acid-d1-1 Oxidation->Gluconic_acid-d1-1 Experimental Workflow for Metabolic Flux Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Media_Prep 2. Prepare Labeled Media Cell_Culture->Media_Prep Labeling 3. Isotopic Labeling Media_Prep->Labeling Quenching 4. Quench Metabolism Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Derivatization 6. Derivatization (if needed) Extraction->Derivatization Analytical_Run 7. GC-MS / LC-MS Derivatization->Analytical_Run Data_Analysis 8. Data Analysis & Flux Calculation Analytical_Run->Data_Analysis

References

Technical Support Center: D-Glucose-d1-1 Fluxomics Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing D-Glucose-d1-1 for metabolic flux analysis. Here you will find troubleshooting guidance for common data analysis software, detailed experimental protocols, and answers to frequently asked questions to facilitate the successful execution and interpretation of your fluxomics experiments.

Software Troubleshooting Guides & FAQs

This section provides solutions to common issues encountered when using various software packages for metabolic flux analysis.

INCA (Isotopomer Network Compartmental Analysis)

Frequently Asked Questions & Troubleshooting

Q1: My model simulation in INCA does not converge, or I get a "bad fit" error. What are the common causes and solutions?

A1: A lack of convergence or a poor fit between your simulated and experimental data is a frequent challenge in metabolic flux analysis.[1] Several factors can contribute to this issue. Here is a systematic approach to troubleshoot the problem:

Possible Cause Troubleshooting Steps
Incorrect Network Stoichiometry Carefully review your reaction file. Ensure all metabolic reactions are balanced and accurately represent the known biochemistry of your system. Check for missing or erroneous reactions.
Inaccurate Atom Transitions Double-check the atom mapping for each reaction. Errors in specifying how atoms are transferred from substrates to products are a common source of model inaccuracy.
Inappropriate Flux Bounds Review the upper and lower bounds set for your reaction fluxes. Unrealistic constraints can prevent the model from finding a valid solution. Try relaxing the bounds to see if a fit can be achieved.
Poor Initial Flux Guess The initial values provided for the fluxes can influence the optimization algorithm. Try a different set of initial guesses to see if it leads to a better fit.
Data Quality Issues Examine your experimental mass spectrometry data for outliers or inconsistencies. Poor quality data will inevitably lead to a poor model fit.

Q2: The confidence intervals for my estimated fluxes are very wide. What does this signify and how can I improve them?

A2: Wide confidence intervals indicate that the flux is poorly determined by the experimental data.[1][2] This can be due to several reasons:

  • Insufficient Labeling Information: The this compound tracer may not be providing enough information to resolve a specific flux. Consider if a different labeling strategy or an additional tracer experiment would be beneficial.

  • Network Structure: The structure of the metabolic network itself may make it difficult to independently resolve certain fluxes.

  • High Measurement Noise: Significant errors in your mass spectrometry data will propagate to the flux estimates, resulting in wider confidence intervals.

To improve the precision of your flux estimates, you can perform a parameter continuation or Monte Carlo analysis within INCA to get a more accurate assessment of parameter uncertainties.[1]

OpenMebius

Frequently Asked Questions & Troubleshooting

Q1: I'm having trouble setting up my metabolic model in OpenMebius. What are the key formatting requirements?

A1: OpenMebius requires specific formatting for the input files that define the metabolic network.[3] Here are some common pitfalls:

  • Excel File Formatting: Ensure your metabolic network, substrate input, and mass balance information are correctly formatted in the respective Excel worksheets. Refer to the OpenMebius documentation for the exact column and row structure.

  • Reaction Syntax: Reactions must be defined with the correct syntax, including the specification of reactants, products, and atom transitions.

  • File Paths: Double-check that the file paths to your input files are correctly specified in the MATLAB script.

Q2: My flux estimation in OpenMebius is taking a very long time or failing. What can I do?

A2: The computational time for flux estimation can be significant, especially for large models. If the process is failing, consider the following:

Possible Cause Troubleshooting Steps
Large Metabolic Network For very large networks, the optimization problem can become computationally intensive. Try to simplify the model by removing reactions that are not relevant to your research question.
Poor Initial Flux Values As with INCA, the initial guess for the flux distribution can impact the performance of the optimization algorithm. Experiment with different initial values.
Incorrect Installation Verify that OpenMebius and all its dependencies (e.g., MATLAB toolboxes) are installed correctly.
FiatFlux

Frequently Asked Questions & Troubleshooting

Q1: FiatFlux is giving me an error when I try to calculate flux ratios from my GC-MS data. What should I check?

A1: FiatFlux is designed to calculate flux ratios from the mass isotopomer distributions of proteinogenic amino acids. Errors in this step often stem from the input data:

  • Incorrect Data Format: Ensure your GC-MS data is in a compatible format and that the file is correctly specified.

  • Low-Quality Spectra: Poorly resolved or low-intensity mass spectra can lead to errors in identifying and quantifying mass isotopomers. Manually inspect your raw data for any issues.

  • Incorrect Fragment Definitions: FiatFlux uses predefined fragmentation patterns for amino acids. If your derivatization method is different from the one expected by the software, you may need to adjust these definitions.

Q2: The net flux calculation in FiatFlux is producing unrealistic results. What could be the problem?

A2: The second module of FiatFlux calculates net fluxes based on the previously determined flux ratios and other constraints. Inaccurate results can arise from:

  • Errors in Flux Ratios: If the flux ratios calculated in the first step are incorrect, the resulting net fluxes will also be erroneous.

  • Inaccurate Biomass Composition: The calculation of net fluxes requires information about the biomass composition of your cells. Ensure that the amino acid composition used in the model is accurate for your specific cell type and growth conditions.

  • Incorrect Extracellular Rates: The uptake and secretion rates of metabolites (e.g., glucose, lactate) are crucial inputs for the net flux calculation. Make sure these rates are measured accurately.

MetaboAnalyst

Frequently Asked Questions & Troubleshooting

Q1: I'm having trouble uploading my data to MetaboAnalyst for flux analysis. What are the common data formatting issues?

A1: MetaboAnalyst has specific requirements for data formatting. The most common errors are related to the input file structure:

  • Incorrect File Type: Ensure your data is saved as a comma-separated values (.csv) or tab-delimited text (.txt) file.

  • Improper Data Structure: The data should be organized with samples in rows and features (metabolites) in columns. The first column should contain the sample names, and the second should contain the group labels.

  • Inconsistent Naming: Metabolite names must be consistent across all samples.

For detailed formatting instructions and to troubleshoot further, it is recommended to consult the "Data Format" section and tutorials on the MetaboAnalyst website and to try their example datasets to ensure the issue is not with your data format.

Q2: The pathway analysis in MetaboAnalyst is not showing any significant results for my fluxomics data. Why might this be?

A2: A lack of significant pathway enrichment can be due to several factors:

  • Insufficient Number of Measured Metabolites: If you have only measured a small number of metabolites, there may not be enough data to achieve statistical significance in a pathway analysis.

  • Small Fold Changes: The changes in flux through certain pathways may be too small to be detected as statistically significant.

  • Incorrect Pathway Library: Ensure that you have selected the correct pathway library for your organism of interest. MetaboAnalyst supports over 100 species.

Experimental Protocols

This section provides a detailed methodology for a this compound labeling experiment in mammalian cells.

This compound Labeling of Adherent Mammalian Cells

Objective: To label the intracellular metabolites of adherent mammalian cells with deuterium from this compound for mass spectrometry-based metabolic flux analysis.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Glucose-free version of the complete growth medium

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

Protocol:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency on the day of the experiment.

    • Culture the cells in their standard complete growth medium.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing the glucose-free medium with this compound to the desired final concentration (typically the same as the glucose concentration in the standard medium).

    • Add dFBS to the labeling medium at the same concentration as in the standard growth medium.

    • Warm the labeling medium to 37°C before use.

  • Metabolic Labeling:

    • When the cells have reached the desired confluency, aspirate the standard growth medium.

    • Gently wash the cells twice with pre-warmed, glucose-free medium to remove any residual unlabeled glucose.

    • Add the pre-warmed this compound labeling medium to each well.

    • Incubate the cells for the desired labeling period. The optimal time will depend on the specific metabolic pathways being investigated and should be determined empirically.

  • Metabolite Extraction (Quenching):

    • At the end of the labeling period, aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glucose.

    • Aspirate the final PBS wash completely.

    • Place the 6-well plate on a bed of dry ice to rapidly quench all metabolic activity.

    • Add 1 mL of -80°C methanol to each well.

    • Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean, pre-chilled microcentrifuge tube.

    • Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key metabolic pathways and experimental workflows relevant to this compound fluxomics.

Experimental Workflow for this compound Fluxomics

G cluster_prep Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis cell_culture 1. Seed and culture adherent cells media_exchange 2. Wash and replace with This compound medium cell_culture->media_exchange incubation 3. Incubate for defined time media_exchange->incubation quenching 4. Quench metabolism (e.g., liquid nitrogen) incubation->quenching extraction 5. Extract metabolites with cold solvent quenching->extraction centrifugation 6. Pellet cell debris extraction->centrifugation ms_analysis 7. Analyze extracts by LC-MS/MS centrifugation->ms_analysis data_processing 8. Process raw data to get mass isotopologue distributions ms_analysis->data_processing flux_calculation 9. Calculate metabolic fluxes using software (e.g., INCA) data_processing->flux_calculation

A high-level overview of the experimental workflow for this compound based metabolic flux analysis.
Fate of Deuterium from this compound in Glycolysis

G Glucose_d1 This compound (Deuterium on C1) G6P_d1 Glucose-6-phosphate-d1 Glucose_d1->G6P_d1 Hexokinase F6P_d1 Fructose-6-phosphate-d1 G6P_d1->F6P_d1 Phosphoglucose isomerase F16BP_d1 Fructose-1,6-bisphosphate-d1 F6P_d1->F16BP_d1 Phosphofructokinase DHAP Dihydroxyacetone phosphate F16BP_d1->DHAP Aldolase GAP_d1 Glyceraldehyde-3-phosphate-d1 F16BP_d1->GAP_d1 Aldolase DHAP->GAP_d1 Triosephosphate isomerase BPG_d1 1,3-Bisphosphoglycerate-d1 GAP_d1->BPG_d1 GAPDH PG3_d1 3-Phosphoglycerate-d1 BPG_d1->PG3_d1 Phosphoglycerate kinase PG2_d1 2-Phosphoglycerate-d1 PG3_d1->PG2_d1 Phosphoglycerate mutase PEP_d1 Phosphoenolpyruvate-d1 PG2_d1->PEP_d1 Enolase Pyruvate_d1 Pyruvate-d1 PEP_d1->Pyruvate_d1 Pyruvate kinase Lactate_d1 Lactate-d1 Pyruvate_d1->Lactate_d1 Lactate dehydrogenase

The pathway of the deuterium atom from this compound through the glycolytic pathway.
Fate of Deuterium from this compound in the TCA Cycle

G Pyruvate_d1 Pyruvate-d1 (from Glycolysis) AcetylCoA_d1 Acetyl-CoA-d1 Pyruvate_d1->AcetylCoA_d1 Pyruvate dehydrogenase Citrate_d1 Citrate-d1 AcetylCoA_d1->Citrate_d1 Citrate synthase Isocitrate_d1 Isocitrate-d1 Citrate_d1->Isocitrate_d1 Aconitase alphaKG_d1 α-Ketoglutarate-d1 Isocitrate_d1->alphaKG_d1 Isocitrate dehydrogenase SuccinylCoA_d1 Succinyl-CoA-d1 alphaKG_d1->SuccinylCoA_d1 α-Ketoglutarate dehydrogenase Succinate Succinate SuccinylCoA_d1->Succinate Succinyl-CoA synthetase (Deuterium lost to water) Fumarate Fumarate Succinate->Fumarate Succinate dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate dehydrogenase Oxaloacetate->Citrate_d1

The entry and fate of the deuterium atom from this compound derived pyruvate in the TCA cycle.

Disclaimer: This technical support center provides general guidance. Specific experimental conditions and data analysis parameters may need to be optimized for your particular research application. Always refer to the official documentation of the software you are using for the most accurate and up-to-date information.

References

Sample preparation techniques for D-Glucose-d1-1 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Glucose-d1-1.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for this compound analysis in biological matrices?

A1: The most common techniques for preparing biological samples like plasma, serum, or cell culture media for this compound analysis include:

  • Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins.[1][2] The supernatant containing glucose is then collected for analysis. This is often sufficient for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE): A more selective technique used to remove interfering substances and concentrate the analyte.[3][4] For glucose analysis, C18 cartridges are commonly used to purify the sample after deproteinization.[3]

  • Derivatization: This is essential for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to make the glucose volatile. Common methods include conversion to aldonitrile pentaacetate, oximes (e.g., methyloxime), or silyl ethers (e.g., trimethylsilyl).

Q2: I am using this compound as an internal standard. What are the critical considerations to ensure the stability of the deuterium label during sample preparation?

A2: Maintaining the integrity of the deuterium label on the C1 position is crucial. The hydrogen at C1 is adjacent to a carbonyl group in the open-chain form of glucose, making it susceptible to exchange. Key factors to control are:

  • pH: Avoid strongly acidic or basic conditions, as they can catalyze hydrogen-deuterium (H/D) exchange. A pH range of 2.5-7 is generally recommended to minimize the rate of exchange.

  • Temperature: Keep samples and standards cool (e.g., 4°C) throughout the preparation process and during storage. Higher temperatures can accelerate the exchange rate.

  • Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile) instead of protic solvents (e.g., water, methanol) to minimize the availability of exchangeable protons.

  • Derivatization: Certain derivatization procedures can promote H/D exchange. It is essential to use established and validated methods and to test the stability of the label under your specific conditions.

Q3: My GC-MS analysis of derivatized glucose shows multiple peaks for a single standard. Is this normal?

A3: Yes, the appearance of multiple peaks from a single sugar standard is a common phenomenon in GC-MS analysis. This is due to the formation of different isomers (anomers, such as α- and β-pyranose, and open-chain forms) during the derivatization process. For example, trimethylsilyl (TMS) derivatizations are known to produce multiple isomers and corresponding chromatographic peaks. Methods like alditol acetate derivatization can simplify the chromatogram by converting the sugar into a single, open-chain derivative.

Q4: When performing isotopic labeling studies with this compound, how do I ensure accurate measurement of isotopic enrichment?

A4: Accurate measurement of isotopic enrichment requires careful experimental design and data analysis:

  • Metabolic Quenching: It is critical to rapidly and completely halt metabolic activity at the time of sample collection to prevent any alteration in the labeling pattern. This is typically achieved by using ice-cold solutions, such as cold methanol or saline.

  • Reaching Isotopic Steady State: For many analyses, it is important to ensure that the metabolic system has reached an isotopic steady state, where the isotopic labeling of intracellular metabolites is constant over time. The time to reach steady state varies depending on the metabolite and cell type. For glycolytic intermediates, this can be within minutes, while for TCA cycle intermediates, it may take several hours.

  • Correction for Natural Isotope Abundance: The naturally occurring isotopes of elements (e.g., 13C, 17O, 18O) in both the analyte and the derivatizing agents can contribute to the mass isotopomer distribution. It is essential to correct for these natural abundances to accurately determine the enrichment from the this compound tracer.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Protein Precipitation Ensure the ratio of organic solvent to sample is sufficient (typically 3:1 or 4:1). Vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) to ensure complete pelleting of proteins.
Analyte Loss During Solid-Phase Extraction (SPE) Optimize the SPE method by testing different wash and elution solvents. Ensure the sorbent is properly conditioned and not allowed to dry out before sample loading.
Incomplete Elution from SPE Cartridge Use a stronger elution solvent or increase the elution volume. Ensure the elution solvent is appropriate for the analyte and the sorbent.
Degradation of the Analyte Check the pH and temperature throughout the sample preparation process. D-Glucose can be unstable under harsh conditions. Store samples at low temperatures.
Issue 2: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize all steps of the sample preparation protocol, including volumes, incubation times, and temperatures. Use calibrated pipettes and an automated liquid handler if possible.
H/D Exchange of Deuterated Standard Evaluate the stability of the this compound label by incubating it under your experimental conditions and analyzing for any loss of deuterium. Adjust pH, temperature, and solvent choice to minimize exchange.
Matrix Effects in LC-MS/MS Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can lead to variability. Improve sample cleanup using SPE or dilute the sample to minimize these effects.
Incomplete Derivatization (GC-MS) Ensure the reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations. Ensure samples are completely dry before adding derivatization reagents.
Issue 3: Suspected H/D Exchange
Possible Cause Troubleshooting Step
Protic Solvents and/or Extreme pH Use aprotic solvents where possible. Maintain the pH of all solutions between 2.5 and 7.
High Temperature Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C).
Label Position Lability The deuterium at the C1 position is known to be more labile. Be extra cautious with pH and temperature. If issues persist, consider using a glucose standard with a more stable label position if the experimental design allows.
Confirmation of Exchange Analyze a pure standard of this compound that has been subjected to your entire sample preparation workflow. Look for the appearance of an unlabeled glucose signal (M+0) and a decrease in the this compound signal (M+1).

Experimental Protocols

Protocol 1: Protein Precipitation for LC-MS/MS Analysis of this compound in Plasma
  • Sample Collection: Collect 50 µL of plasma into a microcentrifuge tube.

  • Addition of Internal Standard: If this compound is being quantified, add the appropriate internal standard (e.g., ¹³C₆-D-Glucose).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Analysis: The sample is now ready for direct injection into the LC-MS/MS system.

Protocol 2: Derivatization of this compound to Aldonitrile Pentaacetate for GC-MS Analysis

This protocol is adapted from methods used for the quantification of glucose in biological samples.

  • Sample Preparation: Start with a deproteinized and dried sample extract.

  • Oximation:

    • Add 50 µL of a hydroxylamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample.

    • Heat the mixture at 90°C for 60 minutes.

  • Acetylation:

    • After cooling, add 100 µL of acetic anhydride.

    • Incubate for 30 minutes at 60°C.

  • Evaporation: Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for this compound Analysis

TechniqueSelectivityThroughputCostCommon ApplicationKey Consideration
Protein Precipitation LowHighLowLC-MS/MSPotential for matrix effects.
Liquid-Liquid Extraction ModerateModerateModerateCleaner extracts than PPTCan be labor-intensive.
Solid-Phase Extraction HighModerateHighLC-MS/MS, GC-MSMethod development can be complex.
Derivatization N/ALowModerateGC-MSEssential for volatility; can introduce artifacts.

Visualizations

SamplePrep_LCMS cluster_0 LC-MS/MS Workflow Plasma_Sample Plasma Sample (50 µL) Add_Solvent Add 200 µL ice-cold Acetonitrile Plasma_Sample->Add_Solvent Vortex Vortex (30 seconds) Add_Solvent->Vortex Centrifuge Centrifuge (16,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant LCMS_Analysis LC-MS/MS Analysis Supernatant->LCMS_Analysis

Caption: LC-MS/MS sample preparation workflow using protein precipitation.

SamplePrep_GCMS cluster_1 GC-MS Derivatization Workflow Dried_Extract Dried Sample Extract Oximation Oximation (Hydroxylamine/Pyridine, 90°C, 60 min) Dried_Extract->Oximation Acetylation Acetylation (Acetic Anhydride, 60°C, 30 min) Oximation->Acetylation Evaporation Evaporate to Dryness (Nitrogen Stream) Acetylation->Evaporation Reconstitution Reconstitute (Ethyl Acetate) Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Troubleshooting_HD_Exchange Problem Suspected H/D Exchange of this compound Cause1 High Temperature Problem->Cause1 Cause2 Extreme pH (<2.5 or >7) Problem->Cause2 Cause3 Protic Solvents (e.g., H2O) Problem->Cause3 Solution1 Maintain Low Temperature (e.g., 4°C) Cause1->Solution1 Mitigates Solution2 Adjust pH to 2.5 - 7 Cause2->Solution2 Mitigates Solution3 Use Aprotic Solvents (e.g., Acetonitrile) Cause3->Solution3 Mitigates

References

Validation & Comparative

A Researcher's Guide to Metabolic Tracing: D-Glucose-d1-1 vs. 13C-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for mapping the flow of molecules through complex biochemical networks. The choice of tracer is paramount, as it dictates the specific metabolic questions that can be answered. This guide provides a comprehensive comparison of two commonly used isotopic tracers of glucose: D-Glucose-d1-1 (a deuterated glucose) and 13C-glucose. While both are used to study glucose metabolism, their fundamental properties lead to distinct applications, advantages, and limitations.

At a Glance: Key Differences

FeatureThis compound13C-Glucose
Isotopic Label Deuterium (²H) at carbon-1Carbon-13 (¹³C) at one or more carbon positions
Primary Application Primarily for studying the Pentose Phosphate Pathway (PPP) and redox metabolism (NADPH production). Can also be used for measuring glucose flux.Gold standard for tracing the carbon backbone of glucose through central carbon metabolism, including glycolysis, the PPP, and the Tricarboxylic Acid (TCA) cycle.
Metabolic Fate of Label The deuterium at C1 can be lost to water during glycolysis (via phosphoglucose isomerase) and through the action of phosphomannose isomerase. This complicates tracing the carbon skeleton into the TCA cycle.[1]The ¹³C label remains on the carbon backbone as it is metabolized, allowing for the comprehensive tracking of carbon transitions through various pathways.[2]
Kinetic Isotope Effect (KIE) The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect. This may alter the rate of enzymatic reactions compared to unlabeled glucose, potentially complicating flux calculations.[3][4]The KIE for ¹³C is generally smaller and often considered negligible, having less impact on the intrinsic rates of metabolic reactions.
Analytical Detection Primarily detected by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]Detected by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Information Yield Provides insights into pathways involving C-H bond cleavage at the C1 position, such as the initial step of the PPP. Less suitable for comprehensive flux analysis of central carbon metabolism due to label loss.Provides detailed information on the relative and absolute fluxes through glycolysis, the TCA cycle, and the PPP by analyzing the distribution of ¹³C in downstream metabolites.
Cost Generally, deuterated compounds can be less expensive to synthesize than ¹³C-labeled compounds.Can be more expensive, especially for uniformly labeled glucose ([U-¹³C₆]-glucose).

Delving Deeper: A Comparative Analysis

This compound: A Probe for Specific Pathways

This compound, with a deuterium atom at the first carbon position, offers a unique window into specific aspects of glucose metabolism.

Strengths:

  • Pentose Phosphate Pathway (PPP) Analysis: The first step of the oxidative PPP, catalyzed by glucose-6-phosphate dehydrogenase, involves the oxidation of the C1 position of glucose. Tracing the fate of the deuterium at this position can provide insights into the activity of this pathway, which is crucial for generating NADPH for reductive biosynthesis and antioxidant defense.

  • Investigating Kinetic Isotope Effects: The significant KIE associated with the C-D bond can be exploited to study enzyme mechanisms and rate-limiting steps in metabolic pathways.

Limitations:

  • Label Loss: The primary drawback of using this compound for comprehensive metabolic tracing is the potential for the deuterium label to be lost to the surrounding aqueous environment. This can occur during the isomerization of glucose-6-phosphate to fructose-6-phosphate in glycolysis, a reaction that proceeds through an enediol intermediate, and also through the action of phosphomannose isomerase. This label loss makes it challenging to accurately trace the glucose carbon backbone into the TCA cycle and other downstream pathways.

  • Complex Data Interpretation: The kinetic isotope effect, while useful for specific mechanistic studies, can complicate the interpretation of metabolic flux data, as the tracer may not behave identically to the natural, unlabeled glucose.

13C-Glucose: The Gold Standard for Carbon Tracing

13C-glucose, available in various isotopologue forms (e.g., [1-¹³C]-glucose, [1,2-¹³C₂]-glucose, [U-¹³C₆]-glucose), is the most widely used tracer for metabolic flux analysis.

Strengths:

  • Comprehensive Pathway Analysis: The ¹³C label is stably incorporated into the carbon skeleton of glucose and its metabolites. This allows for the detailed mapping of carbon transitions through glycolysis, the PPP, the TCA cycle, and into biosynthetic pathways for amino acids, fatty acids, and nucleotides.

  • Quantitative Flux Analysis: By analyzing the mass isotopologue distribution (MID) of downstream metabolites using MS or NMR, researchers can calculate the relative and absolute rates (fluxes) of metabolic reactions.

  • Versatility of Labeling Patterns: The availability of different positional labeling patterns of ¹³C-glucose allows for the targeted investigation of specific pathways. For example, [1-¹³C]-glucose is often used to measure the flux through the oxidative PPP, as the C1 carbon is lost as ¹³CO₂. [1,2-¹³C₂]-glucose is particularly useful for resolving fluxes between glycolysis and the PPP.

Limitations:

  • Cost: ¹³C-labeled substrates, particularly uniformly labeled glucose, can be significantly more expensive than their deuterated counterparts.

  • Limited Insight into Redox Metabolism: While ¹³C tracing can indirectly provide information about NADPH production (e.g., through the PPP), it does not directly track the flow of reducing equivalents in the same way that deuterated tracers can.

Experimental Methodologies

The successful implementation of metabolic tracing studies requires meticulous experimental design and execution. Below are generalized protocols for in vitro and in vivo experiments.

In Vitro Cell Culture Labeling Protocol
  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency (typically mid-log phase).

  • Media Preparation: Prepare a culture medium containing the desired concentration of either this compound or the specific ¹³C-glucose isotopologue. Ensure all other media components are identical to the standard growth medium.

  • Tracer Introduction: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the isotope-labeled medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose. The incubation time is a critical parameter and should be optimized to achieve isotopic steady-state for the metabolites of interest.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy to determine the isotopic enrichment in downstream metabolites.

In Vivo Infusion Protocol (Rodent Model)
  • Animal Acclimation: Acclimate animals to the experimental conditions. For studies of glucose metabolism, animals are often fasted overnight to achieve a metabolic baseline.

  • Catheterization: Place catheters for infusion of the tracer and for blood sampling.

  • Tracer Preparation: Prepare a sterile solution of this compound or ¹³C-glucose in saline.

  • Primed-Continuous Infusion: To rapidly achieve a steady-state isotopic enrichment in the plasma, a primed-continuous infusion protocol is often employed.

    • Priming Bolus: Administer an initial bolus injection of the tracer to quickly label the glucose pool.

    • Continuous Infusion: Immediately follow the bolus with a continuous infusion of the tracer at a constant rate for the duration of the experiment.

  • Blood and Tissue Sampling: Collect blood samples at predetermined time points to monitor plasma isotopic enrichment. At the end of the infusion, collect tissues of interest and immediately freeze-clamp them in liquid nitrogen to halt metabolism.

  • Metabolite Extraction and Analysis: Extract metabolites from plasma and tissues and analyze for isotopic enrichment as described in the in vitro protocol.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in metabolic tracing.

Metabolic_Tracing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture / Animal Model tracer_prep Prepare Isotope-Labeled Medium/Infusate cell_culture->tracer_prep tracer_admin Tracer Administration tracer_prep->tracer_admin incubation Incubation / Infusion tracer_admin->incubation sampling Quenching & Metabolite Extraction incubation->sampling analytical MS or NMR Analysis sampling->analytical data_proc Data Processing & Isotopologue Distribution Analysis analytical->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc

Caption: A generalized workflow for a metabolic tracing experiment.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glucose->G6P ¹³C or ²H F6P Fructose-6-Phosphate G6P->F6P G6P->F6P ¹³C (²H may be lost) R5P Ribose-5-Phosphate G6P->R5P oxidative PPP G6P->R5P ¹³C (²H traces C-H cleavage) NADPH NADPH G6P->NADPH Pyruvate Pyruvate F6P->Pyruvate F6P->Pyruvate ¹³C Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA ¹³C R5P->F6P non-oxidative PPP Citrate Citrate AcetylCoA->Citrate AcetylCoA->Citrate ¹³C aKG α-Ketoglutarate Citrate->aKG TCA Cycle aKG->Citrate TCA Cycle

References

A Researcher's Guide to Deuterated Glucose Isotopes: Comparing D-Glucose-d1-1 and Other Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing is a powerful technique for investigating the intricate pathways of cellular metabolism.[1] By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can track the journey of molecules through biochemical reactions, providing quantitative insights into metabolic fluxes.[2] Deuterated glucose, in which one or more hydrogen atoms are replaced by deuterium (²H or D), is a key tracer for exploring central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2]

The choice of where the deuterium label is placed on the glucose molecule is critical, as it dictates the tracer's stability and utility for specific research questions. This guide provides an objective comparison of D-Glucose-d1-1 with other commonly used deuterated glucose isotopes, supported by experimental data and detailed protocols to aid in experimental design.

Comparative Analysis of Deuterated Glucose Isotopes

The performance of a deuterated glucose tracer is determined by the position of its deuterium labels. Different isotopologues offer distinct advantages and are susceptible to different metabolic transformations, such as label exchange with water during enzymatic reactions.[3] The following table compares this compound with other prevalent deuterated and ¹³C-labeled glucose tracers.

Isotope Name Label Position(s) Primary Applications Advantages Limitations & Key Considerations
This compound C1Studying the Pentose Phosphate Pathway (PPP), assessing phosphomannose isomerase activity.[3]The C1 position is the first to be removed as CO₂ in the oxidative PPP, providing a direct measure of pathway entry.High potential for label loss: The deuterium can be exchanged with water, particularly through phosphomannose isomerase activity, which can lead to underestimation of flux.
[6,6-²H₂]-Glucose (D-Glucose-d2) C6Tracing glycolysis, TCA cycle, and gluconeogenesis. Widely used for measuring whole-body glucose kinetics.High label stability: The deuterium atoms at the C6 position are generally more stable during glycolysis compared to those at C1, making it a reliable tracer for lactate and glutamate.Less informative for the oxidative PPP as the C6 carbon is retained during the initial decarboxylation step.
D-Glucose-d7 C1, C2, C3, C4, C5, C6 (x2)Deuterium Metabolic Imaging (DMI), NMR-based metabolic studies, tracing into lipids, proteins, and nucleic acids.Stronger signal: Provides a significantly larger deuterium signal in techniques like DMI, enhancing sensitivity for detecting glucose and its downstream metabolites.Can be more expensive. The complex labeling pattern requires careful spectral analysis to deconvolve contributions from different metabolites.
[U-¹³C₆]-Glucose C1, C2, C3, C4, C5, C6Gold standard for ¹³C-Metabolic Flux Analysis (MFA) across central carbon metabolism.Stable label: Carbon-13 is not subject to exchange with solvent. It allows for positional tracking of the entire carbon backbone through metabolic pathways.Higher cost than some deuterated tracers. Requires mass spectrometry or NMR to detect the mass shift.

Quantitative Data: Isotope Performance in Deuterium Metabolic Imaging (DMI)

Recent studies have highlighted the performance benefits of using D-Glucose-d7 over [6,6-²H₂]-Glucose (glucose-d2) for in vivo metabolic imaging in the human brain. The higher number of deuterium labels on glucose-d7 results in larger signals from glucose itself and its metabolic products.

The table below summarizes the predicted and observed signal amplitude ratios for key metabolites when using D-Glucose-d7 compared to D-Glucose-d2.

Metabolite Predicted Signal Ratio (d7 / d2) Observed Signal Ratio (d7 / d2) Rationale
Glucose 3.5 (or 7/2)~3.5The ratio directly reflects the number of deuterium atoms on each tracer molecule (7 on d7 vs. 2 on d2).
Glutamate/Glutamine (Glx) 1.5 (or 3/2)~1.5 - 2.0Reflects the number of deuterium labels transferred to Glx via the TCA cycle, accounting for some label loss.
Lactate 1.5 (or 3/2)~1.5 - 2.0Represents the number of deuterium labels transferred to lactate during glycolysis.
Deuterated Water (HDO) Not specified8 ± 7Deuterium atoms from C2-C5 on glucose-d7 are lost to water during glycolysis, significantly increasing the HDO signal compared to glucose-d2.

Data adapted from studies on human cerebral glucose metabolism at 7 T. The predicted ratios are based on the number of deuterium labels transferred, ignoring potential label loss.

Visualizing Metabolic and Experimental Pathways

Understanding the flow of atoms and the sequence of experimental steps is crucial for successful isotope tracing studies. The following diagrams, rendered using Graphviz, illustrate a key metabolic pathway and a standard experimental workflow.

Caption: Fate of this compound in Glycolysis and the PPP.

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Labeling Experiment cluster_analysis 3. Analysis arrow -> prep_media Prepare Culture Medium with Deuterated Glucose seed_cells Seed and Grow Cells to Desired Confluency prep_media->seed_cells replace_media Replace with Isotope Medium seed_cells->replace_media incubate Incubate for Defined Time (e.g., to isotopic steady state) replace_media->incubate quench Quench Metabolism (e.g., cold methanol) incubate->quench extract Extract Metabolites quench->extract analyze Analyze by GC-MS or LC-MS extract->analyze process_data Data Processing & Correction (Natural Abundance, KIE) analyze->process_data flux_calc Metabolic Flux Calculation process_data->flux_calc

Caption: General workflow for deuterated glucose tracing in cell culture.

Experimental Protocol: In Vitro Stable Isotope Tracing

This protocol provides a general framework for a stable isotope tracing experiment using deuterated glucose in cultured cells.

Objective: To trace the metabolic fate of a deuterated glucose isotope through central carbon metabolism in a cultured cell line.

Materials:

  • Deuterated glucose isotope of choice (e.g., this compound, [6,6-²H₂]-Glucose)

  • Glucose-free culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose.

  • Cultured cells of interest

  • Multi-well plates (e.g., 6-well or 12-well)

  • Quenching/Extraction solution: 80% Methanol (-80°C)

  • Cell scraper

  • Centrifuge

  • GC-MS or LC-MS system for analysis

Procedure:

  • Media Preparation:

    • Prepare the isotope-labeling medium by dissolving the deuterated glucose in glucose-free medium to the desired physiological concentration (e.g., 5-25 mM).

    • Supplement the medium with dialyzed FBS and other necessary components (e.g., glutamine, penicillin-streptomycin).

    • Prepare a parallel batch of control medium with unlabeled glucose.

  • Cell Seeding and Growth:

    • Seed cells in multi-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Isotope Labeling:

    • When cells reach the target confluency, aspirate the existing medium.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed isotope-labeling medium to the cells. Include parallel wells with the unlabeled control medium.

    • Return the plates to the incubator for a predetermined duration. The time required to reach isotopic steady state varies by pathway (e.g., ~10 min for glycolysis, >2 hours for the TCA cycle).

  • Metabolite Extraction:

    • To quench metabolism and extract metabolites, remove the plates from the incubator and immediately aspirate the medium.

    • Place the plate on dry ice and add a sufficient volume of ice-cold 80% methanol (e.g., 1 mL for a 6-well plate).

    • Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation and Analysis:

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

    • Derivatize the dried samples as required for GC-MS analysis or resuspend in a suitable solvent for LC-MS analysis.

    • Analyze the samples according to the established mass spectrometry method.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify labeled metabolites.

    • Use software tools to correct for the natural abundance of isotopes.

    • If necessary, employ mathematical models to account for factors like the kinetic isotope effect (KIE) and deuterium loss to calculate accurate metabolic flux rates.

References

A Comparative Guide to D-Glucose-d1-1 as a Glucose Tracer for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism is fundamental to understanding health and disease, with the selection of an appropriate tracer being a critical determinant for the success of metabolic flux analysis. This guide provides an objective comparison of D-Glucose-d1-1, a deuterated glucose tracer, with the more commonly employed 13C-labeled glucose tracers. We present a summary of their performance, supporting experimental data, and detailed protocols to aid researchers in selecting the optimal tracer for their specific experimental needs.

Principle of Isotopic Tracing: Deuterium vs. Carbon-13

The core difference between using this compound and 13C-glucose lies in the isotope used for labeling. This compound is labeled with deuterium, a heavy isotope of hydrogen, at the first carbon position. In contrast, 13C-glucose is labeled with a heavy isotope of carbon at one or more positions. This distinction dictates the metabolic pathways and processes that can be effectively traced.

  • This compound (and other deuterated glucoses): Primarily used to trace the flow of hydrogen atoms. This makes it particularly valuable for investigating redox metabolism, such as the production and consumption of NADPH, which is crucial for biosynthesis and maintaining cellular redox balance.[1]

  • 13C-Glucose: Considered the "gold standard" for tracing the carbon backbone of glucose.[1] It allows for detailed analysis of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]

Performance Comparison: this compound vs. 13C-Glucose Tracers

FeatureThis compound (Deuterated Glucose)13C-Labeled Glucose
Primary Application - Tracing hydrogen exchange reactions- Quantifying redox metabolism (e.g., NADPH production)- In vivo metabolic flux analysis- Tracing carbon backbone through metabolic pathways- Quantifying fluxes in glycolysis, PPP, and TCA cycle- Detailed characterization of central carbon metabolism
Advantages - Provides unique insights into redox state- Often more cost-effective for in vivo studies- Can be used in combination with 13C tracers for a more comprehensive metabolic picture- "Gold standard" for central carbon metabolism flux analysis- Well-established methodologies and extensive literature- Various labeling patterns available for probing specific pathways
Limitations - Potential for deuterium loss during metabolic reactions- Kinetic isotope effects can influence reaction rates- Less informative for the carbon transitions in central metabolism- Can be more expensive for in vivo studies- Provides limited information on redox cofactor metabolism

Quantitative Data Summary

Metabolic FluxValue (Normalized to Glucose Uptake)Reference
Glucose Uptake100[1]
Glycolysis (to Lactate)85[1]
Pentose Phosphate Pathway (oxidative)10
TCA Cycle (from Pyruvate)5

A study comparing [3,4-¹³C₂]glucose with the widely used deuterated tracer [6,6-²H₂]glucose for measuring whole-body glucose turnover in rats found no significant difference in the measured rates of glucose production between the two tracers when infused separately. When infused simultaneously, the glucose production rate was identical as reported by each tracer (42 ± 4 µmol/kg/min). This demonstrates the validity of using deuterated glucose tracers for quantifying glucose turnover.

Experimental Protocols

Detailed methodologies are essential for reproducible metabolic flux analysis. Below are representative protocols for in vitro cell culture experiments using deuterated and 13C-labeled glucose tracers.

Protocol 1: In Vitro Cell Culture Labeling with this compound

This protocol describes a general procedure for labeling cultured cells with this compound to study its metabolic fate.

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight in their standard growth medium.

  • Labeling Medium Preparation: Prepare a glucose-free version of the culture medium supplemented with a known concentration of this compound (e.g., 10 mM) and 10% dialyzed fetal bovine serum.

  • Isotope Labeling: Remove the standard growth medium and wash the cells once with phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells and incubate for a desired period to approach isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the culture dish.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or reconstitution for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Protocol 2: In Vitro Cell Culture Labeling with [U-¹³C₆]glucose

This protocol is adapted from established methods for ¹³C-Metabolic Flux Analysis in mammalian cells.

  • Cell Culture and Labeling: Culture cells in standard DMEM with 10% FBS. For the labeling experiment, switch to glucose-free DMEM supplemented with 10 mM [U-¹³C₆]glucose and 10% dialyzed FBS. Incubate for a sufficient time to reach isotopic steady state (typically 24 hours).

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

    • Add a cold solvent mixture (e.g., methanol/water/chloroform) to quench metabolism and extract metabolites.

    • Collect the cell lysate and separate the polar and non-polar phases by centrifugation.

  • Sample Preparation for GC-MS Analysis:

    • Collect the upper aqueous phase containing polar metabolites.

    • Evaporate the aqueous phase to dryness under nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common two-step derivatization involves methoximation followed by silylation.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Operate the mass spectrometer in either scan mode to identify metabolites or Selective Ion Monitoring (SIM) mode to quantify the abundance of specific isotopologues.

  • Data Analysis:

    • Collect mass isotopologue distributions (MIDs) for key metabolites.

    • Correct the MIDs for natural isotope abundance.

    • Use the corrected MIDs as inputs for metabolic flux analysis software to estimate intracellular fluxes.

Visualizing Metabolic Pathways and Workflows

Diagrams are crucial for understanding the flow of tracers through metabolic pathways and the experimental processes.

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P oxidative PPP NADPH NADPH G6P->NADPH Pyruvate Pyruvate F6P->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis Citrate Citrate Acetyl-CoA->Citrate a-KG α-Ketoglutarate Citrate->a-KG Fatty Acid Synthesis Fatty Acid Synthesis Citrate->Fatty Acid Synthesis Malate Malate a-KG->Malate Amino Acid Synthesis Amino Acid Synthesis a-KG->Amino Acid Synthesis Malate->Citrate This compound This compound This compound->Glucose Traces H 13C-Glucose 13C-Glucose 13C-Glucose->Glucose Traces C

Caption: Metabolic fate of this compound and 13C-Glucose in central carbon metabolism.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_analysis Analysis cluster_modeling Modeling Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling (this compound or 13C-Glucose) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction Sample_Prep 4. Sample Preparation (e.g., Derivatization) Metabolite_Extraction->Sample_Prep MS_Analysis 5. GC-MS or LC-MS Analysis Sample_Prep->MS_Analysis Data_Processing 6. Data Processing (MID Calculation) MS_Analysis->Data_Processing Flux_Analysis 7. Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General experimental workflow for metabolic flux analysis using stable isotope tracers.

Conclusion

Both this compound and 13C-labeled glucose are powerful tools for metabolic research, each offering unique advantages. 13C-glucose remains the preferred tracer for detailed quantitative analysis of central carbon metabolism. This compound, and deuterated glucose tracers in general, provide an invaluable approach for investigating redox metabolism and are well-suited for in vivo studies. For a comprehensive understanding of cellular metabolism, a combination of both deuterated and 13C-labeled tracers can be employed to simultaneously assess carbon flow and redox state, providing a more complete picture of the metabolic phenotype. The ultimate choice of tracer should be guided by the specific biological question being addressed.

References

Cross-Validation of D-Glucose-d1-1 Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of stable isotope-labeled tracers like D-Glucose-d1-1 is paramount. This guide provides a comprehensive cross-validation of analytical methodologies for this compound, offering a comparative analysis of performance, detailed experimental protocols, and visual workflows to inform method selection and ensure data integrity.

The use of this compound as a tracer in metabolic research allows for the elucidation of glucose flux and pathway dynamics. The choice of analytical technique is critical and depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. This guide compares the most common methods for this compound analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Assays, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for the quantification of D-glucose and its isotopologues. While specific data for this compound is limited, the presented data for similar deuterated or 13C-labeled glucose molecules provide a reliable benchmark for expected performance.

Performance ParameterLC-MS/MSGC-MSEnzymatic AssayNMR Spectroscopy
Principle Separation by liquid chromatography and detection by mass-to-charge ratio.Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.Enzymatic conversion of glucose to a product that can be measured spectrophotometrically.Detection of the magnetic properties of atomic nuclei.
Linearity (r²) >0.999[1]>0.99[2]>0.999[3][4]Good, but depends on concentration and acquisition time.
Linear Range Wide, dependent on instrument sensitivity.Wide, dependent on derivatization and instrument.4 - 2000 mg/L[4]Generally higher concentrations required compared to MS.
Precision (%RSD) 1.20 - 8.19%<15%<6%Highly dependent on concentration and instrument.
Accuracy (Recovery %) Typically within 15% of the nominal value.92.1% to 124.7%93 - 101%Can be highly accurate with proper standards.
Limit of Detection (LOD) Low (pg to ng range)Low (pg to ng range)1.4 mg/LHigh (µg to mg range)
Limit of Quantification (LOQ) Low (ng to µg range)Low (ng to µg range)4 mg/LHigh (µg to mg range)
Sample Preparation Protein precipitation, potential derivatization.Required derivatization to increase volatility.Minimal, often direct sample use.Minimal, but requires specific solvents.
Throughput HighModerate to HighHighLow to Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific applications and matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C₆-D-glucose).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium hydroxide.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For unlabeled glucose, a common transition is m/z 179 -> 89.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for glucose analysis but requires derivatization to make the analyte volatile.

Sample Preparation and Derivatization (Aldononitrile Acetate):

  • Perform protein precipitation as described for LC-MS/MS.

  • To the dried supernatant, add 50 µL of a hydroxylamine hydrochloride solution in pyridine and heat at 90°C for 30 minutes.

  • Add 100 µL of acetic anhydride and heat at 90°C for 1 hour.

  • Evaporate the mixture to dryness under nitrogen.

  • Reconstitute the residue in ethyl acetate for injection.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C).

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragments for the this compound derivative.

Enzymatic Assay

Enzymatic assays are a cost-effective and high-throughput method for quantifying D-glucose. While not specific to this compound, they measure total D-glucose. The contribution of the tracer can be determined by subtracting the endogenous glucose concentration measured in a baseline sample.

Principle (Glucose Oxidase/Peroxidase): D-Glucose is oxidized by glucose oxidase to produce D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). In the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.

Assay Procedure:

  • Prepare a reaction mixture containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., o-dianisidine) in a suitable buffer.

  • Add a small volume of the sample (e.g., 10 µL of deproteinized plasma) to the reaction mixture.

  • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

  • Measure the absorbance at the wavelength appropriate for the chromogen.

  • Quantify the glucose concentration by comparing the absorbance to a standard curve prepared with known concentrations of D-glucose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis, although it is less sensitive than mass spectrometry-based methods.

Sample Preparation:

  • Lyophilize the sample to remove water.

  • Reconstitute the sample in a deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard (e.g., trimethylsilyl propionate, TSP) for quantification.

NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: A one-dimensional ¹H NMR spectrum is typically acquired.

  • Data Processing: The concentration of this compound is determined by integrating the area of a specific proton signal (e.g., the anomeric proton) relative to the integral of the internal standard signal.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a key metabolic pathway relevant to this compound tracer studies.

cluster_lcms LC-MS/MS Workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis cluster_gcms GC-MS Workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation sample->precipitation derivatization Derivatization precipitation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis This compound This compound Glucose-6-Phosphate Glucose-6-Phosphate This compound->Glucose-6-Phosphate Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-Phosphate->Pentose Phosphate Pathway Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle

References

Isotope Effects of D-Glucose-1-d1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on metabolic processes is crucial. This guide provides a comprehensive comparison of D-Glucose-1-d1 and its unlabeled counterpart, focusing on their differential effects on enzyme kinetics and metabolic pathways. The inclusion of detailed experimental data and protocols aims to support the design and interpretation of studies utilizing deuterated glucose analogs.

The substitution of a hydrogen atom with its heavier isotope, deuterium, at the C1 position of D-glucose (D-Glucose-1-d1) introduces a kinetic isotope effect (KIE). This effect, arising from the difference in mass between hydrogen and deuterium, can alter the rates of enzyme-catalyzed reactions where the C-H bond at the C1 position is cleaved. This guide delves into the measurable consequences of this isotopic substitution, providing valuable insights for studies in metabolic research, drug development, and mechanistic enzymology.

Quantitative Comparison of Enzyme Kinetics

The initial steps of glucose metabolism are tightly regulated by enzymes whose activities can be influenced by isotopic substitution. Below is a summary of the kinetic parameters for key enzymes in the presence of unlabeled glucose-6-phosphate (G6P) and its deuterated analog, G6P-d1.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD) on kcatKinetic Isotope Effect (kH/kD) on kcat/KmReference
F420-dependent G6P Dehydrogenase (FGD)G6P0.041503.75 x 10⁶1.11.1[1]
F420-dependent G6P Dehydrogenase (FGD)G6P-d10.041363.40 x 10⁶[1]

Table 1: Kinetic Parameters of F420-dependent Glucose-6-Phosphate Dehydrogenase with Unlabeled and Deuterated Substrates. This table presents the Michaelis constant (Km), catalytic rate constant (kcat), and specificity constant (kcat/Km) for the F420-dependent glucose-6-phosphate dehydrogenase (FGD) from Mycobacterium tuberculosis. The kinetic isotope effect (KIE) was determined to be 1.1, indicating a small but measurable effect of deuterium substitution on the enzyme's catalytic efficiency.[1]

Impact on Metabolic Pathways

The kinetic isotope effect observed at the enzymatic level can translate to alterations in the flux through major metabolic pathways. The C1 position of glucose is of particular importance as it is the site of oxidation in the pentose phosphate pathway (PPP).

Experimental Protocols

Steady-State Kinetics of F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD)

This protocol details the procedure used to determine the kinetic parameters of FGD with both unlabeled G6P and G6P-d1.[1]

Materials:

  • Wild-type FGD enzyme

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate-d1 (G6P-d1)

  • F420 cofactor

  • 50 mM Tris-HCl buffer, pH 7.0

  • Spectrophotometer capable of measuring absorbance at 420 nm

Procedure:

  • All reactions were performed at 22 °C in 50 mM Tris-HCl, pH 7.0 buffer.

  • The concentration of the F420 cofactor was held constant at 20 µM.

  • The concentrations of G6P or G6P-d1 were varied from 0.008 to 0.4 mM.

  • The final concentration of the FGD enzyme in each reaction was 25 nM.

  • The reaction was initiated by the addition of the enzyme.

  • The reduction of F420 was monitored by the increase in absorbance at 420 nm.

  • The initial rates were plotted against the substrate concentration, and the data were fitted to the Michaelis-Menten equation to determine Km and kcat.

Experimental Workflow for Kinetic Isotope Effect Determination

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme FGD Enzyme ReactionMix Reaction Mixture (Constant F420, Varying Substrate) Enzyme->ReactionMix Substrates G6P & G6P-d1 Substrates->ReactionMix Cofactor F420 Cofactor->ReactionMix Buffer Tris-HCl Buffer Buffer->ReactionMix Spectro Spectrophotometer (Monitor at 420 nm) ReactionMix->Spectro Rates Calculate Initial Rates Spectro->Rates MM_Plot Michaelis-Menten Plot Rates->MM_Plot Params Determine Km & kcat MM_Plot->Params KIE Calculate KIE Params->KIE

Caption: Workflow for determining the kinetic isotope effect.

Signaling Pathways and Metabolic Branch Points

The metabolic fate of glucose is determined at key branch points, primarily the decision to enter glycolysis or the pentose phosphate pathway. The isotope effect of D-Glucose-1-d1 can influence this partitioning.

G Glucose Glucose / D-Glucose-1-d1 G6P Glucose-6-Phosphate / G6P-d1 Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase SixPG 6-Phosphogluconolactone G6P->SixPG G6P Dehydrogenase (Potential KIE) Glycolysis Glycolysis F6P->Glycolysis PPP Pentose Phosphate Pathway SixPG->PPP NADPH NADPH SixPG->NADPH

Caption: Metabolic fate of glucose at the G6P branch point.

Conclusion

The substitution of deuterium for hydrogen at the C1 position of D-glucose results in a measurable kinetic isotope effect, as demonstrated by the altered kinetics of F420-dependent glucose-6-phosphate dehydrogenase. While the observed effect on this specific enzyme is modest, it highlights the potential for isotopic labeling to influence metabolic flux. For researchers in drug development and metabolic studies, these findings underscore the importance of considering isotope effects when using deuterated compounds as tracers or therapeutic agents. The provided experimental protocols and diagrams serve as a foundational resource for further investigation into the nuanced metabolic consequences of isotopic substitution.

References

Measuring Glucose Flux: A Comparative Guide to D-Glucose-d1-1 and Alternative Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of glucose flux is paramount to unraveling the complexities of metabolic diseases and evaluating the efficacy of novel therapeutics. The choice of an isotopic tracer is a critical determinant of the precision and accuracy of these measurements. This guide provides an objective comparison of D-Glucose-d1-1 against other commonly used tracers for measuring glucose flux, supported by experimental data and detailed protocols.

The central principle behind using isotopic tracers is to introduce a labeled form of glucose into a biological system and monitor its incorporation into downstream metabolites. The pattern and rate of this incorporation provide a dynamic view of glucose metabolism. This compound, also known as [2-D1]glucose, is a deuterated tracer that has been utilized in metabolic research, often in combination with other tracers, to investigate specific aspects of glucose kinetics, such as recycling. However, a variety of other tracers, primarily carbon-13 labeled glucose isotopes, are more commonly employed for comprehensive metabolic flux analysis (MFA).

The accuracy of a tracer is determined by its ability to provide precise and reliable measurements of metabolic fluxes, often expressed as narrow 95% confidence intervals for the estimated flux values. The ideal tracer maximizes the information obtained for the specific metabolic pathway under investigation.

Performance Comparison of Isotopic Tracers

The precision of glucose flux estimations is highly dependent on the chosen isotopic tracer and the metabolic pathway of interest. The following table summarizes the performance of various tracers across key metabolic pathways, with precision scores derived from computational analyses of flux confidence intervals. A higher precision score indicates a more precise (and thus more accurate) flux measurement.

TracerTarget Pathway(s)Relative Precision Score (vs. [1-¹³C]glucose)Key AdvantagesLimitations
This compound ([2-D1]Glucose) Glucose RecyclingNot directly compared in broad precision studiesUseful in dual-tracer studies to assess glucose futile cycling.[1]Limited information for comprehensive flux analysis of central carbon metabolism compared to ¹³C tracers.
[6,6-D2]Glucose Endogenous Glucose Production (EGP)High (for EGP)Considered a reliable tracer for whole-body glucose flux; minimal recycling of the label.[1]Does not provide detailed information on intracellular pathways like glycolysis or the Pentose Phosphate Pathway (PPP).
[1-¹³C]Glucose Glycolysis, PPP1.0 (Reference)Historically used and provides basic information on glycolysis and PPP.Outperformed by other tracers for resolving fluxes in both pathways.[2][3]
[U-¹³C₆]Glucose General Carbon MetabolismModerateProvides a broad overview of carbon flow through multiple pathways.Can be less precise for resolving specific pathway fluxes compared to positionally labeled tracers.[4]
[1,2-¹³C₂]Glucose Glycolysis, PPP~2.5 - 3.0Excellent for resolving fluxes in upper glycolysis and the PPP due to distinct labeling patterns.Less informative for the Tricarboxylic Acid (TCA) cycle compared to glutamine tracers.
[2-¹³C]Glucose Glycolysis, PPP~1.5 - 2.0Outperforms [1-¹³C]glucose in providing more precise estimates for glycolysis and the PPP.Not as precise as [1,2-¹³C₂]glucose for these pathways.
[U-¹³C₅]Glutamine TCA CycleHigh (for TCA cycle)Preferred tracer for analyzing the TCA cycle due to its direct entry into this pathway.Provides no information on glycolysis or the PPP.

Experimental Protocols

A robust experimental protocol is crucial for obtaining reliable and reproducible data. The following is a detailed methodology for a dual-tracer experiment to measure glucose recycling using this compound and [6,6-D2]glucose, adapted from established methods.

Protocol: Measurement of Glucose Recycling using a Primed-Constant Infusion of this compound and [6,6-D2]Glucose

Objective: To simultaneously measure whole-body glucose flux and the rate of glucose recycling.

Materials:

  • This compound ([2-D1]Glucose)

  • [6,6-D2]Glucose

  • Sterile saline solution

  • Infusion pumps

  • Catheters for infusion and blood sampling

  • Blood collection tubes (containing an anticoagulant, e.g., EDTA)

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Subject Preparation: Subjects should fast overnight (8-12 hours) to reach a post-absorptive state.

  • Catheter Placement: Insert two intravenous catheters into contralateral arm veins: one for tracer infusion and the other for blood sampling.

  • Tracer Preparation: Prepare sterile solutions of this compound and [6,6-D2]Glucose in saline at appropriate concentrations for infusion.

  • Priming Dose: To rapidly achieve isotopic steady state, administer a priming bolus dose of each tracer. A typical priming dose is 17.8 µmol/kg for each tracer.

  • Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of both tracers at a constant rate. A typical infusion rate is 13.2 µmol/kg/hr for each tracer.

  • Blood Sampling: Collect blood samples at baseline (before tracer infusion) and at regular intervals during the infusion to monitor plasma glucose concentration and isotopic enrichment. For a 140-minute infusion, typical sampling times are at 0, 90, 100, 110, 120, 130, and 140 minutes.

  • Sample Processing: Immediately place blood samples on ice, and then centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • GC-MS Analysis: Prepare plasma samples for GC-MS analysis to determine the isotopic enrichment of this compound and [6,6-D2]Glucose.

  • Calculations:

    • Calculate the rate of appearance (Ra) of glucose using the dilution of the [6,6-D2]Glucose tracer.

    • The difference in the dilution of the this compound and [6,6-D2]Glucose tracers is used to calculate the rate of glucose recycling.

Visualizing Metabolic Pathways and Workflows

Diagram of the Insulin Signaling Pathway for Glucose Uptake

The following diagram illustrates the key signaling events initiated by insulin binding to its receptor, leading to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake.

Insulin Signaling Pathway for Glucose Uptake Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds IRS-1 IRS-1 Insulin Receptor->IRS-1 Phosphorylates PI3K PI3K IRS-1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt/PKB Akt/PKB PIP3->Akt/PKB Activates GLUT4 Vesicle GLUT4 Vesicle Akt/PKB->GLUT4 Vesicle Signals GLUT4 Translocation GLUT4 Translocation GLUT4 Vesicle->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Enables Glucose Glucose Glucose->Glucose Uptake Enters Cell

Caption: Insulin signaling cascade leading to glucose uptake.

Experimental Workflow for Measuring Glucose Flux

The diagram below outlines the key steps in a typical experimental workflow for measuring glucose flux using stable isotope tracers.

Experimental Workflow for Glucose Flux Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject Preparation Subject Preparation Tracer Infusion Setup Tracer Infusion Setup Subject Preparation->Tracer Infusion Setup Baseline Sampling Baseline Sampling Tracer Infusion Setup->Baseline Sampling Tracer Infusion Tracer Infusion Baseline Sampling->Tracer Infusion Timed Blood Sampling Timed Blood Sampling Tracer Infusion->Timed Blood Sampling Sample Processing Sample Processing Timed Blood Sampling->Sample Processing Mass Spectrometry Mass Spectrometry Sample Processing->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Glucose Flux Calculation Glucose Flux Calculation Data Analysis->Glucose Flux Calculation

Caption: Workflow for in vivo glucose flux measurement.

References

A Comparative Guide to the Reproducibility of Metabolic Flux Experiments: D-Glucose-d1-1 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate isotopic tracer is a critical decision in the design of metabolic flux analysis (MFA) studies, directly impacting the precision, accuracy, and reproducibility of the experimental results. This guide provides a comprehensive comparison of D-Glucose-d1-1 with other commonly used glucose tracers, focusing on the reproducibility of experimental outcomes. We present a synopsis of quantitative data, detailed experimental protocols, and visual representations of relevant metabolic pathways and workflows to aid researchers in making informed decisions for their metabolic investigations.

Principles of Isotopic Tracers in Metabolic Research

Stable isotope-labeled compounds, such as those enriched with deuterium (²H) or Carbon-13 (¹³C), are indispensable tools for tracing the fate of atoms through metabolic pathways. By introducing these labeled substrates into biological systems, researchers can quantify the rates (fluxes) of metabolic reactions, offering a dynamic view of cellular metabolism. The choice between a deuterated tracer like this compound and a ¹³C-labeled tracer like [U-¹³C₆]glucose depends on the specific research question, the metabolic pathways of interest, and the analytical platform available.

Comparison of Glucose Tracers: A Focus on Reproducibility

While direct head-to-head studies quantifying the reproducibility of this compound against all its alternatives are not extensively available in the peer-reviewed literature, we can infer the expected reproducibility based on the principles of MFA and data from studies comparing different classes of tracers. The reproducibility of ¹³C-MFA studies, for instance, has been shown to achieve high precision, with standard deviations of metabolic fluxes as low as ≤2% under well-controlled conditions.[1]

The choice of tracer is a significant factor influencing the precision of flux estimations.[2][3] Different isotopomers provide different levels of information for specific pathways. For example, [1,2-¹³C₂]glucose is considered optimal for resolving fluxes in glycolysis and the pentose phosphate pathway with high precision.[3][4]

Deuterated tracers, like this compound, are powerful for probing specific aspects of metabolism, particularly hydrogen exchange and redox reactions. However, the kinetic isotope effect of deuterium is larger than that of ¹³C, which can sometimes complicate data interpretation.

The following table summarizes the key characteristics of this compound and its common alternatives, with a qualitative assessment of their expected reproducibility based on available literature.

TracerPrinciplePrimary ApplicationsExpected ReproducibilityKey Considerations
This compound Tracks the hydrogen atom at the C1 position.Studying the initial steps of glucose metabolism, particularly the aldose reductase pathway.Good to HighThe deuterium label can be lost in some reactions, which can be both an advantage for studying specific enzyme kinetics and a disadvantage for tracing carbon backbone flow.
[U-¹³C₆]Glucose Tracks all six carbon atoms of the glucose molecule.Global metabolic flux analysis of central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle).High to Very HighProvides comprehensive labeling patterns, enabling the resolution of numerous fluxes simultaneously.
D-Glucose-6,6-d₂ Tracks the two hydrogen atoms at the C6 position.Measuring endogenous glucose production and gluconeogenesis.HighThe deuterium labels are less prone to exchange than those at other positions, making it a reliable tracer for specific pathways.
[1,2-¹³C₂]Glucose Tracks the first two carbon atoms of the glucose molecule.High-precision analysis of the pentose phosphate pathway and glycolysis.Very HighConsidered one of the most precise tracers for resolving fluxes in upper glycolysis and the PPP.

Experimental Protocols

Reproducibility in metabolic flux analysis is critically dependent on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments involving glucose tracers.

Protocol 1: In Vitro Cell Culture Labeling with Stable Isotope Tracers

This protocol describes a general procedure for labeling cultured cells with a glucose tracer to study metabolic fluxes.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Glucose-free version of the cell culture medium

  • Isotopically labeled glucose (e.g., this compound, [U-¹³C₆]Glucose)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of the isotopically labeled glucose (e.g., 10 mM). Ensure all other components of the medium are identical to the standard growth medium.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the wells.

    • Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled glucose.

    • Aspirate the PBS and immediately add 1 mL of the pre-warmed labeling medium to each well.

  • Incubation: Return the plates to the incubator and incubate for a predetermined period. The optimal labeling time depends on the pathways of interest and the turnover rate of the metabolites being analyzed. For steady-state flux analysis, this is typically several hours to ensure isotopic equilibrium.

  • Metabolite Extraction: Proceed immediately to a metabolite extraction protocol (see Protocol 2).

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol details the rapid quenching of metabolism and extraction of polar metabolites.

Materials:

  • Ice-cold ( -80°C) 80% methanol

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Quenching: At the end of the labeling period, quickly aspirate the labeling medium. Immediately place the culture plate on dry ice to quench all enzymatic activity.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Lysis and Precipitation:

    • Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis.

    • Incubate at -20°C for at least 30 minutes to allow for protein precipitation.

  • Clarification:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

  • Storage: The metabolite extracts can be stored at -80°C until analysis by LC-MS or GC-MS.

Signaling Pathways and Experimental Workflows

Visualizing the flow of atoms and the sequence of experimental steps is crucial for understanding and reproducing metabolic flux experiments.

Glycolysis and Pentose Phosphate Pathway

The following diagram illustrates the interconnectedness of glycolysis and the pentose phosphate pathway (PPP), two central routes of glucose metabolism that are frequently studied using isotopic tracers.

Glycolysis_PPP Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P P6GL 6-Phosphoglucono- δ-lactone G6P->P6GL G6PD NADPH1 NADPH F6P->G6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P F16BP->GAP_DHAP GAP_DHAP->F6P PEP Phosphoenolpyruvate GAP_DHAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA P6G 6-Phosphogluconate P6GL->P6G P6GL->NADPH1 Ru5P Ribulose-5-Phosphate P6G->Ru5P 6PGD NADPH2 NADPH Ru5P->F6P Ru5P->GAP_DHAP R5P Ribose-5-Phosphate Ru5P->R5P Ru5P->NADPH2 Nucleotides Nucleotide Synthesis R5P->Nucleotides MFA_Workflow Culture 1. Cell Culture (Controlled Conditions) Labeling 2. Isotope Labeling (e.g., this compound) Culture->Labeling Quenching 3. Rapid Quenching (Metabolic Arrest) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., Cold Methanol) Quenching->Extraction Analysis 5. Analytical Measurement (LC-MS / GC-MS) Extraction->Analysis DataProcessing 6. Data Processing (Isotopologue Distribution) Analysis->DataProcessing Modeling 7. Flux Calculation (Computational Modeling) DataProcessing->Modeling Interpretation 8. Biological Interpretation Modeling->Interpretation

References

A Researcher's Guide to Metabolic Tracers: D-Glucose-d1-1 vs. 13C-Labeled Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Isotopic Tracers for Metabolic Flux Analysis

The elucidation of cellular metabolism is paramount in understanding disease states and developing novel therapeutics. Stable isotope tracers are indispensable tools in this endeavor, allowing for the quantitative analysis of metabolic fluxes. This guide provides a comprehensive comparison of two powerful classes of tracers: deuterated glucose, specifically D-Glucose-d1-1, and the more commonly used 13C-labeled glucose isotopes. We will delve into their respective applications, performance based on available data, and detailed experimental protocols to assist researchers in making informed decisions for their studies.

Core Principles: Tracing Hydrogens vs. Carbons

The fundamental difference between deuterated and 13C-labeled glucose lies in the atom they track. This compound, with a deuterium atom at the C1 position, allows researchers to follow the fate of this hydrogen atom through metabolic pathways. This provides unique insights into reactions involving hydride transfer and redox metabolism, particularly the production and consumption of NADPH, which is crucial for biosynthesis and maintaining redox balance.

In contrast, 13C-labeled glucose tracers follow the carbon backbone of the glucose molecule. This makes them the gold standard for determining the relative contributions of central carbon metabolism pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Performance Comparison: this compound vs. 13C-Glucose Tracers

The choice of tracer significantly impacts the precision and accuracy of metabolic flux analysis (MFA). While direct head-to-head quantitative comparisons in the same study are limited, the literature provides insights into the distinct advantages of each tracer type.

Qualitative Comparison

FeatureThis compound (Deuterated)13C-Labeled Glucose
Atom Traced Hydrogen (Deuterium)Carbon
Primary Applications Redox metabolism, NADPH production/consumption, in vivo studies.Central carbon metabolism (Glycolysis, PPP, TCA cycle), pathway contribution analysis.
Key Advantage Provides insights into hydride transfer reactions and redox state. Often more cost-effective for in vivo studies.Gold standard for high-resolution flux maps of central carbon pathways.
Key Limitation Larger kinetic isotope effect can complicate data interpretation. Less informative for the carbon backbone of metabolic pathways.Limited insight into redox cofactor metabolism. Can be more expensive for in vivo studies.

Quantitative Performance of 13C-Labeled Glucose Tracers

The precision of flux estimates is highly dependent on the specific 13C-glucose isotopologue used. The following table summarizes the performance of various commonly used 13C tracers for different metabolic pathways, with precision often reported as 95% confidence intervals (narrower intervals indicate higher precision).

TracerTarget Pathway(s)Flux PrecisionKey Findings
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)HighProvides the most precise estimates for glycolysis and the PPP. Distinguishes glycolytic intermediates made directly through glycolysis versus from pentose overflow.[1][2]
[1-¹³C]glucose Pentose Phosphate Pathway (PPP)ModerateThe C1 carbon is lost as ¹³CO₂ in the oxidative PPP, allowing for estimation of pathway activity. Often outperformed by [1,2-¹³C₂]glucose.
[U-¹³C₆]glucose General Central Carbon MetabolismModerateProvides a broad overview of carbon flow but can be less precise for resolving specific pathways compared to positionally labeled tracers.
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) CycleHighPreferred isotopic tracer for the analysis of the TCA cycle due to its direct entry into the cycle.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are representative protocols for cell culture-based experiments using stable isotope tracers.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing the desired concentration of the isotopic tracer (e.g., this compound or a specific ¹³C-glucose isotopologue). For ¹³C-MFA, it is common to use a mixture, such as 80% [1-¹³C]glucose and 20% [U-¹³C]glucose, to enhance flux resolution.

  • Isotope Labeling: Once cells reach the desired confluency, replace the regular medium with the isotope-containing medium.

  • Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state. The time required varies depending on the cell type and the metabolic pathways being investigated but is typically determined empirically.

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold quenching solution (e.g., 80% methanol) to the culture plate.

  • Cell Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Lyse the cells by sonication or freeze-thaw cycles. Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis
  • Derivatization: Re-suspend the dried metabolite extract in a derivatization agent (e.g., a mixture of methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to make the metabolites volatile for GC analysis.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation and Detection: The gas chromatograph separates the metabolites based on their volatility and interaction with the column. The mass spectrometer then fragments the metabolites and detects the mass-to-charge ratio of the fragments.

  • Data Analysis: The resulting mass isotopomer distributions are used to calculate the metabolic fluxes using specialized software (e.g., INCA, Metran).

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to isotopic tracer studies.

Glycolysis_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI 6PGL 6PGL G6P->6PGL G6PD F16BP F16BP F6P->F16BP PFK DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP DHAP->GAP 13BPG 13BPG GAP->13BPG 3PG 3PG 13BPG->3PG 2PG 2PG 3PG->2PG PEP PEP 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate 6PG 6PG 6PGL->6PG 6PGLase Ru5P Ru5P 6PG->Ru5P 6PGD (CO2 released) R5P R5P Ru5P->R5P X5P X5P Ru5P->X5P X5PR5P X5PR5P GAPS7P GAPS7P X5PR5P->GAPS7P S7PGAP S7PGAP E4PF6P E4PF6P S7PGAP->E4PF6P

Interplay between Glycolysis and the Pentose Phosphate Pathway.

TCA_Cycle Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA PDH Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG IDH (CO2 released) Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA a-KGDH (CO2 released) Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH OxaloacetateAcetyl-CoA OxaloacetateAcetyl-CoA OxaloacetateAcetyl-CoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->alpha-KG

The Tricarboxylic Acid (TCA) Cycle.

MFA_Workflow cluster_experiment Experimental Phase cluster_computational Computational Phase Cell_Culture Cell Culture & Isotope Labeling Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction GCMS_Analysis GC-MS Analysis Metabolite_Extraction->GCMS_Analysis Data_Processing Data Processing & Isotopomer Distribution GCMS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Model_Validation Model Validation & Statistical Analysis Flux_Calculation->Model_Validation Biological_Interpretation Biological Interpretation Model_Validation->Biological_Interpretation

Generalized workflow for Metabolic Flux Analysis (MFA).

Conclusion: Selecting the Right Tool for the Job

Both deuterated and ¹³C-labeled glucose are powerful tools for metabolic flux analysis, each offering unique advantages. ¹³C-labeled glucose is the established standard for detailed characterization of central carbon metabolism, providing high-resolution flux maps of glycolysis, the PPP, and the TCA cycle. It is the recommended choice when the primary goal is to quantify the carbon flow through these core pathways.

This compound and other deuterated tracers are invaluable for investigating redox metabolism and the production of reducing equivalents like NADPH. They also offer a cost-effective and practical approach for in vivo studies. This makes them particularly useful for studying metabolic processes central to cancer biology and other diseases characterized by altered redox states.

For the most comprehensive understanding of cellular metabolism, a combination of both ¹³C and deuterated tracers can be employed, either in parallel experiments or through simultaneous administration, to provide a more complete picture of the metabolic phenotype. By carefully considering the research question and the strengths of each tracer, scientists can design robust experiments to unravel the complexities of cellular metabolism.

References

D-Glucose-d1-1 vs. Radioactive Tracers: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research and drug development, tracing the fate of glucose is fundamental to understanding cellular physiology in both healthy and diseased states. For decades, radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H) have been the workhorses for these studies. However, the advent of stable isotope labeling has provided a powerful and safer alternative. This guide provides an objective comparison between D-Glucose-d1-1, a stable isotope-labeled glucose, and traditional radioactive glucose tracers, supported by experimental considerations.

Stable isotope labeling involves substituting an atom in a molecule with its non-radioactive, heavier counterpart, such as replacing a hydrogen atom with deuterium (d), as in this compound.[1] Unlike radioactive isotopes, these stable isotopes do not decay or emit radiation, offering significant advantages in safety and handling.[1][2] Radioactive tracers, conversely, contain a radionuclide that undergoes radioactive decay, which can be detected and measured.[3] While this property allows for highly sensitive detection, it also necessitates stringent safety protocols and gives rise to concerns about radiation exposure, especially in human studies.[3]

Core Comparison: Performance and Characteristics

The choice between a stable isotope tracer like this compound and a radioactive tracer hinges on several key factors, including the experimental goals, the biological system under investigation, and the available analytical instrumentation.

FeatureThis compound (Stable Isotope Tracer)Radioactive Glucose Tracers (e.g., [¹⁴C]-Glucose, [³H]-Glucose)
Safety Non-radioactive, posing no radiation risk. Safe for use in a wider range of studies, including those involving vulnerable populations like pregnant women and children.Emit ionizing radiation, requiring specialized handling, shielding, and disposal procedures to minimize exposure. Use in humans is more restricted.
Biological Impact Minimal to no biological effect as the chemical properties are nearly identical to unlabeled glucose. Deuterium can sometimes cause a "kinetic isotope effect," slightly slowing reaction rates, but this is often negligible.The energy released during radioactive decay can potentially damage cellular components, though this is rare at typical tracer concentrations.
Analytical Methods Primarily detected and quantified using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can provide detailed information about the position of the label within metabolites.Detected using scintillation counters or autoradiography, which measure radioactive decay. These methods are highly sensitive.
Data Resolution MS and NMR analysis can distinguish between different isotopologues (molecules with isotopes at different positions), providing high-resolution data on pathway activity and metabolic flux.Typically measures the total amount of radioactivity in a sample, providing less detailed information about the specific metabolic fate of the labeled atoms.
Handling & Disposal Requires no special protective measures beyond standard laboratory safety protocols. Waste can be disposed of as standard chemical waste.Requires licensed facilities, trained personnel, and specialized protocols for handling and disposal of radioactive waste.
Cost & Accessibility The cost of stable isotope-labeled compounds and the required analytical instrumentation (MS, NMR) can be high. However, costs have been decreasing.The cost of radioactive tracers can be lower, but this is offset by the high costs associated with maintaining licensed facilities and waste disposal.
In Vivo Studies Ideal for human and animal studies due to their safety profile, allowing for repeated measurements without radiation risk.Use in human studies is limited due to radiation exposure concerns. Animal studies require strict ethical and regulatory oversight.

Experimental Protocols

The following protocols provide a general framework for conducting tracer experiments in a cell culture setting. The specific parameters, such as incubation times and tracer concentrations, should be optimized for the specific cell type and experimental question.

Protocol 1: this compound Tracing in Cultured Cells

This protocol outlines a typical workflow for a stable isotope tracing experiment using this compound to measure metabolic flux.

  • Cell Seeding: Plate cells in appropriate culture vessels and grow them to the desired confluency.

  • Media Preparation: Prepare a culture medium that is identical to the standard medium but substitute unlabeled glucose with a known concentration of this compound.

  • Tracer Introduction: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the this compound-containing labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer. This duration is critical for achieving isotopic steady-state for the metabolites of interest.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Place the culture dish on dry ice and add an ice-cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Sample Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distributions of key metabolites.

  • Data Analysis: Correct for the natural abundance of isotopes and use the labeling patterns to calculate metabolic fluxes.

Protocol 2: Radioactive [¹⁴C]-Glucose Tracing in Cultured Cells

This protocol outlines a general procedure for a radioactive tracer experiment. All steps must be performed in a licensed facility with appropriate safety measures.

  • Cell Seeding: Plate cells in culture vessels and grow to the desired density.

  • Tracer Preparation: In a certified fume hood, prepare the culture medium containing a known concentration and specific activity of [¹⁴C]-Glucose.

  • Labeling: Remove the standard medium, wash cells with PBS, and add the radioactive labeling medium.

  • Incubation: Incubate the cells for the desired period.

  • Metabolite Extraction:

    • Aspirate the radioactive medium and dispose of it in a designated radioactive liquid waste container.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate buffer (e.g., RIPA buffer).

  • Quantification of Radioactivity:

    • Measure the total radioactivity in a portion of the cell lysate using a liquid scintillation counter.

    • To measure incorporation into specific macromolecules (like glycogen or lipids), perform biochemical fractionations and measure the radioactivity in each fraction.

  • Data Analysis: Normalize the radioactive counts (counts per minute, CPM) to the total protein content or cell number to determine the rate of glucose uptake or incorporation into various metabolic pathways.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz can help illustrate the logical flow of experiments and the biological pathways being investigated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding & Growth media_prep Prepare Labeled Medium (this compound or Radioactive) tracer_intro Introduce Tracer media_prep->tracer_intro incubation Incubate for Defined Period tracer_intro->incubation extraction Quench Metabolism & Extract Metabolites incubation->extraction sample_analysis Sample Analysis (MS/NMR or Scintillation) extraction->sample_analysis data_analysis Data Processing & Flux Calculation sample_analysis->data_analysis

A generalized workflow for metabolic tracer experiments.

glycolysis_ppp glucose Glucose g6p Glucose-6-Phosphate glucose->g6p f6p Fructose-6-Phosphate g6p->f6p ppp_node Pentose Phosphate Pathway (PPP) g6p->ppp_node f16bp Fructose-1,6-Bisphosphate f6p->f16bp gly_intermediates ... Glycolytic Intermediates ... f16bp->gly_intermediates pyruvate Pyruvate gly_intermediates->pyruvate lactate Lactate pyruvate->lactate tca TCA Cycle pyruvate->tca ppp_node->f6p ppp_node->gly_intermediates r5p Ribose-5-Phosphate ppp_node->r5p nucleotides Nucleotide Synthesis r5p->nucleotides

Key metabolic fates of glucose traced by isotopic labeling.

Conclusion

This compound and other stable isotope tracers represent a significant advancement in metabolic research, offering a safer and often more informative alternative to traditional radioactive tracers. The primary advantages of this compound are its exceptional safety profile, which eliminates radiation risk and simplifies handling and disposal, and its compatibility with powerful analytical techniques like mass spectrometry that provide high-resolution data on metabolic pathways.

While radioactive tracers still hold a place in certain applications due to their high sensitivity, the risks and regulatory burdens associated with their use are substantial. For most applications in modern drug development and metabolic research, particularly those involving in vivo studies in animals or humans, the benefits of stable isotope tracers like this compound make them the superior choice for generating safe, detailed, and robust data.

References

Safety Operating Guide

Proper Disposal of D-Glucose-d1-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of all laboratory chemicals is of paramount importance. This guide provides essential, step-by-step instructions for the proper disposal of D-Glucose-d1-1, a deuterated form of glucose. While D-Glucose and its derivatives are generally not classified as hazardous substances, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[3][4] Handle the material in a well-ventilated area to minimize the risk of inhalation. In the event of a spill, the material should be swept or vacuumed up and placed into a suitable, labeled container for disposal, taking care to avoid generating dust.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as chemical waste and utilize a licensed professional waste disposal service. Always consult your institution's specific waste disposal guidelines and the product's Safety Data Sheet (SDS) if available.

  • Waste Characterization : The initial and most critical step is to refer to your organization's chemical hygiene plan and waste disposal protocols. Many institutions have specific procedures for all chemical waste, irrespective of its perceived hazard level.

  • Containerization : Place the waste this compound in a clearly labeled and sealed container. The label should include the full chemical name, "this compound," and any other identifiers required by your institution's waste management program.

  • Waste Segregation : Store the container with other non-hazardous solid chemical waste. It is important to keep it away from incompatible materials, such as strong oxidizing agents.

  • Contact Environmental Health and Safety (EHS) : Notify your institution's EHS department or equivalent safety office to arrange for the collection and disposal of the chemical waste. They will have established procedures with licensed waste disposal contractors.

  • Documentation : Maintain a record of the disposed chemical, including the quantity and the date of disposal, in your laboratory's chemical inventory or waste log.

Important Note : Do not empty this compound into drains.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound are provided in the available safety data sheets. Disposal should be managed through a certified waste disposal service, regardless of the quantity.

ParameterValueReference
Occupational Exposure LimitNo substances with occupational exposure limit values have been identified.
Aquatic Hazard ClassificationShall not be classified as hazardous to the aquatic environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_guidelines Consult Institutional Chemical Hygiene Plan & SDS start->consult_guidelines is_hazardous Is waste classified as hazardous by institution? consult_guidelines->is_hazardous hazardous_waste Dispose as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_waste No containerize_hazardous Containerize, Label 'Hazardous', and Segregate hazardous_waste->containerize_hazardous containerize_non_hazardous Containerize, Label, and Segregate non_hazardous_waste->containerize_non_hazardous contact_ehs Contact EHS for Pickup containerize_hazardous->contact_ehs containerize_non_hazardous->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling D-Glucose-d1-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for D-Glucose-d1-1

This guide provides crucial safety, handling, and disposal information for this compound, a deuterated stable isotope of D-Glucose. While D-glucose is generally not considered hazardous, some suppliers of its deuterated form recommend more stringent precautions.[1][2][3] Therefore, adherence to the comprehensive safety protocols outlined below is essential for maintaining a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

The hazard classification for this compound can vary. Some safety data sheets (SDS) indicate it is not a hazardous substance, while at least one classifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][3] Given this variance, it is prudent to adopt a cautious approach and utilize standard laboratory personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE)

PPE Category Item Specification Rationale
Eye Protection Safety Goggles ANSI Z87.1 compliant, with side-shields. Protects eyes from irritation or injury from airborne particles or splashes.
Hand Protection Disposable Gloves Nitrile gloves are recommended. Prevents direct skin contact and potential irritation.
Body Protection Laboratory Coat Full-length. Shields skin and personal clothing from accidental spills and contamination.

| Respiratory Protection | Dust Mask/Respirator | Type N95 (US) or type P1 (EN143) dust mask. | Recommended when handling the powder in a way that may generate dust. |

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, minimizes risks and ensures procedural consistency.

Step-by-Step Operational Plan
  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Preparation and Handling :

    • Work Area : Conduct all handling within a well-ventilated area. Use a designated clean area to prevent contamination.

    • Handling : When weighing or transferring the powder, handle it carefully to minimize dust formation. Avoid contact with eyes and skin, and do not breathe in the dust.

    • Hygiene : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Spill Response :

    • Ensure adequate ventilation and wear appropriate PPE.

    • For spills, sweep or shovel the solid material into a suitable, labeled container for disposal.

    • Avoid actions that generate dust during cleanup.

Step-by-Step Disposal Plan

As this compound is a chemical compound, it should be disposed of responsibly through a licensed professional waste disposal service.

  • Containerization : Place waste this compound and any contaminated materials (e.g., gloves, weighing paper) into a clearly labeled, sealed container. The label should include the full chemical name.

  • Waste Segregation : Store the waste container with other non-hazardous solid chemical waste.

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal.

  • Documentation : Maintain a record of the disposed chemical, including the quantity and date, in your laboratory's inventory or waste log.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₁₁DO₆
Molecular Weight 181.16 g/mol
Physical State Solid, powder
Appearance White
Melting Point 150-152 °C
Solubility Soluble in water
Storage Class Code 11 (Combustible Solids)

Safety and Handling Workflow

The diagram below illustrates the complete, cyclical workflow for the safe handling and disposal of this compound, emphasizing key safety checks and decision points throughout the process.

G cluster_0 Preparation & Planning cluster_1 Handling & Operations cluster_2 Post-Operation & Disposal start Start: Obtain this compound assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe receive Receive & Inspect Package ppe->receive store Store in Cool, Dry, Well-Ventilated Area receive->store handle Handle in Ventilated Area (Minimize Dust) store->handle decontaminate Clean Work Area & Wash Hands handle->decontaminate spill Spill Occurs handle->spill waste Segregate Waste in Labeled, Sealed Container decontaminate->waste dispose Arrange Professional Waste Disposal (EHS) waste->dispose end End of Process dispose->end spill_response Spill Response: 1. Wear PPE 2. Sweep into Container 3. Decontaminate Area spill->spill_response Yes spill_response->waste

Caption: Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.